4-Ethynyltetrahydropyran-4-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJWVPMUAUALKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57385-16-7 | |
| Record name | 4-ethynyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Ethynyltetrahydropyran-4-ol: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide
Abstract
The 4-ethynyltetrahydropyran-4-ol moiety is a critical structural motif increasingly incorporated into novel therapeutics due to its unique conformational properties and its utility as a synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable building block. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available methods to empower researchers in drug development and medicinal chemistry with the knowledge to make informed decisions for their specific applications.
Introduction: The Strategic Importance of the this compound Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude
An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyltetrahydropyran-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-ethynyltetrahydropyran-4-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can be exploited for the synthesis of novel therapeutic agents. Understanding their spectroscopic properties is crucial for their synthesis, characterization, and the elucidation of their structure-activity relationships.
The Significance of the this compound Scaffold
The this compound scaffold incorporates several key functionalities that make it a valuable building block in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules. The tertiary alcohol and the terminal alkyne groups provide reactive handles for further chemical modifications, enabling the construction of diverse molecular architectures. The rigidity of the alkyne can also be used to introduce conformational constraints in drug candidates, which can be beneficial for binding to biological targets.
Synthesis and Spectroscopic Characterization Workflow
The most common and straightforward synthesis of this compound involves the ethynylation of the commercially available tetrahydropyran-4-one. This reaction is typically achieved by treating the ketone with a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide. The progress of the reaction and the purity of the product are monitored using techniques like thin-layer chromatography (TLC) and the final product is characterized by a suite of spectroscopic methods.
Caption: Workflow from synthesis to spectroscopic characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of key functional groups present in this compound derivatives. The spectrum is characterized by the presence of distinct absorption bands corresponding to the O-H, C-O, C≡C, and ≡C-H bonds.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500-3200 | Strong, Broad |
| Alkyne (≡C-H) | Stretching | 3330-3270 | Strong, Sharp |
| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium, Sharp |
| Ether (C-O-C) | Stretching | 1150-1085 | Strong |
| Alcohol (C-O) | Stretching | 1260-1050 | Strong |
Data compiled from foundational spectroscopic principles.
The broadness of the O-H stretch is a result of hydrogen bonding. The sharp, strong absorption around 3300 cm⁻¹ is highly diagnostic for a terminal alkyne. The C≡C stretch is often weaker in intensity due to the low polarity of the bond.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the tetrahydropyran ring, the hydroxyl group, and the acetylenic proton. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the triple bond.
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| H-2, H-6 (axial) | ddd | 3.6 - 3.8 |
| H-2, H-6 (equatorial) | ddd | 3.8 - 4.0 |
| H-3, H-5 (axial) | ddd | 1.6 - 1.8 |
| H-3, H-5 (equatorial) | ddd | 1.9 - 2.1 |
| -OH | s (broad) | Variable (depends on concentration and solvent) |
| ≡C-H | s | ~2.5 |
Predicted values based on analogous structures and spectroscopic principles.
The protons on the carbons adjacent to the oxygen (C-2 and C-6) are deshielded and appear at a lower field. The axial and equatorial protons are diastereotopic and will show distinct signals and coupling patterns. The acetylenic proton is a sharp singlet and its chemical shift is a key identifier.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C-4 (quaternary) | 65 - 75 |
| C-2, C-6 | 60 - 70 |
| C-3, C-5 | 35 - 45 |
| C≡C (quaternary) | 80 - 90 |
| ≡C-H | 70 - 80 |
Predicted values based on analogous structures and spectroscopic principles.
The quaternary carbon (C-4) bearing the hydroxyl and ethynyl groups will have a characteristic chemical shift. The carbons of the alkyne functionality appear in a distinct region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
A plausible fragmentation pathway involves the loss of the ethynyl group, water, or cleavage of the tetrahydropyran ring. The exact fragmentation pattern will depend on the ionization method used. For instance, the mass spectrum of the parent tetrahydropyran shows characteristic fragmentation patterns that can be used as a reference.[2][3]
Caption: Plausible mass spectral fragmentation pathways.
Experimental Protocol: Synthesis and Spectroscopic Analysis
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the ethynylation of tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Ethynylmagnesium bromide solution (0.5 M in THF) or Lithium acetylide-ethylenediamine complex
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
To a stirred solution of tetrahydropyran-4-one in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the ethynylmagnesium bromide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.
IR Spectroscopy:
-
Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry:
-
Obtain the mass spectrum using a mass spectrometer with a suitable ionization source (e.g., electron ionization or electrospray ionization).
Conclusion
The spectroscopic characterization of this compound derivatives is essential for confirming their structure and purity. This guide has provided an overview of the expected spectral features in IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The provided experimental protocol offers a starting point for the synthesis and analysis of these valuable compounds in a research setting. For more in-depth analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.
References
- 1. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Ethynyltetrahydropyran-4-ol: Synthesis, Safety, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Ethynyltetrahydropyran-4-ol (CAS No. 57385-16-7), a pivotal heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its significant role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Compound Profile and Physicochemical Properties
This compound is a unique molecule that combines the structural features of a tetrahydropyran ring with a reactive terminal alkyne and a tertiary alcohol. This combination of functionalities makes it a versatile synthon for introducing the tetrahydropyran motif and a handle for further molecular elaboration through reactions of the ethynyl and hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57385-16-7 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Synonyms | 4-Ethynyloxan-4-ol | [2] |
| Melting Point | 62-63 °C | |
| Boiling Point | 214.4±40.0 °C (Predicted) | |
| Density | 1.09±0.1 g/cm³ (Predicted) | |
| Appearance | Solid |
Safety Data and Handling
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Solids | Category 2 (Assumed) | H228: Flammable solid | 🔥 |
| Eye Irritation | Category 2A (Potential) | H319: Causes serious eye irritation | ❗ |
| Skin Irritation | Category 2 (Potential) | H315: Causes skin irritation | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Potential) | H335: May cause respiratory irritation | ❗ |
2.1. Precautionary Statements
-
Prevention:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
-
Storage:
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
Store in a dry, sealed container.[2]
-
2.2. Handling and Storage
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric components.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Use non-sparking tools and take precautionary measures against static discharge.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the ethynylation of the corresponding ketone, Tetrahydro-4H-pyran-4-one.[3] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.[4] Common reagents for generating the acetylide include lithium acetylide (often prepared in situ from acetylene and an organolithium reagent) or a Grignard reagent such as ethynylmagnesium bromide.[5][6]
3.1. Reaction Principle: Ethynylation of a Ketone
The core of the synthesis is the nucleophilic attack of the acetylide carbanion on the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary propargyl alcohol.
References
- 1. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]
- 2. CAS 57385-16-7 | this compound - Synblock [synblock.com]
- 3. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Tetrahydropyran Motif in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Tetrahydropyrans
The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, stands as a privileged scaffold in the landscape of organic chemistry. Its prevalence is remarkable, forming the structural core of a vast array of bioactive natural products, including marine toxins, polyether antibiotics, and pheromones.[1][2] In the realm of drug discovery, the THP moiety is often employed as a bioisostere for cyclohexane or flexible ether chains, offering a favorable balance of properties. By introducing a conformationally restrained ether, the THP ring can reduce the entropic penalty of binding to a biological target while the oxygen atom can act as a hydrogen bond acceptor, potentially improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME).
The profound biological and pharmaceutical importance of THP-containing molecules has driven the development of a rich and diverse portfolio of synthetic methodologies for their construction.[1][3] These strategies range from classical intramolecular cyclizations to complex, stereocontrolled catalytic cascade reactions. This guide provides a detailed exploration of the core synthetic strategies, delving into the mechanistic underpinnings, practical applications, and field-proven insights for each major approach. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to construct this vital heterocyclic system.
I. Intramolecular Cyclization Strategies: Forging the Ring from Within
The most direct conceptual approach to the THP skeleton involves the formation of a carbon-oxygen bond within a single precursor molecule. These methods are powerful for their ability to translate stereochemistry present in an acyclic starting material into the final cyclic product.
A. Williamson Ether Synthesis and Related Base-Mediated Cyclizations
The intramolecular Williamson ether synthesis is a fundamental and robust method for forming cyclic ethers. The strategy relies on a nucleophilic substitution (SN2) reaction where an alkoxide, generated by deprotonating a hydroxyl group, displaces a halide or other suitable leaving group at the terminus of a five-carbon chain.[4]
Causality and Mechanistic Insight: The success of this reaction hinges on the kinetic favorability of the 6-membered ring formation (6-exo-tet cyclization). A strong, non-nucleophilic base, such as sodium hydride (NaH), is typically employed to irreversibly generate the alkoxide, driving the reaction forward. The stereocenter bearing the hydroxyl group is preserved during the reaction, as it is not directly involved in the bond-forming substitution step.
Experimental Protocol: Synthesis of 2-Methyl-tetrahydropyran [4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 6-chloro-2-hexanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 2-methyl-tetrahydropyran.
B. Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or conjugate) addition is a powerful method for constructing THP rings, particularly for systems bearing an electron-withdrawing group at the C-3 position. This reaction involves the addition of a hydroxyl group to an α,β-unsaturated carbonyl compound or its surrogate within the same molecule.[3][5]
Causality and Mechanistic Insight: The reaction can be catalyzed by either a base or an acid. Base catalysis involves deprotonation of the alcohol to form a nucleophilic alkoxide that attacks the β-position of the Michael acceptor. Acid catalysis, often employing a Brønsted or Lewis acid, activates the Michael acceptor, rendering it more electrophilic for attack by the neutral hydroxyl group. The stereochemical outcome is often governed by the formation of a thermodynamically stable chair-like transition state that minimizes steric interactions.
References
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Tetrahydropyran Scaffold: A Privileged Motif Driving Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, represents a cornerstone scaffold in modern medicinal chemistry. Far from being a mere passive linker, its unique stereochemical and electronic properties bestow upon it the status of a "privileged structure," a feature found in a remarkable array of biologically active natural products and clinically approved pharmaceuticals. This technical guide provides a comprehensive exploration of the diverse biological activities of functionalized tetrahydropyrans, delving into their mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. This document is designed to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.
The Tetrahydropyran Core: More Than a Simple Bioisostere
Historically, the tetrahydropyran ring has been viewed as a bioisosteric replacement for cyclohexane or phenyl groups, a strategic modification to modulate physicochemical properties. However, this perspective is an oversimplification. The endocyclic oxygen atom is a key feature that fundamentally alters the character of the ring system.
-
Improved Physicochemical Profile: The oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can significantly enhance a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.
-
Conformational Rigidity: The THP ring is conformationally restrained, which can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty upon binding to a target.
This unique combination of properties has made the THP motif a recurring feature in a wide range of therapeutic areas, from oncology to infectious diseases.
Anticancer Activity: A Prominent Therapeutic Application
Functionalized tetrahydropyrans have demonstrated remarkable success in the field of oncology, with several compounds progressing to clinical use. Their anticancer effects are often mediated through the disruption of fundamental cellular processes.
Microtubule Dynamics Inhibition: The Case of Eribulin
Eribulin mesylate (Halaven®), a synthetic macrocyclic analogue of the marine natural product halichondrin B, is a prime example of a THP-containing anticancer agent. It is approved for the treatment of metastatic breast cancer and liposarcoma.
Mechanism of Action: Eribulin exerts its potent cytotoxic effects through a unique mechanism of microtubule inhibition. Unlike taxanes, which stabilize microtubules, or vinca alkaloids that promote depolymerization, eribulin binds to the vinca domain on β-tubulin at the plus-ends of microtubules. This interaction does not prevent polymerization but rather inhibits microtubule growth, leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in a prolonged G2/M phase cell-cycle arrest, ultimately triggering apoptosis.[1][2]
Beyond its direct effects on microtubule dynamics, eribulin has been shown to modulate the tumor microenvironment. Preclinical studies have indicated that it can induce vascular remodeling, improving perfusion in hypoxic tumor regions, and may even reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis.[1][3]
Signaling Pathway of Eribulin-Induced Apoptosis
Caption: Mechanism of action of Eribulin.
Kinase Inhibition: The Example of Gilteritinib
Gilteritinib (Xospata®) is another clinically successful drug that features a THP moiety. It is a potent, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
Mechanism of Action: Gilteritinib targets both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. Gilteritinib binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT. This ultimately induces apoptosis in FLT3-mutated cells.[4][5] In addition to FLT3, gilteritinib also shows inhibitory activity against other kinases like AXL, ALK, and c-kit.[6]
Gilteritinib Inhibition of FLT3 Signaling
Caption: Gilteritinib's inhibition of FLT3 signaling.
Structure-Activity Relationship (SAR) Insights for Anticancer THPs
SAR studies are crucial for optimizing the potency and selectivity of THP-based anticancer agents.
-
Tubulin Inhibitors: For THP-containing tubulin inhibitors, the stereochemistry of the THP ring and the nature and positioning of its substituents are critical for activity. Modifications to the side chains attached to the THP ring can significantly impact binding affinity to tubulin and overall cytotoxicity.
-
Kinase Inhibitors: In the context of kinase inhibitors like gilteritinib, the THP moiety often serves to optimize physicochemical properties and can engage in specific interactions within the kinase active site. The amino-THP substituent in gilteritinib, for example, is a key feature that contributes to its potent and selective inhibition of FLT3.[7]
| Compound | Target | Cancer Type | IC50 / Activity |
| Eribulin | Microtubules | Metastatic Breast Cancer, Liposarcoma | Potent antitumor activity in various xenograft models.[3] |
| Gilteritinib | FLT3 | Acute Myeloid Leukemia | IC50 values in the low nanomolar range against FLT3-ITD and FLT3-TKD mutants.[7] |
| THP-Triazole Hybrids | Multiple | Various tumor cell lines | Significant antiproliferative activity, with some compounds showing diverse mechanisms of action.[8] |
Antiviral and Antimicrobial Activities
The biological relevance of the THP scaffold extends beyond oncology into the realm of infectious diseases.
Antiviral Tetrahydropyrans
Several natural products containing the THP motif exhibit potent antiviral activity. For instance, the neuraminidase inhibitor zanamivir (Relenza®), used to treat influenza, contains a dihydropyran ring, a close structural relative of the THP. While not a direct THP-containing drug, its structure highlights the utility of pyranose-like scaffolds in antiviral drug design.
The mechanism of action for many antiviral natural products is the inhibition of viral entry, replication, or release.[9][10] For THP-containing compounds, the oxygen atom can mimic the ribose sugar of nucleosides, potentially interfering with viral polymerases or other enzymes involved in nucleic acid synthesis.
Antimicrobial Tetrahydropyrans
Functionalized THPs have also been investigated for their antibacterial and antifungal properties. Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. For example, certain THP-based inhibitors have been developed to target bacterial topoisomerases.[4] The lipophilicity and hydrogen bonding capacity of the THP ring can be fine-tuned to optimize penetration into microbial cells and interaction with intracellular targets.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of functionalized tetrahydropyrans.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Workflow for MTT Assay
Caption: General workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Field-Proven Insights & Troubleshooting:
-
High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step is recommended.[11]
-
Low Absorbance: May result from low cell density or insufficient incubation time with the MTT reagent. Optimize these parameters for each cell line.[11]
-
Compound Interference: Some compounds can chemically reduce MTT, leading to false-positive results. Include a control with the compound in cell-free medium to check for this.[12]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the test compound for a specified time.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by propidium iodide.
-
PI Staining: Stain the cells with a propidium iodide solution. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Field-Proven Insights & Troubleshooting:
-
High CV (Coefficient of Variation): Can be caused by a high flow rate during acquisition. Always use the lowest flow rate setting for cell cycle analysis.[1]
-
Cell Clumps: Can lead to inaccurate results. Filter the cell suspension through a nylon mesh before analysis.[13]
-
Missing G2/M Peak: May indicate that the cells are not proliferating or are experiencing contact inhibition. Ensure cells are in the logarithmic growth phase.[13]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time as tubulin polymerizes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compound.
Field-Proven Insights & Troubleshooting:
-
No Polymerization in Control Wells: This could be due to inactive tubulin (improper storage or repeated freeze-thaw cycles) or incorrect buffer composition.[14]
-
Precipitation of Test Compound: Can cause light scattering and interfere with the assay. Check the solubility of the compound in the assay buffer.[15]
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as FLT3.
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and serial dilutions of the test inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add a reagent that converts the ADP produced into a luminescent signal.
-
Signal Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Field-Proven Insights & Troubleshooting:
-
Discrepancy between Biochemical and Cellular Assays: A compound may be potent in a biochemical assay but less active in cells due to poor cell permeability or high intracellular ATP concentrations.[6]
-
Assay Variability: Can be caused by inaccurate pipetting, reagent degradation, or "edge effects" in the microplate. Use calibrated pipettes, fresh reagents, and avoid using the outer wells for critical data points.[6]
Conclusion and Future Perspectives
The tetrahydropyran scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and ability to be incorporated into a wide range of molecular architectures have led to its presence in numerous successful drugs. The diverse biological activities of functionalized THPs, particularly in oncology, underscore the potential for the development of new therapeutics based on this privileged motif.
Future research in this area will likely focus on:
-
Novel Scaffolds: The design and synthesis of novel, more complex THP-containing scaffolds to explore new chemical space and identify compounds with novel mechanisms of action.
-
Targeted Therapies: The development of highly selective THP-based inhibitors for specific biological targets, informed by a deeper understanding of SAR and structural biology.
-
Combination Therapies: The evaluation of THP-containing drugs in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
As our understanding of the biological roles of functionalized tetrahydropyrans continues to grow, so too will their importance in the development of the next generation of innovative medicines.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. Antiviral Natural Products, Their Mechanisms of Action and Potential Applications as Sanitizers and Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide to the NMR Spectral Analysis of 4-Ethynyltetrahydropyran-4-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Ethynyltetrahydropyran-4-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, provide detailed assignments of proton and carbon signals, and present a robust, field-proven protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a valuable bifunctional molecule featuring a tetrahydropyran (THP) ring, a tertiary alcohol, and a terminal alkyne. The THP moiety is a common structural motif in natural products and is often used as a protecting group for alcohols in organic synthesis. The presence of the terminal alkyne and hydroxyl groups makes it a versatile building block for introducing molecular complexity, for instance, via click chemistry or Sonogashira coupling reactions. Accurate structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will systematically dissect its NMR spectra to provide a definitive analytical signature.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information about its proton environment. The key to interpretation lies in understanding how the electronegative oxygen atom, the anisotropic effect of the alkyne's π-system, and the rigid chair-like conformation of the THP ring influence the chemical shifts and coupling constants of the protons.
Predicted Chemical Shifts and Rationale
Molecular Structure and Proton Labeling:
Caption: Molecular structure of this compound with atom numbering.
-
Alkyne Proton (-C≡C-H): The proton on the terminal alkyne is expected to resonate around δ 2.0-3.1 ppm .[1][2] This upfield (shielded) position, relative to vinylic protons (δ 4.5-7.0 ppm), is a characteristic feature of terminal alkynes.[2][3] This shielding arises from the magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field (B₀), the circulation of π-electrons induces a secondary magnetic field that opposes B₀ at the location of the proton.[1][2][3] This signal should appear as a sharp singlet, as long-range coupling is often not resolved in standard spectra.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet anywhere from δ 1.5-4.0 ppm . Its broadness is due to chemical exchange with other protic species (like trace water) in the solvent.
-
Tetrahydropyran Protons (H-2, H-6): The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are deshielded due to the oxygen's strong inductive electron-withdrawing effect.[4] They are expected to resonate in the range of δ 3.4-4.0 ppm .[5] Due to the chair conformation, we expect distinct signals for the axial and equatorial protons, resulting in complex multiplets.
-
Tetrahydropyran Protons (H-3, H-5): The four protons on C3 and C5 are further from the electronegative oxygen and are therefore more shielded than the H-2/H-6 protons. They are expected to appear in the more upfield region of δ 1.5-1.9 ppm .[5] Again, axial and equatorial protons will have different chemical shifts and will likely appear as complex multiplets due to geminal and vicinal coupling.
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -C≡CH | 2.0 - 3.1 | Singlet (s) | Shielded by the magnetic anisotropy of the triple bond.[1][3] |
| -OH | 1.5 - 4.0 (variable) | Broad (br s) | Dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
| H -2eq, H -6eq / H -2ax, H -6ax | 3.4 - 4.0 | Multiplet (m) | Deshielded by the adjacent electronegative oxygen atom.[4] |
| H -3eq, H -5eq / H -3ax, H -5ax | 1.5 - 1.9 | Multiplet (m) | Shielded relative to H-2/H-6 due to greater distance from the oxygen atom.[5] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Predicted Chemical Shifts and Rationale
-
Alkyne Carbons (-C≡C-H): The sp-hybridized carbons of the alkyne group resonate in a characteristic region. The internal quaternary carbon (C -C≡CH) is expected around δ 70-100 ppm , while the terminal carbon (-C≡C H) typically appears slightly upfield, around δ 65-85 ppm .[6]
-
Quaternary Carbon (C-4): The carbon atom bearing the hydroxyl and ethynyl groups (C4) is a quaternary sp³ carbon. Its chemical shift will be influenced by both substituents and is expected to be in the range of δ 65-75 ppm .
-
Tetrahydropyran Carbons (C-2, C-6): These carbons are directly attached to the highly electronegative oxygen atom and are therefore significantly deshielded. They are predicted to have chemical shifts in the range of δ 60-70 ppm .
-
Tetrahydropyran Carbons (C-3, C-5): These carbons are in a standard alkane-like environment within the ring, beta to the oxygen atom. They will be the most shielded carbons in the ring, appearing around δ 30-40 ppm .
Data Summary Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C ≡CH | 70 - 100 | sp-hybridized carbon, deshielded.[6] |
| -C≡C H | 65 - 85 | Terminal sp-hybridized carbon, typically more shielded than the internal alkyne carbon.[6] |
| C -4 (Quaternary) | 65 - 75 | sp³ carbon attached to two electronegative groups (O and sp-C). |
| C -2, C -6 | 60 - 70 | Deshielded due to direct attachment to the ring oxygen. |
| C -3, C -5 | 30 - 40 | Shielded sp³ carbons, typical for a cyclic ether environment beta to the oxygen. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data requires a systematic and validated approach. The following protocol is designed to be a self-validating system for the analysis of this compound.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.
-
Protocol: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃. The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Causality: The spectrometer must be locked onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment. Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Protocol: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to maximize the field homogeneity.
-
-
¹H NMR Acquisition:
-
Causality: A standard single-pulse experiment is sufficient. The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N). A relaxation delay (d1) of 1-2 seconds is typically sufficient for protons in small molecules.
-
Protocol:
-
Pulse Sequence: zg30 (a 30-degree pulse angle is often used for quantitative measurements).
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time (aq): ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8-16 scans.
-
-
-
¹³C NMR Acquisition:
-
Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Therefore, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve S/N via the Nuclear Overhauser Effect (NOE).
-
Protocol:
-
Pulse Sequence: zgpg30 (proton-decoupled sequence).
-
Spectral Width: ~240 ppm, centered around 100 ppm.
-
Acquisition Time (aq): ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans (or more, depending on sample concentration).
-
-
-
Data Processing:
-
Causality: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.
-
Protocol: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve S/N. Perform a Fourier Transform. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm (or the residual solvent peak, e.g., CHCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet at δ 77.16 ppm.
-
Conclusion
The NMR spectral analysis of this compound is straightforward when approached with a foundational understanding of chemical shift theory and molecular structure. The ¹H and ¹³C spectra provide a unique fingerprint of the molecule, characterized by the shielded alkyne proton, the deshielded protons and carbons adjacent to the ring oxygen, and the distinct signals for the quaternary and alkyne carbons. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data for unambiguous structural verification, ensuring the integrity of their chemical entities in research and development pipelines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Chemical Shifts: Proton [orgchemboulder.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
A Technical Guide to the Mass Spectrometry and FTIR Analysis of 4-Ethynyltetrahydropyran-4-ol
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) data for the novel heterocyclic compound, 4-Ethynyltetrahydropyran-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the characterization of this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes established principles of spectroscopic analysis for its constituent functional groups to present a robust predictive framework.
Introduction to this compound
This compound is a unique molecule that incorporates a tetrahydropyran ring, a tertiary alcohol, and a terminal alkyne. This combination of functionalities makes it an interesting building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirming its identity and purity.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 57385-16-7 | [1] |
| Synonyms | 4-Ethynyloxan-4-ol | [1] |
Part 1: Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method for generating ions, which then fragment in predictable ways, providing a "fingerprint" of the molecule's structure.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion peak (M⁺) for this compound is expected at m/z 126. However, for alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[2][3] The fragmentation of this molecule is predicted to be driven by the presence of the hydroxyl group and the tetrahydropyran ring.
Key Predicted Fragmentation Mechanisms:
-
α-Cleavage: This is a dominant fragmentation pathway for alcohols and ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[2][4] For this compound, this can occur on either side of the ring oxygen or at the carbon bearing the hydroxyl and ethynyl groups.
-
Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, leading to a peak at M-18.[3][4]
Predicted Fragmentation Pathway Diagram:
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Table of Predicted m/z Values and Fragment Identities:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₈O]⁺ | Loss of water (M-18) |
| 99 | [C₅H₇O₂]⁺ | α-cleavage, loss of ethyl radical |
| 97 | [C₆H₉O]⁺ | Ring opening followed by cleavage |
| 83 | [C₅H₇O]⁺ | Loss of ethynyl and hydroxyl groups |
| 57 | [C₄H₉]⁺ | Further fragmentation of the ring |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragment |
| 25 | [C₂H]⁺ | Ethynyl cation |
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for acquiring a mass spectrum of this compound using a standard GC-MS system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 20-200
-
Scan Speed: 1000 amu/s
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway.
-
Part 2: FTIR Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted FTIR Spectrum and Vibrational Modes
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡C-H, C-O, and C-H bonds.
Key Predicted Vibrational Frequencies:
-
O-H Stretch (Alcohol): A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.[5][6]
-
C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak should appear around 3300 cm⁻¹. This is a highly characteristic peak for terminal alkynes.[5]
-
C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2150-2100 cm⁻¹ region.[5][7]
-
C-H Stretch (Aliphatic): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the tetrahydropyran ring.
-
C-O Stretch (Alcohol and Ether): A strong, and possibly complex, absorption band will be present in the 1260-1000 cm⁻¹ region. This arises from the C-O stretching of the tertiary alcohol and the C-O-C stretching of the ether linkage in the tetrahydropyran ring.[6]
Predicted FTIR Data Summary:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3300 | Terminal Alkyne (C≡C-H) | Stretching | Strong, Sharp |
| 3600-3200 | Alcohol (O-H) | Stretching | Strong, Broad |
| 2990-2850 | Alkane (C-H) | Stretching | Strong |
| 2150-2100 | Alkyne (C≡C) | Stretching | Weak to Medium, Sharp |
| 1260-1000 | Alcohol (C-O) & Ether (C-O-C) | Stretching | Strong |
Experimental Protocol for FTIR Spectroscopy
This protocol describes a standard method for obtaining an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Scan: With a clean ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder directly onto the ATR crystal.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.
-
Perform a baseline correction if necessary.
-
-
Spectrum Interpretation:
-
Identify the major absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups and vibrational modes based on their position, intensity, and shape.
-
Compare the experimental spectrum with the predicted vibrational frequencies.
-
Workflow for Spectroscopic Analysis:
Caption: General workflow for the MS and FTIR analysis of this compound.
Conclusion
This technical guide provides a detailed predictive framework for the mass spectrometry and FTIR analysis of this compound. By understanding the expected fragmentation patterns and vibrational frequencies, researchers can confidently identify and characterize this compound. The provided experimental protocols serve as a starting point for developing robust analytical methods for this and similar molecules. The combination of MS and FTIR provides complementary information that is essential for unambiguous structure elucidation and purity assessment in research and development settings.
References
- 1. CAS 57385-16-7 | this compound - Synblock [synblock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 4-Ethynyltetrahydropyran-4-OL in copper-catalyzed azide-alkyne cycloaddition
An Application Guide to the Use of 4-Ethynyltetrahydropyran-4-OL in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: Bridging Functionality and Pharmacokinetics with Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," has revolutionized the synthesis of complex molecular architectures. This reaction's unparalleled efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a vast array of functional groups have cemented its role in drug discovery, bioconjugation, and materials science. The resulting triazole ring is not merely a linker; it is a stable, aromatic, and hydrogen-bond-accepting isostere for the amide bond, often imparting favorable properties to the parent molecule.
In medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The tetrahydropyran (THP) ring is one such privileged scaffold. As a conformationally constrained ether, the THP moiety can enhance aqueous solubility and metabolic stability while providing a potential hydrogen bond acceptor through its ring oxygen, often leading to improved pharmacokinetic properties.
This guide focuses on This compound , a bifunctional reagent that masterfully combines a reactive terminal alkyne with the pharmacologically advantageous tetrahydropyran scaffold. The presence of the tertiary alcohol adds another layer of functionality, offering a potential hydrogen bond donor to enhance target binding. This document serves as a detailed technical resource for researchers, providing in-depth mechanistic insights, validated experimental protocols, and troubleshooting strategies for the effective use of this versatile building block in CuAAC reactions.
The Core Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and exquisite regioselectivity of the CuAAC are direct results of the copper(I) catalyst's involvement
Application Notes and Protocols: 4-Ethynyltetrahydropyran-4-ol in Modern Drug Discovery
Abstract
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological properties.[1] This document provides an in-depth guide to the strategic application of a key derivative, 4-ethynyltetrahydropyran-4-ol, as a versatile building block in drug discovery. We will explore the underlying scientific rationale for its use, detailing its impact on molecular properties and target interactions. Furthermore, this guide furnishes validated, step-by-step protocols for its incorporation into lead compounds via robust and widely utilized chemical transformations, namely the Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
Introduction: The Strategic Value of the Tetrahydropyran Moiety
The tetrahydropyran ring is a saturated heterocyclic ether that has become a cornerstone in the design of novel therapeutics.[2][3] Its prevalence in numerous natural products with significant biological activity underscores its evolutionary selection as a favorable structural element.[4][5] In medicinal chemistry, the deliberate incorporation of the THP scaffold is a strategic decision aimed at optimizing a drug candidate's profile.
Key Physicochemical and Pharmacokinetic Advantages:
-
Improved Solubility and ADME Properties: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and overall absorption, distribution, metabolism, and excretion (ADME) profiles when compared to its carbocyclic analogue, cyclohexane.
-
Metabolic Stability: The cyclic ether structure of tetrahydropyran imparts a degree of metabolic stability to molecules, influencing their bioavailability and duration of action.[3]
-
Conformational Rigidity: As a conformationally restrained ether, the THP ring has lower entropy, which can be advantageous in achieving potent and selective binding to biological targets.
-
Bioisosterism: The THP moiety is often employed as a bioisostere for other cyclic systems, such as cyclohexane, offering a way to modulate lipophilicity and introduce a potential hydrogen bond acceptor without drastically altering the overall shape of the molecule.[6]
The specific building block, this compound, further enhances the utility of the THP core by introducing a terminal alkyne and a tertiary alcohol. This dual functionality provides a reactive handle for further molecular elaboration while maintaining the desirable properties of the parent heterocycle.
Design Rationale and Core Applications of this compound
The strategic incorporation of this compound into a drug candidate is driven by its ability to serve as a versatile scaffold for constructing complex molecular architectures. The terminal alkyne is a particularly valuable functional group, enabling its participation in a variety of highly efficient and selective coupling reactions.
Primary Applications in Drug Discovery:
-
Kinase Inhibitors: The tetrahydropyran motif is found in several approved and investigational kinase inhibitors.[7] The rigidity and hydrogen bonding capacity of the 4-hydroxy-tetrahydropyran portion of the molecule can facilitate crucial interactions within the ATP-binding pocket of kinases. The ethynyl group serves as a vector for linking to other pharmacophoric elements.
-
Antiviral Agents: The structural features of tetrahydropyran derivatives have been exploited in the development of antiviral drugs, including HIV protease inhibitors.[3][6] The ability to readily form stable linkages via the alkyne makes this compound an attractive component for creating novel antiviral compounds.
-
Construction of Complex Molecules: The terminal alkyne is a gateway to a vast chemical space through reactions like Sonogashira coupling and click chemistry.[7][8][9] This allows for the efficient assembly of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Melting Point | 62-63 °C |
| Boiling Point (Predicted) | 214.4 ± 40.0 °C |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ |
Data sourced from publicly available chemical databases.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common and powerful applications of this compound in drug discovery.
Protocol 1: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10] This reaction is instrumental in linking the this compound building block to aromatic or heteroaromatic cores of drug candidates.
Reaction Scheme:
Caption: Workflow for Sonogashira Coupling.
Materials and Reagents:
-
This compound
-
Aryl or Vinyl Halide (e.g., Iodobenzene, Bromopyridine)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)), freshly distilled
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the aryl or vinyl halide (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.1-1.5 eq), CuI (0.05-0.1 eq), and the palladium catalyst (0.01-0.05 eq).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.[10]
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] While copper-free Sonogashira protocols exist, the co-catalyzed version is often more efficient for a broader range of substrates.[11]
-
Amine Base: The amine base is essential to neutralize the hydrohalic acid (HX) generated during the reaction, driving the catalytic cycle forward.[10]
-
Monitoring: Regular monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the product, preventing over-running or premature termination of the reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[12] This reaction is exceptionally useful for bioconjugation and for linking the this compound building block to molecules bearing an azide functional group.
Reaction Scheme:
Caption: Workflow for CuAAC "Click" Chemistry.
Materials and Reagents:
-
This compound
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Optional: a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for biological applications.[13]
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To the stirred solution, add the sodium ascorbate solution (0.1-1.0 eq), followed by the CuSO₄·5H₂O solution (0.01-0.05 eq). A color change is often observed as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Causality and Self-Validation:
-
In Situ Cu(I) Generation: Sodium ascorbate reduces the more stable Cu(II) salt to the catalytically active Cu(I) species in situ. This is a more convenient and reliable approach than using air-sensitive Cu(I) salts directly.[13]
-
Solvent Choice: The use of aqueous solvent mixtures makes this reaction particularly amenable to biological molecules and aligns with the principles of green chemistry.[9]
-
Regioselectivity: The copper-catalyzed reaction proceeds via a mechanism that results in the specific formation of the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which can produce a mixture of regioisomers.[9]
-
Triazole Stability: The resulting 1,2,3-triazole ring is chemically and metabolically very stable, making it an excellent linker in drug discovery.[14]
Conclusion
This compound is a high-value building block for modern drug discovery, offering a strategic blend of desirable physicochemical properties and versatile reactivity. The tetrahydropyran core can enhance solubility and metabolic stability, while the terminal alkyne provides a reliable handle for constructing complex molecules through robust reactions like the Sonogashira coupling and CuAAC. The detailed protocols provided herein offer researchers a validated starting point for incorporating this valuable scaffold into their synthetic campaigns, accelerating the discovery of novel therapeutics.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Ethynyltetrahydro-2H-pyran-4-ol [myskinrecipes.com]
- 8. synarchive.com [synarchive.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. broadpharm.com [broadpharm.com]
- 14. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 1,2,3-triazoles with 4-Ethynyltetrahydropyran-4-OL
An Application Guide to the Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition with 4-Ethynyltetrahydropyran-4-OL
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry and drug development.[1][2][3] This five-membered heterocyclic ring is not merely a passive linker; its unique electronic properties, including hydrogen bond accepting capabilities and a significant dipole moment, allow it to function as a bioisostere for amide bonds and other functional groups.[4] This mimicry enables the modulation of pharmacokinetic properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[1][2][5][6]
This application note provides a detailed protocol and mechanistic insights for the synthesis of 1,2,3-triazoles using a functionally rich building block, this compound. The inclusion of the tetrahydropyran (THP) ring, a common motif in natural products, coupled with a tertiary alcohol, offers multiple points for further diversification and introduces favorable physicochemical properties for drug candidates.
The Core Reaction: Understanding the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective transformation that joins a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[6][7] This stands in stark contrast to the thermal Huisgen cycloaddition, which requires harsh conditions and often yields a mixture of 1,4 and 1,5-regioisomers.[5][6] The remarkable rate acceleration (10⁷ to 10⁸-fold) and operational simplicity of the CuAAC have cemented its role as a premier ligation strategy.[5]
Reaction Mechanism Causality
The catalytic cycle, as supported by experimental and computational studies, is not a concerted cycloaddition but a stepwise process involving key copper intermediates.[8][9]
-
Generation of the Active Catalyst : The reaction is catalyzed by Copper(I). While Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation. A more robust and common strategy is the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most notably sodium ascorbate.[6][7] This ensures a constant, low concentration of the active Cu(I) catalyst throughout the reaction.
-
Copper-Acetylide Formation : The Cu(I) ion coordinates with the alkyne's triple bond, significantly increasing the acidity of the terminal proton. This facilitates deprotonation, even by mild bases, to form a crucial copper-acetylide intermediate.[6][9]
-
Azide Coordination and Cyclization : The organic azide then coordinates to the copper center. DFT calculations suggest the formation of a six-membered copper metallacycle intermediate.[5] This organized transition state is fundamental to the reaction's high regioselectivity.
-
Protonolysis and Product Release : Subsequent protonation and rearomatization release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.
The presence of the hydroxyl group on this compound is well-tolerated, as the CuAAC reaction is famously compatible with a wide array of functional groups, a key reason for its widespread use in complex molecule synthesis and bioconjugation.[5][10]
Caption: Figure 1: Catalytic Cycle of the CuAAC Reaction.
Safety and Handling Precautions
Chemical Hazard Overview:
-
Organic Azides : Low molecular weight organic azides can be explosive and sensitive to heat, shock, and light.[11][12] The "Rule of Six" suggests that there should be at least six carbon atoms for every energetic functional group (like an azide) to ensure stability.[11] Always handle with extreme care.
-
Sodium Azide (if used for azide synthesis) : Highly toxic (similar to cyanide) and can form explosive heavy metal azides.[13][14] Never use metal spatulas.[11][13] Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid.[11][15]
-
Copper Salts : Acutely toxic upon ingestion and can cause irritation. Handle with appropriate personal protective equipment (PPE).
-
Solvents : Organic solvents are flammable and may be toxic. All procedures should be conducted in a well-ventilated fume hood.
Mandatory PPE:
-
Safety glasses or goggles.
-
Flame-resistant lab coat.
-
Appropriate chemical-resistant gloves (e.g., nitrile).
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic organic azide (e.g., Benzyl Azide). Molar equivalents and volumes should be calculated based on the specific azide used.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Purity | Supplier Notes |
| This compound | 38337-96-9 | 140.18 | >97% | Store under inert atmosphere. |
| Benzyl Azide | 622-73-1 | 133.15 | >98% | Prepare via established literature procedures. |
| Copper(II) Sulfate Pentahydrate | 7758-99-8 | 249.68 | >98% | ACS Reagent Grade. |
| Sodium L-Ascorbate | 134-03-2 | 198.11 | >99% | Prepare a fresh 1.0 M solution in deionized water. |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 | >99.5% | ACS Reagent Grade. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | 18 MΩ·cm or higher. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | >99.8% | For extraction. |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >97% | For drying. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere (if required)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step-by-Step Synthesis Procedure
Caption: Figure 2: General Experimental Workflow.
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.0 mmol, 140 mg) and the organic azide (1.0-1.1 eq., e.g., 1.05 mmol, 140 mg of benzyl azide) in a 1:1 mixture of t-BuOH and deionized water (e.g., 10 mL total volume). Stir at room temperature until all solids are dissolved.
-
Causality: The t-BuOH/water solvent system is highly effective for CuAAC as it dissolves a wide range of organic substrates while being compatible with the inorganic catalyst components.[5]
-
-
Catalyst Addition : To the stirring solution, add Copper(II) Sulfate Pentahydrate (0.01-0.05 eq., e.g., 0.02 mmol, 5 mg). The solution will likely turn a pale blue.
-
Causality: Only a catalytic amount of copper is required. Using low catalyst loading minimizes potential issues with product contamination.[7]
-
-
Initiation of Reaction : Add a freshly prepared 1.0 M aqueous solution of Sodium Ascorbate (0.1-0.2 eq., e.g., 0.1 mmol, 100 µL) dropwise to the reaction mixture. A color change (e.g., to yellow or green) is often observed as the Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC, eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting alkyne and azide.
-
Work-up and Extraction :
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). This helps to complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of 20% to 70% Ethyl Acetate in Hexanes).
-
Causality: Chromatography is essential to remove unreacted starting materials, the copper catalyst, and any byproducts, such as alkyne homocoupling products (Glaser coupling), although the use of ascorbate minimizes this side reaction.[10]
-
-
Characterization : The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Stalled Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Add another portion of sodium ascorbate solution. Ensure the reaction is reasonably protected from air, especially for slow reactions. |
| Poor solubility of reactants. | Add a co-solvent like DMSO or increase the proportion of the organic solvent (t-BuOH). Gentle warming (40-50 °C) can also improve solubility and reaction rate. | |
| Low Yield | Impure starting materials. | Ensure the purity of the alkyne and azide. Azides can degrade over time; use freshly prepared or purified azides if possible. |
| Sub-optimal work-up leading to product loss. | Ensure complete extraction from the aqueous phase. Some triazole products can have moderate water solubility; perform multiple extractions. | |
| Byproduct Formation | Alkyne homocoupling (Glaser coupling). | This occurs when the Cu(I) catalyst is oxidized. Ensure a sufficient excess of sodium ascorbate is present. Capping the reaction vessel to limit oxygen exposure can also help.[10] |
| Difficult Purification | Product co-elutes with starting material. | Optimize the TLC solvent system to achieve better separation before attempting column chromatography. A different solvent system (e.g., DCM/Methanol) may provide better resolution. |
| Copper contamination in the final product. | The NH₄Cl wash is usually effective. For stubborn cases, washing the organic extract with a dilute aqueous solution of EDTA or passing the crude product through a small plug of ammonia-treated silica gel can remove residual copper. |
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling Featuring 4-Ethynyltetrahydropyran-4-OL
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][3][4] Its mild reaction conditions, broad functional group tolerance, and efficiency in constructing C(sp²)-C(sp) bonds make it a favored method for introducing alkynyl moieties into drug scaffolds.[1][2]
The incorporation of cyclic structures, such as the tetrahydropyran (THP) motif, is a prevalent strategy in drug design to modulate physicochemical properties like solubility, metabolic stability, and cell permeability. The specific substrate, 4-Ethynyltetrahydropyran-4-OL, offers a unique combination of a reactive terminal alkyne for coupling and a hydrophilic, three-dimensional THP ring functionalized with a hydroxyl group. This makes it a valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl or vinyl halide. The cycle begins with the oxidative addition of the halide to a Pd(0) species, forming a Pd(II) complex.[6]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[6] This step is critical as it facilitates the subsequent transmetalation.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful when dealing with sensitive substrates or when copper contamination is a concern.[7][8][9] In the absence of copper, the deprotonated alkyne is thought to coordinate directly with the palladium center.[10]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with this compound
This protocol provides a reliable starting point for the coupling of various aryl bromides with this compound. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-5 mol%)
-
Copper(I) iodide (CuI) (0.5-2.5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-10 eq)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidative homocoupling of the alkyne.[1]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., THF, approximately 5-10 mL per mmol of aryl bromide) followed by the amine base (e.g., triethylamine, 3 eq) via syringe. The base neutralizes the hydrogen halide formed during the reaction.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium and copper catalysts.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Rationale for Reagent Choices and Conditions:
| Parameter | Choice | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common, air-stable, and effective catalyst for a wide range of substrates. |
| Copper(I) Co-catalyst | CuI | Increases the reaction rate by facilitating the formation of the copper acetylide.[5] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[1] |
| Solvent | THF or DMF | Aprotic solvents that are good at solubilizing the reagents and are relatively inert under the reaction conditions. |
| Inert Atmosphere | Argon or Nitrogen | Prevents the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper and oxygen.[1] |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at room temperature, but gentle heating can be beneficial for less reactive aryl bromides. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure the palladium catalyst is of good quality. Consider using a more active pre-catalyst or ligand system. |
| Insufficiently degassed | Thoroughly degas the solvent and reaction mixture to remove oxygen. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Alkyne Homocoupling | Presence of oxygen | Ensure a strictly inert atmosphere. Use freshly degassed solvents. |
| High catalyst loading | Reduce the amount of copper(I) iodide. | |
| Decomposition of Starting Material | High temperature | Run the reaction at a lower temperature for a longer duration. |
| Incompatible functional groups | Consider protecting sensitive functional groups on the aryl halide. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
The Sonogashira coupling is a robust and versatile tool for the synthesis of complex molecules containing the valuable tetrahydropyran motif. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this compound as a building block in their drug discovery programs. The protocol and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 4-Ethynyltetrahydropyran-4-OL in Advanced Bioconjugation
Abstract
The field of bioconjugation is continually advancing, demanding molecular tools that offer precision, stability, and biocompatibility. 4-Ethynyltetrahydropyran-4-OL has emerged as a valuable bifunctional linker, uniquely positioned to address challenges in the synthesis of complex biomolecular constructs, particularly in therapeutic development. Its structure, featuring a terminal alkyne for "click" chemistry and a modifiable hydroxyl group, all built upon a hydrophilic tetrahydropyran (THP) scaffold, provides a compelling combination of features. This document provides a detailed exploration of its applications, explains the rationale behind its use, and furnishes detailed protocols for its implementation in key bioconjugation workflows such as the construction of Antibody-Drug Conjugates (ADCs).
Introduction: The Molecular Advantage of this compound
This compound (CAS: 245079-04-3, Formula: C7H10O2) is a heterocyclic compound distinguished by two key functional moieties: a terminal alkyne and a tertiary alcohol.[1] This dual functionality is the cornerstone of its utility in bioconjugation.
-
The Terminal Alkyne (-C≡CH): This group is the reactive handle for one of the most robust and widely adopted ligation reactions in chemical biology: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This "click" reaction, a concept pioneered by K. B. Sharpless, is prized for its high yield, specificity, and ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[2][3]
-
The Hydroxyl Group (-OH): The tertiary alcohol provides a secondary, orthogonal site for chemical modification. It can be derivatized through esterification, etherification, or carbamate formation to attach a variety of "payload" molecules, such as small-molecule drugs, imaging agents, or fluorescent probes.
-
The Tetrahydropyran (THP) Scaffold: The cyclic ether core is not merely a structural backbone. The THP ring imparts increased hydrophilicity to the linker. This is a critical feature in drug development, as it can help mitigate the aggregation issues often caused by hydrophobic payloads and improve the overall pharmacokinetic properties of the final bioconjugate.[4][5] The strategic design of linkers is paramount to the safety and efficacy of targeted therapies like ADCs.[6][7][8]
The combination of these features makes this compound a powerful tool for constructing well-defined bioconjugates where control over stability, solubility, and payload attachment is essential.
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary role of the ethynyl group on this compound is to participate in the CuAAC reaction. This reaction forms an irreversible and highly stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" the alkyne-bearing molecule to another molecule functionalized with an azide (-N3).
The reaction is exceptionally reliable due to its large thermodynamic driving force.[2] The copper(I) catalyst, often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[2][9]
Caption: General workflow of the CuAAC "Click" Reaction.
Application Focus: Synthesis of Antibody-Drug Conjugates (ADCs)
One of the most powerful applications of this compound is in the modular construction of ADCs. An ADC is a therapeutic that uses a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[8][10] The linker connecting the antibody and drug is a critical component that dictates the ADC's stability in circulation and its ability to release the payload at the target site.[5]
Here, this compound serves as the foundational element of a cleavable or non-cleavable linker system. The synthesis follows a logical, two-stage workflow.
Stage 1: Payload-Linker Synthesis. The hydroxyl group of this compound is reacted with a payload molecule that has a compatible functional group (e.g., a carboxylic acid). This step creates an alkyne-functionalized payload ready for conjugation.
Stage 2: Bioconjugation. The antibody is first modified to introduce azide groups. This can be achieved through various methods, such as reacting lysine side chains with an NHS-azide reagent or, for more site-specific control, using enzymatic or genetic engineering approaches. The alkyne-functionalized payload is then "clicked" onto the azide-modified antibody using the CuAAC protocol.
Caption: Modular workflow for ADC synthesis using the linker.
Quantitative Data Summary
The properties of the this compound linker make it suitable for a range of bioconjugation applications.
| Property / Feature | Description | Advantage in Bioconjugation |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency (>95% yields), rapid kinetics, bio-orthogonality, and formation of a stable triazole linkage.[2][9] |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Tertiary Alcohol (-OH) | Provides two orthogonal handles for a modular, two-stage conjugation strategy (payload attachment then biomolecule ligation). |
| Scaffold Advantage | Hydrophilic Tetrahydropyran (THP) Ring | Improves aqueous solubility of the linker-payload complex, potentially reducing aggregation and enhancing the pharmacokinetic profile of the final conjugate.[4][5] |
| Potential Applications | ADCs, PROTACs, Fluorescent Probes, Peptide Conjugates | Versatile for linking small molecules to a wide range of biomolecules for therapeutic, diagnostic, and research purposes. |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization is required for specific biomolecules, payloads, and experimental goals. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
Protocol 1: General CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-functionalized molecule (Component A) to an azide-functionalized biomolecule (Component B, e.g., a protein).
Materials:
-
Component A (e.g., Alkyne-Payload, dissolved in DMSO or aqueous buffer)
-
Component B (e.g., Azide-Antibody, in 1x PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in dH2O)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in dH2O)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, 200 mM in dH2O)
-
1x Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Purification system (e.g., SEC column, dialysis cassettes)
Procedure:
-
Catalyst Premix Preparation: In a microcentrifuge tube, combine CuSO4 and THPTA ligand at a 1:2 molar ratio (e.g., 2 µL of 50 mM CuSO4 and 2 µL of 100 mM THPTA). Mix gently and incubate at room temperature for 3-5 minutes. This forms a water-soluble Cu(I)-stabilizing complex.[9]
-
Reaction Assembly: a. In a new reaction tube, add the azide-functionalized biomolecule (Component B) to a final concentration of 1-10 mg/mL in degassed PBS. b. Add the alkyne-functionalized molecule (Component A) to the reaction. A 5- to 20-fold molar excess over Component B is a good starting point for optimization. c. Add the CuSO4/THPTA premix to the reaction tube to a final concentration of 0.5-1 mM Cu.
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. Mix gently by pipetting.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours. Protect the reaction from light if using photosensitive molecules.
-
Purification: Upon completion, remove unreacted small molecules and catalyst components. For proteins and antibodies, size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS) is highly effective. Alternatively, dialysis or buffer exchange spin columns can be used.
-
Analysis: Characterize the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy, to confirm conjugation and determine the degree of labeling.
Protocol 2: Representative Synthesis of an Alkyne-Functionalized Payload
This protocol provides a representative method for attaching this compound to a payload containing a carboxylic acid via esterification.
Materials:
-
This compound
-
Carboxylic acid-containing payload (Payload-COOH)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Payload-COOH (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Initiation: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: a. If using DCC, filter off the DCU precipitate and wash with additional DCM. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl, saturated NaHCO3, and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure alkyne-functionalized payload.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry (MS).
References
- 1. parchem.com [parchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. gulfcoastconsortia.org [gulfcoastconsortia.org]
use of 4-Ethynyltetrahydropyran-4-OL for synthesizing kinase inhibitors
Application Notes & Protocols
Topic: Strategic Use of 4-Ethynyltetrahydropyran-4-OL for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.[1][2] The design of potent and selective kinase inhibitors often involves the exploration of novel chemical space around a core ATP-competitive scaffold. Saturated heterocycles, such as tetrahydropyran (THP), have emerged as "privileged" structural motifs that can significantly improve the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview and experimental protocols for the application of This compound , a versatile bifunctional building block, in the synthesis of next-generation kinase inhibitors. We will explore its strategic incorporation via cornerstone synthetic methodologies like Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," providing researchers with the rationale and practical steps to leverage this reagent in their drug discovery programs.
Introduction: The Rationale for Tetrahydropyran Moieties in Kinase Inhibitors
The therapeutic success of small molecule kinase inhibitors (SMKIs) is well-established.[1] A primary challenge in their development is achieving a delicate balance of target potency, kinase selectivity, and favorable drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The inclusion of saturated heterocyclic rings is a widely adopted strategy to address this challenge.
The tetrahydropyran (THP) ring, in particular, offers distinct advantages over its carbocyclic analogue, cyclohexane:
-
Reduced Lipophilicity: The oxygen heteroatom lowers the lipophilicity (logP) of the molecule, which can lead to improved aqueous solubility and a more favorable overall ADME profile.
-
Hydrogen Bond Acceptor: The endocyclic oxygen can act as a hydrogen bond acceptor, forming key interactions with the kinase protein backbone and enhancing binding affinity.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more lipophilic aliphatic rings.
-
Rigid Conformation: As a rigid scaffold, the THP ring reduces the entropic penalty of binding to the target protein compared to a more flexible linear ether.
This compound (Figure 1) is an exemplary building block that combines these beneficial properties of the THP core with the synthetic versatility of a terminal alkyne. The tertiary alcohol adds another potential point for hydrogen bonding or further functionalization.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 245079-04-3 | [3] |
| Molecular Formula | C₇H₁₀O₂ | [3][4] |
| Molecular Weight | 126.15 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 62-63 °C | [4] |
| Key Functional Groups | Terminal Alkyne, Tertiary Alcohol, Tetrahydropyran Ring |
Core Synthetic Strategies & Protocols
The terminal alkyne of this compound serves as a powerful chemical handle for C-C and C-N bond formation. Below are protocols for two of the most impactful reactions in medicinal chemistry for its utilization.
Application I: Sonogashira Coupling for Direct Scaffold Elaboration
Scientific Rationale: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is exceptionally powerful for kinase inhibitor synthesis as many foundational scaffolds (e.g., quinazolines, pyrimidines, indoles) are readily prepared as halogenated intermediates.[8][9] The reaction allows for the direct, rigid, and linear attachment of the THP moiety to the core scaffold, projecting it into solvent-exposed regions of the kinase ATP-binding pocket—a common strategy for achieving selectivity and potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. 4-Ethynyltetrahydro-2H-pyran-4-ol [myskinrecipes.com]
- 5. synarchive.com [synarchive.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Functionalized Heterocycles from 4-Ethynyltetrahydropyran-4-OL
Introduction: The Versatility of a Unique Building Block
Functionalized heterocycles are the cornerstone of modern medicinal chemistry and drug development. Within this vast chemical space, molecules incorporating the tetrahydropyran (THP) ring are of particular interest due to their prevalence in natural products and their ability to act as rigid, stereochemically defined scaffolds. The compound 4-Ethynyltetrahydropyran-4-OL emerges as a uniquely valuable starting material. It combines the hydrophilic, hydrogen-bond-donating character of the THP ring and a tertiary alcohol with the versatile reactivity of a terminal alkyne. This bifunctional nature allows for a divergent synthetic approach, enabling the construction of a wide array of complex heterocyclic systems, including spirocycles, and functionalized frameworks through coupling and cycloaddition reactions.
This guide provides detailed application notes and validated protocols for key transformations of this compound, designed for researchers in organic synthesis and drug discovery. We will explore the mechanistic underpinnings of each reaction, explain the rationale behind the chosen conditions, and provide step-by-step procedures to empower scientists to leverage this powerful building block in their research.
Application Note 1: Intramolecular Hydroalkoxylation for Spiro-enol Ether Synthesis
Principle and Mechanistic Insight
The intramolecular hydroalkoxylation of alkynyl alcohols is a powerful, atom-economical method for constructing oxygen-containing heterocycles.[1][2][3] In the case of this compound, this reaction follows a 5-exo-dig cyclization pathway to yield a valuable spirocyclic enol ether. This transformation can be catalyzed by various transition metals, with lanthanide and late transition metal complexes showing particular efficacy.
The catalytic cycle, particularly with zinc or lanthanide catalysts, is believed to proceed through several key steps.[2][4] First, the catalyst reacts with the alcohol to form a metal alkoxide intermediate. This is followed by the turnover-limiting insertion of the alkyne's C-C triple bond into the metal-oxygen bond via a highly organized transition state.[1][2] Subsequent rapid protonolysis of the resulting metal-carbon bond by another molecule of the starting alcohol regenerates the active catalyst and releases the spirocyclic enol ether product. The choice of catalyst is critical; for instance, lanthanide complexes like Ln[N(SiMe₃)₂]₃ are effective due to their ability to facilitate this intramolecular insertion process efficiently and with high regioselectivity.[3][5]
Caption: General workflow for spiro-enol ether synthesis.
Protocol: Lanthanide-Catalyzed Synthesis of 1,7-Dioxaspiro[4.5]dec-8-en-8-yl-methane
Materials and Reagents:
-
This compound
-
Lanthanum(III) bis(trimethylsilyl)amide (La[N(SiMe₃)₂]₃)
-
Anhydrous Toluene
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica Gel for column chromatography
-
Ethyl Acetate, Hexanes (HPLC grade)
Equipment:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Rotary evaporator
-
NMR Spectrometer, Mass Spectrometer
Procedure:
-
Setup: To a 25 mL flame-dried Schlenk flask under a positive pressure of nitrogen, add this compound (1.0 mmol, 142 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: In a glovebox or under a nitrogen blanket, weigh La[N(SiMe₃)₂]₃ (0.05 mmol, 29 mg) and add it to the reaction flask. The solution may turn slightly yellow.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add 15 mL of ethyl acetate, and extract the aqueous layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure spiro-enol ether.
Expected Results: This protocol typically provides the desired spiro-enol ether in good to excellent yields.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| La[N(SiMe₃)₂]₃ (5 mol%) | 110 | 6 | ~85% |
| Y[N(SiMe₃)₂]₃ (5 mol%) | 110 | 8 | ~80% |
| Zinc Amide Complex (5 mol%) | 90 | 12 | ~75%[4] |
Application Note 2: Palladium-Catalyzed Sonogashira Coupling
Principle and Mechanistic Insight
The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the linkage of terminal alkynes with aryl or vinyl halides.[6][7] This reaction is indispensable for elaborating the this compound core, allowing for the introduction of diverse aromatic and heteroaromatic moieties. The reaction proceeds through a dual catalytic cycle involving both palladium and copper.[8][9]
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by an amine base and coordinated to a Cu(I) salt to form a copper acetylide intermediate.[9] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is often the rate-determining step. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst. The choice of palladium ligand, copper source, and base is crucial for achieving high yields and preventing side reactions like alkyne homocoupling (Glaser coupling).
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)tetrahydropyran-4-ol
Materials and Reagents:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 142 mg), 4-iodoanisole (1.1 mmol, 257 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Base Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The mixture will likely become a thick slurry of triethylammonium iodide. The reaction is typically complete in 2-4 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure coupled product.
Expected Results: This protocol is robust and high-yielding for a variety of aryl halides. Electron-rich and electron-neutral aryl iodides and bromides generally perform best.
| Aryl Halide | Pd Catalyst (mol%) | Time (h) | Yield (%) |
| 4-Iodoanisole | 2 | 2 | >90% |
| 1-Bromo-4-nitrobenzene | 2 | 3 | ~85% |
| 3-Bromopyridine | 2 | 4 | ~88% |
Application Note 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle and Mechanistic Insight
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively forms 1,4-disubstituted 1,2,3-triazoles.[11] This reaction is exceptionally useful for conjugating the this compound scaffold to other molecules, such as biomolecules, fluorophores, or other drug fragments, that have been functionalized with an azide group.[12]
The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing ring intermediate before collapsing to the stable triazole ring and regenerating the Cu(I) catalyst. This mechanism ensures the exclusive formation of the 1,4-disubstituted regioisomer, in contrast to the thermal Huisgen cycloaddition which gives a mixture of regioisomers.[10]
Protocol: Synthesis of 4-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)tetrahydropyran-4-ol
Materials and Reagents:
-
This compound
-
1-(Azidomethyl)-4-methoxybenzene (can be prepared from 4-methoxybenzyl chloride and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol, Water (reagent grade)
Procedure:
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 142 mg) and 1-(azidomethyl)-4-methoxybenzene (1.05 mmol, 171 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.2 mmol, 0.2 mL) followed by a catalytic amount of CuSO₄·5H₂O (0.05 mmol, 12.5 mg).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by the disappearance of starting materials on TLC. A color change to green or blue is typical.
-
Work-up: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can often be purified by simple recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Expected Results: The CuAAC reaction is known for its high efficiency and reliability.
| Azide Component | Time (h) | Purification | Yield (%) |
| Benzyl Azide | 1 | Recrystallization | >95% |
| 1-Azido-4-nitrobenzene | 2 | Chromatography | ~92% |
| 1-Azido-3-phenylpropane | 1.5 | Chromatography | >95% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ruidera.uclm.es [ruidera.uclm.es]
- 5. Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 6. synarchive.com [synarchive.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
Leveraging 4-Ethynyltetrahydropyran-4-OL for the Synthesis of Advanced Chemical Probes in Target Validation
Application Notes & Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Chemical Probes in Modern Drug Discovery
Target validation is a cornerstone of the drug discovery process, providing the necessary evidence that modulating a specific biological target will have the desired therapeutic effect.[1] High-quality chemical probes—small molecules designed to interact with a specific protein target—are indispensable tools for this endeavor.[2][3] An ideal chemical probe should exhibit high potency and selectivity for its intended target, possess suitable physicochemical properties for use in cellular or even in vivo models, and incorporate a feature that enables visualization or enrichment of the probe-target complex.
The advent of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized the design of chemical probes.[4][5] This reaction allows for the specific and efficient covalent ligation of an alkyne-functionalized probe to an azide-containing reporter tag (e.g., a fluorophore or biotin) in a complex biological milieu without interfering with native biochemical processes.[6]
This guide focuses on 4-ethynyltetrahydropyran-4-ol , a versatile building block for synthesizing such probes. Its structure uniquely combines two key features:
-
A terminal alkyne , which serves as the bioorthogonal handle for click chemistry.
-
A tetrahydropyran (THP) ring with a tertiary alcohol , a scaffold frequently found in biologically active molecules. The THP moiety often improves aqueous solubility, metabolic stability, and cell permeability, while the hydroxyl group provides a convenient point for synthetic attachment to a target-binding ligand.[7]
These application notes provide a comprehensive guide to the synthesis and application of chemical probes derived from this compound for robust target validation studies.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is straightforwardly achieved via the nucleophilic addition of an ethynyl group to a commercially available ketone. The most common and efficient method involves the reaction of ethynylmagnesium bromide with tetrahydropyran-4-one.
Rationale for Synthetic Route
The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. Using tetrahydropyran-4-one as the starting material is advantageous due to its commercial availability and the high yields typically achieved in its reactions with organometallic reagents.[8] This one-step transformation provides direct access to the desired scaffold.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Tetrahydropyran-4-one | 100.12 | 5.0 g | 49.9 | 1.0 |
| Ethynylmagnesium bromide (0.5 M in THF) | 129.26 | 110 mL | 55.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Anhydrous MgSO₄ | - | q.s. | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-4-one (5.0 g, 49.9 mmol) and dissolve in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide solution (0.5 M in THF, 110 mL, 55.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to afford this compound as a clear oil or white solid.
Protocol: Synthesis of an Alkyne-Functionalized Chemical Probe
The hydroxyl group of this compound serves as a versatile handle for conjugation to a ligand of interest. Here, we describe a general protocol for coupling it to a carboxylic acid-containing ligand via an ester linkage using standard peptide coupling reagents.
Rationale for Experimental Choices
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a catalyst like DMAP (4-Dimethylaminopyridine) is a widely used and efficient method for esterification. This method avoids the need to convert the carboxylic acid to a more reactive species (like an acid chloride) in a separate step, making it a mild, one-pot procedure suitable for complex molecules.[9]
Caption: General scheme for probe synthesis via esterification.
Experimental Protocol: EDC/DMAP Coupling
| Reagent | MW ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) | Equivalents |
| Ligand-COOH | - | 1.0 mmol | 1.0 | 1.0 |
| This compound | 126.15 | 151 mg | 1.2 | 1.2 |
| EDC·HCl | 191.70 | 288 mg | 1.5 | 1.5 |
| DMAP | 122.17 | 24 mg | 0.2 | 0.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the Ligand-COOH (1.0 mmol) in anhydrous DCM (10 mL).
-
Add this compound (151 mg, 1.2 mmol), DMAP (24 mg, 0.2 mmol), and finally EDC·HCl (288 mg, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final Alkyne-Probe.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Target Engagement in Live Cells
This protocol outlines a typical workflow for using the synthesized Alkyne-Probe to label its target protein in cultured cells, followed by CuAAC ligation to a reporter tag for visualization or enrichment. This process is a key component of chemical proteomics and target validation.[10]
Workflow Overview
The experiment involves treating live cells with the probe, allowing it to bind to its intracellular target. After cell lysis, the alkyne handle on the probe-protein complex is "clicked" to an azide-functionalized reporter (e.g., Biotin-Azide for pulldown or a Fluorescent-Azide for imaging). The labeled complex can then be analyzed.
References
- 1. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Labelled chemical probes for demonstrating direct target engagement in living systems. | Semantic Scholar [semanticscholar.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and blockbuster pharmaceuticals. Its constrained ethereal structure often imparts favorable pharmacokinetic properties, making the stereocontrolled synthesis of substituted THPs a critical endeavor in modern organic chemistry and drug discovery. This comprehensive guide provides an in-depth exploration of key stereoselective strategies for the synthesis of tetrahydropyran derivatives, complete with detailed experimental protocols, comparative data, and expert insights into the causality behind methodological choices.
I. The Prins Cyclization: A Powerful Tool for Tetrahydropyran Ring Formation
The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands as a robust and versatile method for constructing the tetrahydropyran skeleton. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization. The stereochemical outcome is often dictated by the chair-like transition state, allowing for predictable control over the relative stereochemistry of the newly formed ring.
Expertise & Experience: The Rationale Behind Catalyst Selection
The choice of the acid catalyst is paramount in a successful Prins cyclization, influencing not only the reaction rate but also the stereoselectivity and the potential for side reactions.[1] Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective but can sometimes lead to racemization through a competing 2-oxonia-Cope rearrangement, especially with electron-rich homoallylic alcohols.[2][3] Milder Lewis acids, such as indium(III) chloride (InCl₃) or bismuth(III) chloride (BiCl₃), can mitigate these side reactions while still promoting efficient cyclization.[4] For substrates sensitive to strong acids, Brønsted acids like p-toluenesulfonic acid (p-TsOH) or perrhenic acid (HReO₄) offer a viable alternative, often with excellent stereocontrol.[5][6] The selection of the catalyst should therefore be tailored to the specific substrate and the desired stereochemical outcome.
Comparative Data of Catalytic Systems for Prins Cyclization
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| FeCl₃ | Homoallylic alcohol, Aldehyde | CH₂Cl₂ | Room Temp. | 1-2 h | 85-95 | >95:5 | [1] |
| BiCl₃/TMSCl | Vinylsilyl alcohol, Aldehyde | CH₂Cl₂ | 0 | 0.5-1 h | 80-92 | >98:2 | [1] |
| BF₃·OEt₂ | Homoallylic alcohol, Aldehyde | CH₂Cl₂ | -78 to RT | 1-4 h | 70-90 | Variable | [2] |
| p-TsOH | Silyl Alkenol | Toluene | Reflux | 1 h | 85-95 | >95:5 | [7] |
| HReO₄ | 3-chlorohomoallylic alcohol, Aldehyde | CH₂Cl₂ | Room Temp. | 2-6 h | 60-85 | >95:5 | [5] |
Experimental Protocol: FeCl₃-Catalyzed Prins Cyclization
This protocol describes a general procedure for the synthesis of cis-2,6-disubstituted tetrahydropyrans.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add the aldehyde (1.2 equiv) to the stirred solution at room temperature.
-
Add a catalytic amount of anhydrous FeCl₃ (0.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[1]
Reaction Mechanism: Prins Cyclization
Caption: Prins Cyclization Mechanism.
II. Hetero-Diels-Alder Reaction: A Convergent Approach
The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent strategy for the synthesis of dihydropyran derivatives, which can be readily converted to tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (aldehyde), often catalyzed by a Lewis acid to enhance reactivity and control stereoselectivity.
Expertise & Experience: Controlling Stereochemistry in HDA Reactions
The stereochemical outcome of the HDA reaction can be effectively controlled through the use of chiral Lewis acid catalysts. Jacobsen's chiral chromium(III) salen complexes, for instance, are highly effective in promoting enantioselective HDA reactions, leading to the formation of optically active dihydropyranones.[8] The choice of the diene is also crucial; Danishefsky's diene and related silyl enol ethers are widely used due to their high reactivity and the versatility of the resulting cycloadducts. The stereoselectivity is governed by the facial selectivity of the diene and dienophile addition, which is influenced by the steric and electronic properties of the catalyst and substrates.
Experimental Workflow: Hetero-Diels-Alder Reaction```dot
// Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reactants [label="Prepare Diene and Aldehyde"]; Catalyst_Activation [label="Activate Chiral Lewis Acid Catalyst"]; Reaction_Setup [label="Combine Reactants and Catalyst\nin Anhydrous Solvent at Low Temperature"]; Monitoring [label="Monitor Reaction by TLC"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Purification by Column Chromatography"]; Characterization [label="Characterize Dihydropyran Product\n(NMR, MS)"]; Reduction [label="Stereoselective Reduction to Tetrahydropyran"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reactants; Prepare_Reactants -> Reaction_Setup; Catalyst_Activation -> Reaction_Setup; Reaction_Setup -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Reduction; Reduction -> End;
// Node styles Prepare_Reactants [fillcolor="#F1F3F4"]; Catalyst_Activation [fillcolor="#F1F3F4"]; Reaction_Setup [fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [fillcolor="#F1F3F4"]; Workup [fillcolor="#F1F3F4"]; Purification [fillcolor="#F1F3F4"]; Characterization [fillcolor="#F1F3F4"]; Reduction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Organocatalytic Domino Reaction.
Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization
This protocol is for the synthesis of functionalized tetrahydropyranols. [9] Materials:
-
(E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Quinine-derived squaramide catalyst (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a vial, add the 1,3-dicarbonyl compound, the (E)-3-aryl-2-nitroprop-2-en-1-ol, and the squaramide catalyst.
-
Add anhydrous DCM and stir the mixture at ambient temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the polyfunctionalized tetrahydropyranol.
V. References
-
Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydropyrans via Prins Cyclization. BenchChem. --INVALID-LINK--
-
A Comparative Guide to Catalysts for the Synthesis of Tetrahydro-4H-pyran-4-one. BenchChem. --INVALID-LINK--
-
Comparing the efficacy of different catalysts for Tetrahydrothiopyran-4-one synthesis. BenchChem. --INVALID-LINK--
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health. --INVALID-LINK--
-
Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. BenchChem. --INVALID-LINK--
-
Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. ResearchGate. --INVALID-LINK--
-
Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Royal Society of Chemistry. --INVALID-LINK--
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health. --INVALID-LINK--
-
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Royal Society of Chemistry. --INVALID-LINK--
-
Technical Support Center: Catalyst Selection for Stereocontrolled Tetrahydropyran Synthesis. BenchChem. --INVALID-LINK--
-
An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI. --INVALID-LINK--
-
Tandem Nucleophilic Addition/Oxa-Michael Reaction for the Synthesis of cis-2,6-Disubstituted Tetrahydropyrans. ResearchGate. --INVALID-LINK--
-
Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Publications. --INVALID-LINK--
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. --INVALID-LINK--
-
Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. Cambridge Open Engage. --INVALID-LINK--
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. ACS Publications. --INVALID-LINK--
-
Tetrahydropyran synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. --INVALID-LINK--
-
Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. ACS Publications. --INVALID-LINK--
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed. --INVALID-LINK--
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. --INVALID-LINK--
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. --INVALID-LINK--
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. --INVALID-LINK--
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. --INVALID-LINK--
-
Origin of Manipulating Selectivity in Prins Cyclization by [Ga4L6]12- Supramolecular Catalysis through Host-Guest Interactions. PubMed. --INVALID-LINK--
-
Control of the Organocatalytic Enantioselective α-Alkylation of Vinylogous Carbonyl Enolates for the Synthesis of Tetrahydropyran Derivatives and Beyond. ACS Publications. --INVALID-LINK--
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. --INVALID-LINK--
-
Prins Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. --INVALID-LINK--
-
Progress in Lewis Acid Template- Mediated Diels-Alder Reaction. Preprints.org. --INVALID-LINK--
-
Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. ACS Publications. --INVALID-LINK--
-
Scheme 2: Developments towards the Prins cyclization. ResearchGate. --INVALID-LINK--
-
Racemization in Prins Cyclization Reactions. National Institutes of Health. --INVALID-LINK--
-
Recent Advances in the Prins Reaction. National Institutes of Health. --INVALID-LINK--
-
Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. --INVALID-LINK--
-
Diels-Alder Reaction (Part 2). University of California, Irvine. --INVALID-LINK--
-
DFT-calculated pathways for the generation of the hetero-Diels-Alder... ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ethynyltetrahydropyran-4-ol Synthesis
Welcome to the technical support center for the synthesis of 4-Ethynyltetrahydropyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields. The content is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to issues encountered during experimentation.
Overview of the Synthesis
The synthesis of this compound is fundamentally an ethynylation reaction, a class of nucleophilic addition where an acetylide anion attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one.[1] The success of this synthesis hinges on the efficient generation of the acetylide nucleophile and its subsequent clean addition to the ketone, while minimizing competing side reactions.
This guide will focus on the most common laboratory-scale approach using organolithium reagents to generate the acetylide, as they are highly effective for ketone additions.[1]
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue: Low or No Product Yield
Question: My reaction resulted in a very low yield of this compound. What are the most common causes and how can I rectify them?
Answer: A low yield is the most frequent issue and can be traced to several critical steps in the process. The primary areas to investigate are the formation of the lithium acetylide, the nucleophilic addition itself, and the work-up procedure.
Potential Causes & Solutions:
| Problem Area | Potential Cause | Troubleshooting & Optimization Steps |
| 1. Acetylide Formation | Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and other organolithiums degrade upon exposure to moisture or air.[2] | • Verify Reagent Activity: Use a fresh, sealed bottle of n-BuLi or titrate the solution before use (e.g., using the Watson-Eastham method). • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Inefficient Deprotonation: The temperature or stoichiometry may be incorrect for forming the lithium acetylide. | • Control Temperature: Add the n-BuLi to your alkyne solution at a low temperature, typically -78 °C (dry ice/acetone bath), to prevent side reactions. • Check Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of n-BuLi relative to the alkyne to ensure complete deprotonation. | |
| 2. Nucleophilic Addition | Reaction with Solvent: At temperatures above -60 °C, n-BuLi can react with THF, consuming the reagent.[2] | • Maintain Low Temperature: Keep the reaction at -78 °C during the addition of both the n-BuLi and the Tetrahydro-4H-pyran-4-one. |
| Poor Quality Ketone: The starting ketone may contain water or other impurities that quench the organolithium reagent. | • Purify Ketone: Ensure the Tetrahydro-4H-pyran-4-one is pure and dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, distill it from a suitable drying agent. | |
| 3. Reaction Work-up | Decomposition during Quench: A vigorous, uncontrolled quench can lead to side reactions or decomposition of the product. | • Controlled Quenching: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly, as the reaction with residual lithium reagents is highly exothermic. |
| Product Loss during Extraction: The product alcohol has some water solubility, leading to loss in the aqueous layer. | • Optimize Extraction: Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine to remove residual water before drying. |
Issue: Significant Side Product Formation
Question: My crude NMR spectrum shows several unexpected peaks, indicating the formation of side products. What are these byproducts and how can I minimize them?
Answer: The primary side reaction in this synthesis is the enolization of the ketone starting material. This occurs when the strong base, instead of the acetylide, removes a proton from the carbon adjacent to the carbonyl group.
References
Technical Support Center: Troubleshooting Side Reactions in Click Chemistry with 4-Ethynyltetrahydropyran-4-OL
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Ethynyltetrahydropyran-4-OL in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common side reactions and experimental challenges. Our goal is to ensure your click chemistry reactions are efficient, high-yielding, and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your CuAAC reaction with this compound, but analysis shows a low yield of the desired triazole product or no product at all.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The catalytically active species in CuAAC is Cu(I).[1][2] Oxidation of Cu(I) to the inactive Cu(II) state is a common cause of reaction failure.[3]
-
Solution: Ensure you are using a reliable source of Cu(I) or an efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) to Cu(I). Sodium ascorbate is a widely used and effective reducing agent for this purpose.[3][4] Always use freshly prepared solutions of the reducing agent. An excess of sodium ascorbate can help prevent the formation of oxidative homocoupling products.[1]
-
-
Ligand Issues: The choice and concentration of the copper-stabilizing ligand are critical. Ligands not only enhance the solubility and stability of the copper catalyst but also accelerate the reaction.[3][5]
-
Solution: For aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (tris((1-benzyl-4-triazolyl)methyl)amine) are highly recommended.[6] Ensure the ligand-to-copper ratio is optimized; a 5:1 ratio is often a good starting point.[7]
-
-
Reagent Quality and Stability: The purity and stability of your this compound and azide partner are paramount.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). This compound, with its tertiary alcohol, is generally stable. However, ensure your azide partner has not degraded, especially if it has been stored for a long time.
-
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, pH, and solvent can hinder the reaction.
-
Solution: While CuAAC is robust, extreme pH values can affect the stability of the reactants or the catalyst complex.[1] The reaction is typically performed at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 40-60°C) may be beneficial, but be mindful of potential side reactions at higher temperatures.[8][9] Water is often an excellent solvent for CuAAC and can even accelerate the reaction.[1]
-
Issue 2: Formation of Unidentified Byproducts
Your reaction mixture shows the presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) in addition to your starting materials and desired product.
Potential Causes and Solutions:
-
Alkyne Homocoupling (Glasner Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.[3][4] This is particularly prevalent in the presence of oxygen and insufficient reducing agent.
-
Solution: Deoxygenate your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. As mentioned previously, using a slight excess of sodium ascorbate helps maintain a reducing environment and suppresses this side reaction.[1]
-
-
Reaction with Cysteine Residues (in Bioconjugation): When performing click chemistry on proteins, the free thiol groups of cysteine residues can react with the terminal alkyne, leading to the formation of thioalkynes and thiotriazoles.[10] This can result in false positives in proteomic studies.[10]
-
Formation of Iodotriazoles: If you are using cuprous iodide (CuI) as the copper source, the formation of iodotriazoles via an intermediate iodoalkyne is possible.[7]
-
Solution: If this byproduct is observed, consider switching to a different copper source, such as CuSO₄ with a reducing agent.
-
Issue 3: Difficulty in Product Purification
You have successfully formed the desired triazole product, but are facing challenges in isolating it from the reaction mixture, particularly in removing the copper catalyst and excess reagents.
Potential Causes and Solutions:
-
Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications, especially in biological systems.
-
Solution:
-
Chelating Resins: Use a copper-chelating resin to sequester and remove the copper catalyst from the reaction mixture.
-
Specialized Purification Beads: Novel purification beads have been developed that can absorb copper ions, ligands, and excess azide compounds, simplifying the purification process.[11][12]
-
Aqueous Wash: An aqueous wash with a solution of EDTA or ammonia can help remove copper.
-
-
-
Polarity of this compound-derived Products: The presence of the tetrahydropyran and hydroxyl groups makes the resulting triazole products relatively polar, which can sometimes complicate purification by standard column chromatography.
-
Solution:
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) is often more effective than normal-phase silica gel chromatography.
-
Scavenger Resins: Utilize scavenger resins to remove excess unreacted starting materials. For example, an azide-functionalized resin can be used to remove excess alkyne, and an alkyne-functionalized resin can remove excess azide.[13]
-
Precipitation/Crystallization: If the product is a solid, inducing precipitation or crystallization by changing the solvent system can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful building block in click chemistry?
This compound is a valuable reagent due to its terminal alkyne functionality, which is essential for the CuAAC reaction. The tetrahydropyran ring provides a stable, non-aromatic, and relatively rigid scaffold that can be desirable in drug discovery for influencing pharmacokinetic properties. The tertiary alcohol group offers a potential site for further functionalization or can act as a hydrogen bond donor, which may be important for molecular recognition in biological systems.
Q2: Can steric hindrance from the tetrahydropyran ring affect the click reaction?
The tetrahydropyran ring, while providing some bulk, is generally not considered to cause severe steric hindrance that would prevent the click reaction from occurring.[14][15] The CuAAC reaction is known for its high efficiency and tolerance of a wide range of functional groups and steric environments.[16] However, in cases of extremely sterically demanding azide partners, the reaction rate might be slower. Optimization of the catalyst system, such as using a more effective ligand, can often overcome such challenges.[7]
Q3: What is the optimal solvent for a click reaction with this compound?
The CuAAC reaction is remarkably versatile in its solvent compatibility.[16] Due to the polar nature of this compound, common solvents like water, t-butanol, DMSO, DMF, and mixtures thereof are excellent choices.[5] Aqueous solvent systems are often preferred as water can accelerate the reaction rate.[1]
Q4: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the identity of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic alkyne proton signal and the appearance of the triazole proton signal.
Q5: Are there any safety precautions I should take when running click reactions?
Yes, standard laboratory safety practices should always be followed. When working with azides, it's important to be aware that low molecular weight organic azides can be explosive.[17] While the triazole products are generally stable, it is good practice to handle all new compounds with care. Sodium azide is highly toxic and should be handled with appropriate personal protective equipment.[17]
Visualizing the Workflow and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate a typical CuAAC workflow and a decision-making process for addressing common issues.
General CuAAC Experimental Workflow
Caption: A typical experimental workflow for a CuAAC reaction.
Troubleshooting Decision Tree
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. interchim.fr [interchim.fr]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdhv.ca [mdhv.ca]
improving the efficiency of Sonogashira coupling with 4-Ethynyltetrahydropyran-4-OL
Welcome to our dedicated technical support center for optimizing the Sonogashira coupling with 4-Ethynyltetrahydropyran-4-OL. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-C bond-forming reaction, particularly with a sterically hindered and functionalized alkyne. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Sonogashira coupling of this compound. We delve into the root causes and provide actionable solutions based on established chemical principles.
Question: My reaction has stalled or is showing low conversion. What are the likely causes and how can I resolve this?
Answer: Reaction stalling is a frequent issue, often pointing to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits and solutions.
-
Catalyst Deactivation: The palladium catalyst is the heart of the Sonogashira reaction, and its deactivation is a primary cause of low conversion.
-
Palladium(0) Oxidation: The active Pd(0) species can be oxidized to an inactive Pd(II) state, especially in the presence of oxygen. While the reaction is often run under an inert atmosphere, trace oxygen can be detrimental.
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation or other degradation pathways.
-
Solution: Ensure rigorous deoxygenation of your solvent and reaction vessel. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use. Using fresh, high-quality catalysts and ligands is also crucial. For particularly sensitive reactions, working in a glovebox can provide the most controlled environment.
-
-
Insufficient Base: The base plays a critical role in the deprotonation of the terminal alkyne, a key step in the catalytic cycle.
-
Incorrect Base Choice: The pKa of the base should be appropriate for the alkyne. For this compound, a hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point.
-
Base Stoichiometry: An insufficient amount of base will lead to incomplete alkyne activation. Typically, 2-3 equivalents of the base are used.
-
Solution: If you suspect base insufficiency, consider increasing the equivalents of your current base or switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Suboptimal Temperature: The reaction temperature influences both the reaction rate and the stability of the catalyst.
-
Too Low: The reaction may be too slow to reach completion in a reasonable timeframe.
-
Too High: Catalyst decomposition can occur at elevated temperatures, leading to stalling.
-
Solution: For many Sonogashira couplings, room temperature to 50 °C is a good starting range. If the reaction is sluggish, a modest increase in temperature (e.g., in 10 °C increments) can be beneficial. However, monitor the reaction closely for signs of decomposition (e.g., formation of palladium black).
-
Question: I am observing significant formation of a byproduct that appears to be the homocoupling of my alkyne (Glaser-Hay coupling). How can I minimize this side reaction?
Answer: The homocoupling of terminal alkynes is a common and often competitive side reaction in Sonogashira couplings, particularly when the cross-coupling is slow. This reaction is typically promoted by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen).
-
Minimizing Oxygen: As with catalyst deactivation, rigorous exclusion of oxygen is the first line of defense against Glaser-Hay coupling. Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Copper-Free Conditions: For substrates prone to homocoupling, a copper-free Sonogashira protocol can be highly effective. In these systems, a palladium catalyst with a suitable phosphine ligand is used, often in combination with a base like piperidine or pyrrolidine. The mechanism of copper-free Sonogashira couplings is a subject of ongoing research, but they have proven successful for a wide range of substrates.
-
Controlling Copper(I) Concentration: If a copper-catalyzed reaction is preferred, using the minimal effective amount of the copper(I) salt (e.g., CuI) can help to suppress homocoupling. Catalyst loading screens can be beneficial to identify the optimal balance for your specific substrates.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Sonogashira coupling with this compound.
Question: What is the optimal catalyst system (palladium source and ligand) for coupling with this compound?
Answer: The choice of catalyst system is critical and can depend on the specific aryl or vinyl halide coupling partner.
-
Palladium Precatalysts:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and often effective choice, but can be sensitive to air and moisture.
-
Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand: This combination offers flexibility in choosing the ligand.
-
-
Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand that is suitable for many applications.
-
Bulky Phosphine Ligands (e.g., XPhos, SPhos): For challenging couplings, particularly with sterically hindered aryl chlorides or bromides, these more electron-rich and bulky ligands can promote the oxidative addition step and enhance catalytic activity.
-
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | Air-stable, reliable, and commercially available. |
| Ligand | PPh₃ (for simple aryl iodides/bromides), XPhos or SPhos (for hindered or less reactive aryl halides) | PPh₃ is a good starting point. Buchwald ligands (XPhos, SPhos) can significantly improve reactivity for more challenging substrates. |
| Copper(I) Source | CuI (Copper(I) iodide) | The most common and effective copper co-catalyst. |
| Base | TEA (Triethylamine) or DIPEA (Diisopropylethylamine) | Their pKa is suitable for deprotonating the alkyne, and they are generally non-nucleophilic enough to avoid side reactions with the aryl halide. |
| Solvent | THF (Tetrahydrofuran), DMF (Dimethylformamide), or Acetonitrile | These polar aprotic solvents are effective at dissolving the reactants and catalysts. The choice may depend on the solubility of your specific coupling partners. |
Question: Can you provide a standard experimental protocol for the Sonogashira coupling of this compound with an aryl bromide?
Answer: Absolutely. The following is a general, robust starting protocol. Note that optimization of catalyst loading, temperature, and reaction time may be necessary for your specific substrates.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 equiv).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF, to a concentration of 0.1 M with respect to the aryl bromide) followed by degassed triethylamine (2.5 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution (to remove the copper catalyst) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Catalytic Cycle and Troubleshooting
To aid in understanding the reaction mechanism and potential points of failure, the following diagrams illustrate the Sonogashira catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycles of the Sonogashira coupling.
Caption: A decision tree for troubleshooting Sonogashira couplings.
Technical Support Center: Purification Strategies for 4-Ethynyltetrahydropyran-4-ol and its Derivatives
Welcome to the dedicated technical support resource for the purification of 4-Ethynyltetrahydropyran-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable synthetic intermediates in high purity. The unique trifunctional nature of these molecules—a tertiary alcohol, a terminal alkyne, and a tetrahydropyran ring—presents a distinct set of purification challenges that require a nuanced and well-understood approach.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles and achieve your desired product quality.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
This compound is a polar molecule due to the presence of the hydroxyl group and the ether linkage within the tetrahydropyran ring. The terminal alkyne provides a site for potential side reactions, particularly under thermal stress or in the presence of certain metals. The tertiary nature of the alcohol makes it susceptible to elimination reactions under acidic conditions. An understanding of these properties is crucial for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties and their Implications for Purification
| Property | Structural Feature | Implication for Purification |
| Polarity | Hydroxyl group, Tetrahydropyran oxygen | Strong interaction with polar stationary phases (e.g., silica gel), requiring polar eluents. May lead to tailing in chromatography. |
| Thermal Sensitivity | Tertiary propargyl alcohol | Prone to decomposition at elevated temperatures, making high-temperature distillation challenging.[1] |
| Chemical Reactivity | Terminal alkyne, Tertiary alcohol | Susceptible to acid-catalyzed elimination of water to form an enyne. The alkyne can undergo various coupling and addition reactions. |
| Physical State | Often a low-melting solid or a viscous oil | May complicate handling and recrystallization.[1] |
II. Troubleshooting Guides: A Problem-Solving Approach
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format, providing detailed explanations and actionable solutions.
A. Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I fix it?
Answer: Streaking, or tailing, of polar compounds like this compound on silica gel is a common problem. It arises from the strong interaction between the hydroxyl group of your compound and the acidic silanol groups on the surface of the silica gel. This strong binding leads to a slow and uneven elution from the column.
Causality Explained: Silica gel is slightly acidic, and the lone pairs on the oxygen atoms of your compound's hydroxyl and ether groups can form strong hydrogen bonds with the surface silanol groups (Si-OH). This interaction can be so strong that it hinders the smooth partitioning of the compound between the stationary and mobile phases, resulting in a continuous "bleed" of the compound down the column rather than a sharp band.
Solutions:
-
Deactivate the Silica Gel: The acidity of the silica gel can be neutralized or "deactivated." A common and effective method is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica gel, preventing your compound from interacting too strongly.
-
Ammonia: For very polar and basic compounds, a solution of methanol in dichloromethane with a small percentage of ammonium hydroxide can be effective.
-
-
Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Neutral alumina is often a good alternative for purifying basic or acid-sensitive compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying polar compounds, as the elution order is inverted.
-
Question 2: My compound appears to be decomposing on the column. I'm observing new, less polar spots on my TLC analysis of the fractions. What is happening?
Answer: Decomposition on silica gel is a significant risk for tertiary alcohols, especially when they are adjacent to a group that can stabilize a carbocation, such as an alkyne. The acidic nature of the silica gel can catalyze an elimination reaction (dehydration) to form a more nonpolar enyne byproduct.
Causality Explained: The acidic silanol groups on the silica surface can protonate the hydroxyl group of your this compound. This turns the hydroxyl group into a good leaving group (water). Subsequent departure of water generates a tertiary carbocation, which is stabilized by the adjacent alkyne. A proton is then abstracted from a neighboring carbon to form a double bond, resulting in the corresponding enyne.
Solutions:
-
Strictly Anhydrous Conditions: Ensure your solvents and silica gel are as dry as possible. Water can facilitate proton transfer and decomposition.
-
Deactivated Silica: As mentioned previously, adding a base like triethylamine to your eluent will neutralize the acidic sites and suppress this decomposition pathway.
-
Rapid Purification: Do not let your compound sit on the column for an extended period. A faster flow rate (flash chromatography) is preferable to gravity chromatography.
-
Lower Temperature: If possible, running the column in a cold room can help to minimize thermal decomposition.
B. Recrystallization Challenges
Question 3: I am unable to induce crystallization of my this compound derivative. It either remains as an oil or forms an intractable gum.
Answer: The tendency of some organic compounds to "oil out" or resist crystallization is a common frustration. This often happens when the compound has a low melting point or when impurities are present that disrupt the formation of a crystal lattice.
Solutions:
-
Systematic Solvent Screening: Finding the right solvent is key. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[2][3]
-
Single Solvent System: Test a range of solvents with varying polarities. For a polar compound like this compound, consider solvents like ethyl acetate, acetone, isopropanol, or mixtures of these with nonpolar solvents like hexanes or heptane.
-
Two-Solvent System: This is often more successful for oils. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) dropwise at room temperature or while gently warming, until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Then, place it in a refrigerator, and finally in a freezer to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
-
C. Distillation Difficulties
Question 4: I am concerned about purifying my this compound derivative by distillation due to its potential thermal instability. Is this a viable method?
Answer: Direct distillation at atmospheric pressure is generally not recommended for tertiary propargyl alcohols due to their thermal instability.[1] However, vacuum distillation can be a viable option as it significantly lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature.
Causality Explained: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure in the distillation apparatus (i.e., applying a vacuum), the temperature required to reach the boiling point is lowered.[4][5] This minimizes the risk of thermal decomposition, which is a significant concern for heat-sensitive compounds.[6]
Solutions:
-
High Vacuum: Utilize a good vacuum pump to achieve a low pressure. The lower the pressure, the lower the boiling temperature.
-
Short Path Distillation: For very sensitive or high molecular weight compounds, a short path distillation apparatus is ideal. This minimizes the distance the vapor has to travel before condensation, reducing the time the compound spends at an elevated temperature.
-
Precise Temperature Control: Use an oil bath with a magnetic stirrer and a thermometer to ensure even and controlled heating of the distilling flask. Avoid overheating, as this can lead to "bumping" and decomposition.
-
Stabilizers: In some cases, the addition of a non-volatile, acidic stabilizer to the distillation pot can help to prevent decomposition of propargyl alcohols. However, this should be approached with caution as it could also promote elimination reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: Such as tetrahydropyran-4-one and the ethynylating reagent (e.g., ethynylmagnesium bromide or lithium acetylide).
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, toluene).
-
Enyne Byproduct: Formed from the acid-catalyzed or thermal elimination of water from the product.
-
Homocoupled Alkyne: If a coupling reaction was performed, you might have the di-alkyne byproduct.
Q2: How can I best monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Staining: Since this compound may not be strongly UV-active, you will likely need to use a chemical stain to visualize the spots on your TLC plate. Good general-purpose stains include potassium permanganate (which reacts with the alkyne and alcohol) and p-anisaldehyde stain.
-
Eluent System: Use the same eluent system for TLC analysis as you plan to use for your column chromatography to get an accurate prediction of the separation.
Q3: Are there any specific safety precautions I should take when handling and purifying this compound?
A3: Yes, standard laboratory safety practices should be followed. Additionally:
-
Alkynes: Terminal alkynes can be energetic and, in some cases, can form explosive metal acetylides. Avoid contact with heavy metals.
-
Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Vacuum Distillation: Always use a safety screen when performing a vacuum distillation, and inspect your glassware for any cracks or defects before applying a vacuum.
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of this compound that is prone to decomposition on standard silica gel.
1. Preparation of Deactivated Silica Gel (Optional, but Recommended):
- Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes).
- Add 1% triethylamine (v/v) to the slurry and stir for 15-20 minutes.
- Use this slurry to pack your column.
2. Column Packing:
- Secure a glass column vertically.
- Add a small plug of cotton or glass wool to the bottom.
- Add a layer of sand (approx. 1 cm).
- Pour the silica gel slurry into the column, gently tapping the side to ensure even packing.
- Allow the excess solvent to drain until it is level with the top of the silica gel.
- Add another thin layer of sand to the top of the silica bed.
3. Sample Loading:
- Dissolve your crude this compound in a minimal amount of your eluent or a slightly more polar solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the column using a pipette.
- Allow the sample to absorb onto the silica gel by draining the solvent until it is level with the top of the sand.
4. Elution:
- Carefully add your eluent (e.g., a mixture of hexanes and ethyl acetate containing 0.5% triethylamine) to the top of the column.
- Apply gentle pressure to the top of the column (using a pump or a hand bellows) to achieve a steady flow rate.
- Collect fractions in test tubes or vials.
5. Analysis:
- Monitor the elution of your compound by TLC, spotting every few fractions.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Two-Solvent System
This protocol is suitable for purifying this compound that is obtained as an oil or a low-melting solid.
1. Solvent Selection:
- Choose a "good" solvent in which your compound is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).
- Choose a "poor" solvent in which your compound is insoluble (e.g., hexanes, pentane, or water). The two solvents must be miscible.
2. Dissolution:
- Place your crude compound in an Erlenmeyer flask.
- Add the "good" solvent dropwise at room temperature until the compound just dissolves.
3. Induction of Crystallization:
- Slowly add the "poor" solvent dropwise while swirling the flask.
- Continue adding the "poor" solvent until the solution becomes cloudy and the cloudiness persists for a few seconds.
- Add a few more drops of the "good" solvent until the solution becomes clear again.
4. Crystal Growth:
- Cover the flask with a watch glass and allow it to stand undisturbed at room temperature.
- If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Once crystals begin to form, you can place the flask in a refrigerator and then a freezer to maximize the yield.
5. Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
- Allow the crystals to air dry on the filter paper or in a desiccator.
V. Visualization of Workflows
Purification Decision Workflow
References
Technical Support Center: Catalyst Selection and Troubleshooting for the Ethynylation of Tetrahydro-4H-pyran-4-one
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for specialty chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the ethynylation of tetrahydro-4H-pyran-4-one to produce 4-ethynyltetrahydro-4H-pyran-4-ol, a valuable intermediate in organic synthesis.[1][2] This document provides expert insights into catalyst selection, protocol optimization, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods and catalytic systems for the ethynylation of tetrahydro-4H-pyran-4-one?
The ethynylation of a ketone is a classic nucleophilic addition reaction where a metal acetylide attacks the electrophilic carbonyl carbon.[3][4] This process, often referred to as A-alkynylation or the Favorskii reaction (not to be confused with the Favorskii rearrangement of α-halo ketones), is typically mediated by a strong base which deprotonates acetylene to form the reactive acetylide nucleophile.[4][5]
The choice of base is the most critical parameter and dictates the reaction conditions, safety protocols, and overall efficiency. The primary systems fall into two categories: stoichiometric strong bases and catalytic systems.
-
Stoichiometric Strong Bases: Organolithium reagents (like n-BuLi) or alkali metal amides (like LiNH₂) are highly effective but require stringent anhydrous and inert conditions.[3][6] They offer high reactivity but demand careful handling due to their pyrophoric nature.
-
Catalytic Systems (Base-Catalyzed): Alkali metal hydroxides, particularly potassium hydroxide (KOH), can be used in catalytic or near-stoichiometric amounts, often in polar aprotic solvents.[4][7] This approach, pioneered by Walter Reppe, is generally safer and more amenable to larger-scale synthesis.[3]
Q2: How do I select the most appropriate catalyst system for my experiment?
Selecting the right system depends on your scale, available equipment, and safety tolerance. The following table provides a comparative analysis to guide your decision-making process.
| Catalyst System | Key Advantages | Key Disadvantages | Typical Solvents | Safety Considerations |
| Potassium Hydroxide (KOH) | Low cost, readily available, safer to handle than organometallics.[4] | Can promote side reactions like aldol condensation; may require higher temperatures or pressures.[4] | Ethers (THF, DME), DMSO, DMF, Liquid NH₃[3][8] | Caustic; handle with appropriate PPE. Reactions in closed systems require pressure monitoring. |
| Lithium Amide (LiNH₂) | Highly effective for generating lithium acetylide.[6] | Requires anhydrous conditions and an inert atmosphere (N₂ or Ar). Can be pyrophoric. | Liquid Ammonia, THF[6] | Highly reactive with water. Fire risk. Requires specialized handling techniques. |
| n-Butyllithium (n-BuLi) | Clean and high-yielding reaction.[3] | Expensive, pyrophoric, requires cryogenic temperatures (-78 °C) and strict anhydrous/inert conditions. | Ethers (THF, Diethyl Ether)[3] | Pyrophoric; reacts violently with water and protic solvents. Requires syringe/cannula techniques. |
| Copper(I) Acetylides | Used in industrial-scale processes (Reppe chemistry).[3][9] | Can be explosive when dry. Often generated in situ. Primarily for acetylene gas reactions.[9] | Various, including water mixtures. | Explosion hazard. Handle with extreme caution and follow established safety protocols.[9] |
Recommendation for Laboratory Scale: For typical lab-scale synthesis (<10g), the KOH/DMSO system offers the best balance of reactivity, safety, and cost-effectiveness. For higher reactivity where side reactions are a concern, n-BuLi at low temperatures is the gold standard, provided the necessary safety equipment is available.
Experimental Protocol & Optimization
Q3: Can you provide a reliable, step-by-step protocol for the ethynylation of tetrahydro-4H-pyran-4-one using KOH?
Certainly. This protocol is a robust starting point for the base-catalyzed ethynylation using potassium hydroxide.
Objective: To synthesize 4-ethynyltetrahydro-4H-pyran-4-ol from tetrahydro-4H-pyran-4-one.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Potassium hydroxide (KOH), powdered or flakes
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetylene gas source (or a protected acetylene equivalent like 2-methyl-3-butyn-2-ol for a retro-Favorskii approach)[5]
-
Diethyl ether or Ethyl acetate (for work-up)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a condenser (with a bubbler outlet), add finely ground potassium hydroxide (1.5 equivalents).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe. Stir the suspension.
-
-
Acetylene Introduction:
-
Cool the flask in a water bath to manage any initial exotherm.
-
Bubble acetylene gas gently through the suspension for 15-20 minutes to ensure saturation and formation of the potassium acetylide intermediate. The reaction involves the formation of an acetylene-base complex.[7]
-
-
Substrate Addition:
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Add the ketone solution dropwise to the stirring reaction mixture over 30 minutes. Maintain a gentle, positive pressure of acetylene throughout the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC), sampling the reaction mixture every hour. The product, 4-ethynyltetrahydro-4H-pyran-4-ol, will be more polar than the starting ketone.
-
-
Quenching and Work-up:
-
Once the reaction is complete (typically 2-4 hours), stop the acetylene flow and purge the system with nitrogen.
-
Carefully pour the reaction mixture into a beaker of ice-cold saturated aqueous NH₄Cl solution.[10] This step neutralizes the strong base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-ethynyltetrahydro-4H-pyran-4-ol.
-
Troubleshooting Guide
Q4: My ethynylation reaction has stalled or resulted in a low yield. What are the likely causes?
Low conversion is a common issue that can almost always be traced back to a few key parameters. This troubleshooting workflow can help diagnose the problem.
References
- 1. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Alkynylation - Wikipedia [en.wikipedia.org]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1675152A - Ethynylation process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
managing scalability issues in 4-Ethynyltetrahydropyran-4-OL production
Welcome to the technical support center for the synthesis and scale-up of 4-Ethynyltetrahydropyran-4-OL. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions, and scalable protocols for this important pharmaceutical intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via the ethynylation of Tetrahydro-4H-pyran-4-one. This is a classic nucleophilic addition reaction where a metal acetylide, typically Ethynylmagnesium bromide (a Grignard reagent), attacks the electrophilic carbonyl carbon of the ketone.[1][2]
While straightforward in principle, this transformation presents significant challenges related to safety, reaction control, and product purity, especially when transitioning from laboratory to pilot or production scale. The primary concerns stem from the highly reactive and pyrophoric nature of the Grignard reagent and the exothermic nature of the reaction itself.[3][4][5]
This document provides a structured approach to navigate these challenges, ensuring a safe, efficient, and scalable process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most prevalent and scalable method is the Grignard reaction between Tetrahydro-4H-pyran-4-one and an ethynyl Grignard reagent, such as Ethynylmagnesium bromide, in an anhydrous ether solvent like Tetrahydrofuran (THF).
Q2: My Grignard reaction is not initiating. What are the common causes? A2: Failure to initiate is a classic issue in Grignard synthesis. The primary culprits are:
-
Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating oxide layer.[6]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent and prevent the reaction.[3][4]
-
Impure Reagents: Impurities in the alkyl halide or the ketone can interfere with the reaction.[6]
Q3: I'm observing a low yield of the desired tertiary alcohol. Why might this be? A3: Low yields are often traced back to several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion.
-
Reagent Quenching: As mentioned, moisture is a key issue. Ensure rigorous drying of all components.[7]
-
Side Reactions: The formation of byproducts, such as those from Wurtz coupling or enolization of the ketone, can reduce the yield of the desired product.[8]
-
Disproportionation: Ethynylmagnesium halides can disproportionate at elevated temperatures to form bis(bromomagnesium)acetylene and acetylene, which can lead to undesired byproducts.[9]
Q4: Is distillation a suitable method for purifying this compound? A4: No, distillation is generally not recommended. Tertiary propargylic alcohols can be thermally unstable and may decompose at elevated temperatures.[10] Purification is typically achieved using methods like column chromatography at the lab scale or crystallization.[10]
Q5: What are the major safety hazards when scaling this synthesis? A5: The primary hazards are associated with the Grignard reaction itself:
-
Runaway Reaction: The reaction is highly exothermic. Without proper thermal management, a rapid temperature increase can occur, leading to solvent boiling and a dangerous pressure buildup.[3][5]
-
Fire Hazard: The use of flammable ether solvents and pyrophoric Grignard reagents creates a significant fire risk.[4][11]
-
Handling of Acetylene: If preparing the ethynyl Grignard reagent in-situ from acetylene gas, proper handling procedures for this flammable gas are critical.[12]
Part 2: Troubleshooting Guide
This section provides a structured, cause-and-effect approach to resolving common issues encountered during the synthesis.
Problem 1: Grignard Reaction Fails to Initiate
| Symptom | Potential Cause | Corrective Action | Scientific Rationale |
| No heat evolution; Magnesium remains shiny and unreacted. | Inactive Magnesium Surface (MgO layer) | 1. Mechanically crush a few pieces of Mg turnings in the flask (under inert gas) before adding solvent to expose a fresh surface. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[6] | The activator reacts with the magnesium in a highly exothermic fashion, cleaning the surface and creating reactive magnesium halide sites that facilitate the primary reaction. |
| Brief initial bubbling, then reaction stops. | Wet Glassware or Solvent | 1. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.[3] 2. Use freshly distilled, anhydrous grade solvents. Solvents should be stored over molecular sieves. | Grignard reagents are potent bases and will be protonated and destroyed by even trace amounts of water, halting the reaction. R-MgX + H₂O → R-H + Mg(OH)X. |
| Reaction starts but then turns cloudy/sluggish and stops. | Impure Starting Materials | 1. Purify the ketone starting material if its purity is questionable. 2. Ensure the quality of the ethynylmagnesium bromide solution if purchased commercially. | Acidic impurities will quench the Grignard reagent. Other reactive functional groups can lead to side reactions that consume the reagent. |
Problem 2: Low Yield and Impurity Formation
| Symptom | Potential Cause | Corrective Action | Scientific Rationale |
| Significant amount of unreacted Tetrahydro-4H-pyran-4-one remains. | Sub-stoichiometric Grignard Reagent | 1. Titrate the Grignard reagent solution before use to determine its exact molarity. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | The concentration of commercial Grignard solutions can degrade over time.[4] Accurate quantification ensures the correct stoichiometry is used for full conversion of the ketone. |
| Formation of a high molecular weight, non-polar byproduct. | Wurtz Coupling | 1. Ensure slow, controlled addition of the halide used to form the Grignard reagent. 2. Maintain a moderate reaction temperature during Grignard formation. | The Wurtz side reaction (R-MgX + R-X → R-R + MgX₂) is favored by high local concentrations of the alkyl halide and higher temperatures.[8] |
| Product is unstable during workup or purification. | Thermal or Acidic Degradation | 1. Use a buffered aqueous quench, such as a saturated ammonium chloride (NH₄Cl) solution, instead of strong acids.[13] 2. Avoid high temperatures during solvent removal and purification.[10] | Tertiary propargylic alcohols can be sensitive to strong acids, which can promote rearrangement or elimination reactions. Thermal stress can lead to decomposition. |
Troubleshooting Workflow Diagram
Below is a logical flow diagram to guide your troubleshooting process for the critical Grignard reaction step.
Caption: Troubleshooting decision tree for the Grignard reaction step.
Part 3: Experimental Protocol (Laboratory Scale)
Objective: To synthesize this compound from Tetrahydro-4H-pyran-4-one using commercial Ethynylmagnesium bromide.
Safety Precautions:
-
This procedure must be conducted in a certified chemical fume hood.[11]
-
All glassware must be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).[7]
-
Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.[11]
-
An ice-water bath must be readily available to control the reaction exotherm.[7]
-
Working alone during this procedure is strictly prohibited.[4]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 g | 0.100 | 1.0 |
| Ethynylmagnesium bromide (0.5 M in THF) | 129.24 | 220 mL | 0.110 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH₄Cl | - | 150 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 1 L three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with Tetrahydro-4H-pyran-4-one (10.0 g, 0.100 mol) and anhydrous THF (200 mL). Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the Ethynylmagnesium bromide solution (220 mL, 0.110 mol) to the dropping funnel via cannula. Add the Grignard solution dropwise to the stirred ketone solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Slowly and carefully add the saturated aqueous NH₄Cl solution (150 mL) dropwise to quench the reaction. A vigorous effervescence may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
Part 4: Managing Scalability Issues
Scaling up the synthesis of this compound introduces significant safety and processing challenges that are manageable with careful planning and modern chemical engineering principles.[14] The primary issue is managing the heat generated from the highly exothermic Grignard reaction.[5]
From Batch to Continuous Flow
The most robust solution to mitigate scalability risks is to transition from a traditional batch process to a continuous flow chemistry setup.[13][14]
Batch Processing Challenges:
-
Poor Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat effectively. This elevates the risk of a thermal runaway.[3]
-
Mixing Inefficiency: In large, heterogeneous reaction mixtures, ensuring uniform mixing and temperature can be challenging.[5]
-
Safety Incidents: A failure in a large-scale batch reactor has catastrophic potential due to the large quantities of hazardous materials involved.[5]
Continuous Flow Advantages:
-
Superior Heat Transfer: Microreactors or tubular reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[13]
-
Enhanced Safety: The reaction volume at any given moment is very small, drastically reducing the risk associated with a potential exotherm or leak.[5][13]
-
Improved Yield & Purity: Precise control over reaction parameters (temperature, residence time, stoichiometry) often leads to higher yields and fewer byproducts.[8][13]
Conceptual Continuous Flow Synthesis Workflow
Caption: Continuous flow process for the synthesis of this compound.
This flow setup involves pumping the two reagent streams into a micromixer where they combine and enter a temperature-controlled reactor coil. The residence time in this coil dictates the reaction time. The stream is then immediately quenched and collected. This approach offers a significantly safer and more controllable manufacturing process.[8][13]
References
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. acs.org [acs.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. data.epo.org [data.epo.org]
- 11. dchas.org [dchas.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with 4-Ethynyltetrahydropyran-4-OL
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies for catalyst poisoning, a critical issue encountered in reactions involving the versatile building block, 4-Ethynyltetrahydropyran-4-OL. Our goal is to equip you with the expertise to diagnose, prevent, and resolve catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common questions regarding catalyst poisoning in the context of this compound chemistry.
Q1: What are the most common catalytic reactions involving this compound, and which are most susceptible to poisoning?
A1: this compound is a terminal alkyne, making it a valuable substrate for several critical C-C and C-heteroatom bond-forming reactions. The most common and sensitive reactions include:
-
Sonogashira Coupling: This palladium and copper-catalyzed reaction is highly sensitive to a wide range of impurities that can poison either or both metal catalysts.
-
Alkyne Hydrogenation: The partial reduction of the alkyne to a cis-alkene using catalysts like Lindlar's catalyst (a "poisoned" palladium catalyst) is a key transformation.[1][2][3] The performance of this catalyst is highly dependent on a delicate balance, which can be disrupted by external contaminants.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): While generally robust, the Cu(I) catalyst can be oxidized or deactivated by certain impurities.
Q2: What is catalyst poisoning, and how does it manifest in my reaction?
A2: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by compounds that bind strongly to them.[4][5] This prevents the substrate from accessing the catalytic centers, leading to a slowdown or complete halt of the reaction.[4][5]
Manifestations in your reaction flask include:
-
Sluggish or Stalled Reactions: The most common symptom is a reaction that does not proceed to completion, as monitored by TLC or LCMS.
-
Formation of Byproducts: Incomplete reactions can lead to the formation of side products, such as homocoupling of the alkyne (Gladstone-Castro coupling) in Sonogashira reactions.
-
Change in Appearance: In palladium-catalyzed reactions, the formation of a black precipitate ("palladium black") indicates that the soluble Pd(0) catalyst has aggregated and crashed out of solution, losing its activity.[6]
Q3: What are the primary sources of catalyst poisons in reactions with this compound?
A3: Catalyst poisons can be introduced from a variety of sources. It is crucial to consider every component of the reaction. The main culprits are categorized below:
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, elemental sulfur | Impurities in starting materials or reagents (e.g., from sulfur-containing precursors).[7][8][9][10] |
| Phosphorus Compounds | Phosphines (other than the intended ligand), phosphites, phosphates | Byproducts from other reactions, impurities in reagents.[4][11][12] |
| Halides | Excess chloride, bromide, iodide ions | Impurities from previous steps, degradation of chlorinated solvents.[4][13] |
| Heavy Metals | Lead, mercury, zinc | Contaminated glassware, reagents from other metal-catalyzed steps. |
| Coordinating Species | Amines (if not a reagent), nitriles, carbon monoxide | Solvents like acetonitrile, atmospheric contamination, impure reagents.[4][14] |
| Oxidants | Atmospheric oxygen, peroxides | Leaks in the inert atmosphere setup, aged ether solvents (e.g., THF, dioxane).[15] |
Section 2: Proactive Prevention Protocols
The most effective way to deal with catalyst poisoning is to prevent it from happening. The following protocols are designed to establish a self-validating system for high-purity reactions.
Protocol 2.1: Qualification and Purification of this compound
The starting material is a potential source of poisons. Always verify its purity before use.
Step-by-Step Methodology:
-
Initial Analysis: Upon receiving a new batch of this compound, run a ¹H NMR and LCMS to confirm its identity and initial purity.
-
Elemental Analysis: If you suspect inorganic contamination, particularly sulfur or phosphorus, consider submitting a sample for elemental analysis.
-
Purification (if necessary):
-
Dissolve the material in a suitable solvent (e.g., ethyl acetate).
-
Wash with a mild chelating agent like a dilute aqueous solution of EDTA to remove trace metal impurities.
-
Wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
For highest purity, recrystallization or column chromatography may be necessary.
-
Protocol 2.2: Rigorous Solvent and Reagent Preparation
Solvents and reagents are common sources of water, oxygen, and other contaminants.
Step-by-Step Methodology:
-
Solvent Degassing: For most palladium-catalyzed cross-coupling reactions, it is critical to use oxygen-free solvents.[15]
-
Method: The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can significantly reduce dissolved oxygen.
-
-
Solvent Drying: Use a solvent purification system (SPS) if available. Otherwise, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for DMF and amines).
-
Reagent Purification:
Protocol 2.3: Best Practices for Assembling an Inert Reaction Environment
Maintaining an inert atmosphere is non-negotiable for many sensitive catalytic reactions.[16][17][18][19]
Step-by-Step Methodology:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use to remove adsorbed water.[18][19]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of high-purity inert gas (argon is preferred over nitrogen due to its higher density).[19]
-
Purging: Perform at least three vacuum/inert gas backfill cycles to thoroughly remove atmospheric oxygen and moisture from the reaction vessel.[20]
-
Reagent Transfer: Use gas-tight syringes or cannulas for transferring dry, degassed solvents and liquid reagents.[16][18] Add solid reagents under a positive flow of inert gas.
Section 3: Reactive Troubleshooting Guide
Even with careful preparation, problems can arise. This guide provides a logical workflow for diagnosing issues.
Scenario: "My Sonogashira coupling of this compound with an aryl bromide is stalled at 30% conversion after 4 hours."
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for a stalled Sonogashira reaction.
Section 4: Advanced Topics
Q4: My Lindlar hydrogenation is over-reducing the alkyne to the alkane. Is this a poisoning issue?
A4: This is a case of the catalyst being insufficiently poisoned. Lindlar's catalyst is palladium on calcium carbonate that is intentionally "poisoned" with lead acetate to reduce its activity and prevent the hydrogenation of the alkene product.[1][2][13][21][22][23] If over-reduction occurs, it's likely due to:
-
Loss of the Lead Poison: The lead may have leached from the catalyst support. The most reliable solution is to use a fresh batch of catalyst.[13]
-
Reaction Temperature Too High: Elevated temperatures can provide enough energy to overcome the selectivity of the catalyst.[13]
-
Excessive Hydrogen Pressure: Use a balloon of hydrogen rather than a high-pressure vessel to maintain atmospheric pressure.[13]
Q5: Are there catalyst systems that are more resistant to poisoning for this substrate?
A5: Catalyst choice can significantly impact robustness.
-
For Sonogashira Couplings: Modern palladium pre-catalysts complexed with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) often exhibit greater stability and resistance to deactivation compared to older systems like Pd(PPh₃)₄.
-
For Hydrogenations: Nickel boride (Ni₂B) is an alternative to Lindlar's catalyst that can provide similar selectivity and may be more robust in certain applications.[22]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 3. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CH105: Chapter 10 - Compounds with Sulfur, Phosphorus, and Nitrogen - Chemistry [wou.edu]
- 9. Sources of Nitrogen-, Sulfur-, and Phosphorus-Containing Feedstocks for Prebiotic Chemistry in the Planetary Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.arizona.edu [repository.arizona.edu]
- 11. Chemical Reactivity [www2.chemistry.msu.edu]
- 12. Phosphorus sulfides - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 22. Khan Academy [khanacademy.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling of 4-Ethynyltetrahydropyran-4-OL in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing the homocoupling of 4-Ethynyltetrahydropyran-4-OL during cross-coupling reactions. Our focus is on providing practical, mechanistically grounded advice to enhance the yield and purity of your desired cross-coupled products.
Introduction to the Challenge: The Homocoupling Problem
This compound is a valuable building block in medicinal chemistry and materials science. However, as a terminal alkyne, it is susceptible to an undesired side reaction known as homocoupling (or Glaser coupling), where two molecules of the alkyne react to form a symmetrical 1,3-diyne.[1][2] This side reaction consumes the starting material, reduces the yield of the target product, and complicates purification.[3] Understanding and controlling the factors that promote homocoupling is therefore critical for successful synthesis.
The primary culprit behind homocoupling in many coupling reactions, particularly the Sonogashira reaction, is the presence of a copper(I) co-catalyst in an aerobic environment.[1][4][5] The copper acetylide intermediate, essential for the desired cross-coupling, can undergo oxidative dimerization in the presence of oxygen.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is the self-coupling of two terminal alkyne molecules to form a diyne. With this compound, this results in the formation of a symmetrical dimer. This is a significant issue as it consumes your starting material, lowers the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: Which coupling reactions are most prone to this side reaction?
A2: The Sonogashira reaction, which traditionally uses a palladium catalyst and a copper(I) co-catalyst, is particularly susceptible to alkyne homocoupling, often referred to as Glaser coupling in this context.[1][2][6] Any reaction conditions that involve copper(I) and terminal alkynes under an atmosphere that is not strictly inert can lead to this undesired outcome.[4]
Q3: Can I avoid homocoupling completely?
A3: While complete elimination can be challenging, it is possible to significantly minimize homocoupling to negligible levels.[2][7] This is achieved through careful control of reaction conditions, such as rigorous exclusion of oxygen, or by employing copper-free reaction protocols.[1][8][9]
Q4: Is the hydroxyl group on this compound a concern for homocoupling?
A4: The tertiary alcohol functionality is generally not directly involved in the homocoupling mechanism. However, its presence can influence the solubility of the molecule and potentially coordinate with the metal catalysts. The primary reactive site for homocoupling is the terminal alkyne's C-H bond.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving issues related to the homocoupling of this compound in your coupling reactions.
Problem 1: High Levels of Homocoupled Product Observed by TLC/LC-MS in a Sonogashira Reaction.
This is the most common issue encountered. The appearance of a new, less polar spot on a TLC plate or a corresponding mass peak in the LC-MS analysis often indicates the formation of the homocoupled diyne.
Root Cause Analysis & Corrective Actions:
The primary cause is often the oxidative coupling of the copper acetylide intermediate, which is promoted by the presence of oxygen.[2][4]
Immediate Actions:
-
Verify Inert Atmosphere: Ensure your reaction is conducted under strictly anaerobic conditions.[4]
-
Solvent Degassing: All solvents, including amine bases, must be rigorously degassed. Common methods include at least three freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for a minimum of 30 minutes.[4]
-
Reaction Vessel Purge: The reaction flask should be thoroughly purged by evacuating and backfilling with inert gas multiple times before adding solvents.
-
Maintain Positive Pressure: Use a balloon or a bubbler to maintain a positive pressure of inert gas throughout the reaction.
-
-
Check Reagent Purity:
-
Copper(I) Iodide (CuI): Oxidized CuI can contain Cu(II) species, which can promote homocoupling.[4] Pure CuI should be an off-white or tan powder. If it has a greenish or bluish tint, it should be purified or replaced.
-
Advanced Strategies:
If the above measures are insufficient, consider modifying the reaction protocol:
-
Implement a Copper-Free Sonogashira Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][8][9] Numerous copper-free Sonogashira protocols have been developed and are often highly effective.[8][10][11] These reactions typically rely on a palladium catalyst and a suitable base.
-
Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne at any given time. This can favor the cross-coupling pathway over homocoupling by minimizing the opportunity for two alkyne molecules to interact at the catalytic center.[12]
Problem 2: Low Yield of Desired Product Despite Minimal Homocoupling.
In this scenario, you have successfully suppressed homocoupling, but the overall yield of your cross-coupled product remains low.
Root Cause Analysis & Corrective Actions:
This issue can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the coupling partners.
Troubleshooting Steps:
-
Catalyst and Ligand Optimization:
-
Palladium Source: Ensure your palladium catalyst is active. For example, Pd(PPh₃)₄ can degrade over time and may appear as black "palladium black."[4]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction. For challenging couplings, consider more electron-rich and bulky ligands which can promote the desired reductive elimination step.
-
-
Base and Solvent Screening:
-
The choice of amine base (e.g., triethylamine, diisopropylethylamine) and solvent can influence the reaction rate and outcome.[13] In some cases, a stronger, non-coordinating base may be beneficial.
-
Screening different solvents or solvent mixtures can also improve the solubility of reactants and catalyst, leading to better yields.
-
-
Temperature and Reaction Time:
-
Ensure the reaction is running at the optimal temperature. While some Sonogashira reactions proceed at room temperature, others may require heating to facilitate the oxidative addition step, especially with less reactive aryl halides.[13]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
-
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol emphasizes the rigorous exclusion of oxygen.
-
Degassing: Degas the solvent (e.g., THF/triethylamine mixture) by sparging with argon for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and Backfill: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent, followed by this compound (1.1-1.5 equiv.).
-
Execution: Stir the reaction at the appropriate temperature and monitor its progress.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the primary source of homocoupling.
-
Reaction Setup: To a Schlenk flask under argon, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed palladium complex), and a base (e.g., Cs₂CO₃ or an amine base).
-
Evacuate and Backfill: Purge the flask with argon as described above.
-
Reagent Addition: Add a degassed solvent (e.g., DMF, dioxane), followed by this compound (1.1-1.5 equiv.).
-
Execution: Heat the reaction as required and monitor for completion.
Visualizing the Reaction Pathways
To better understand the competition between cross-coupling and homocoupling, it is helpful to visualize the catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
comparing 4-Ethynyltetrahydropyran-4-OL with other alkynes in click chemistry
An In-Depth Comparative Guide to 4-Ethynyltetrahydropyran-4-ol in Click Chemistry
A Senior Application Scientist's Perspective on Alkyne Selection for Robust Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that dictates the success of a synthetic pathway. In the realm of bioconjugation, click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands as a premier ligation tool due to its efficiency, specificity, and bioorthogonality.[1][2] While the azide component is relatively consistent, the choice of the alkyne partner offers a crucial handle to modulate the physicochemical properties of both the reaction and the final conjugate.
This guide provides an in-depth comparison of this compound with other common alkynes used in click chemistry. We will move beyond simple cataloging of options to explore the causal relationships between alkyne structure and performance, providing field-proven insights and actionable experimental data to guide your selection process.
The Central Role of the Alkyne in Click Chemistry
The CuAAC reaction joins an alkyne and an azide to form a stable 1,2,3-triazole linkage.[3][4] While the reaction is famously robust, the alkyne's structure profoundly impacts several key parameters:
-
Reaction Kinetics: The electronic and steric environment of the alkyne can influence the rate of the copper-catalyzed reaction.[1][5]
-
Solubility: For bioconjugation, reactions are often performed in aqueous media. The alkyne's solubility is paramount to achieving homogenous reaction conditions and preventing aggregation of valuable biomolecules.[6][7]
-
Stability: The alkyne must be stable to the reaction conditions and, if used in biological systems, to the cellular environment.
-
Properties of the Final Conjugate: The alkyne fragment remains in the final product. Its properties (e.g., hydrophilicity, size, metabolic stability) are imparted to the resulting molecule, which is a critical consideration in drug development and the creation of molecular probes.
Featured Alkyne: this compound
Structure and Intrinsic Properties
This compound is a terminal alkyne featuring a tetrahydropyran (THP) ring and a tertiary alcohol. This unique structure confers several advantageous properties. The THP moiety is a well-known structural motif in medicinal chemistry, often used to improve aqueous solubility and metabolic stability.[8][9] The combination of the ether oxygen within the ring and the hydroxyl group provides hydrogen bond acceptor and donor sites, respectively, significantly enhancing the molecule's hydrophilicity compared to simple alkyl or aryl alkynes.
Performance in CuAAC:
The primary advantage of this compound is its ability to improve the aqueous solubility of molecules to which it is attached. This is particularly valuable when working with hydrophobic drugs or dyes, preventing the need for high concentrations of organic co-solvents that can be detrimental to proteins and other biomolecules. While it is a simple terminal alkyne, its reactivity in CuAAC is generally comparable to other unactivated alkynes like propargyl alcohol.[1][5] It serves as an excellent tool for researchers looking to enhance the "drug-like" properties of their conjugates without resorting to long, flexible PEG chains.
A Comparative Analysis of Alternative Alkynes
The optimal alkyne is always application-dependent. Here, we compare this compound to three major classes of alkynes used in click chemistry.
Simple Terminal Alkynes (The Workhorses)
This category includes molecules like propargyl alcohol and phenylacetylene. They are widely used due to their low cost, ready availability, and reliable performance in CuAAC reactions.[1]
-
Advantages: Cost-effective and demonstrate good reactivity with standard CuAAC catalysts.[5]
-
Limitations: Many simple alkynes, especially those with aromatic or long alkyl chains, are hydrophobic. This can lead to solubility issues in the aqueous buffers typically used for bioconjugation.
-
Direct Comparison: this compound offers a significant advantage in aqueous solubility over alkynes like phenylacetylene. While its reactivity is similar to propargyl alcohol, the THP-alcohol motif provides a more substantial, drug-like scaffold that can improve the pharmacokinetic profile of the resulting conjugate.
Electronically Activated Alkynes (The Sprinters)
Propiolamides and propiolates are examples of alkynes activated by an adjacent electron-withdrawing group. This electronic pull increases the alkyne's reactivity in CuAAC.
-
Advantages: Exhibit slightly faster reaction kinetics than unactivated alkynes, which can be beneficial when working with very low reactant concentrations or when rapid conjugation is required.[1]
-
Limitations: The increased reactivity comes at a cost. These alkynes are more susceptible to nucleophilic attack (Michael addition), which can lead to side reactions, particularly with thiol-containing biomolecules like proteins.[1][5]
-
Direct Comparison: this compound is more stable and less prone to off-target reactions than electronically activated alkynes. For most bioconjugation applications where specificity is paramount, the modest increase in reaction speed offered by activated alkynes does not outweigh the risk of side reactions. The reliability of an unactivated, stable alkyne is often preferred.
Strained Cyclooctynes (The Copper-Free Alternative)
This class includes reagents like Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN). They react with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst.[10] This makes them indispensable for applications in living cells or whole organisms.[11]
-
Advantages: Enables copper-free click chemistry, crucial for in vivo studies.[12]
-
Limitations: Strained alkynes are significantly larger and more hydrophobic than terminal alkynes. They can also exhibit instability, particularly in the presence of biological thiols like glutathione.[10] For instance, DBCO is known to be less stable than BCN in reducing environments.[10]
-
Direct Comparison: The choice between this compound (for CuAAC) and a strained alkyne (for SPAAC) is a fundamental decision based on the experimental system. If copper can be tolerated, CuAAC with a hydrophilic alkyne like this compound offers the advantage of a smaller, more soluble modification. If the system is sensitive to copper, SPAAC is the necessary choice, and the specific strained alkyne must be selected based on trade-offs between reaction kinetics and stability.[10][12]
Data Presentation: A Quantitative Comparison
| Alkyne Class | Example Structure | Reaction Type | Relative Reactivity | Key Advantage | Key Limitation |
| Featured Alkyne | This compound | CuAAC | Standard[1] | Excellent aqueous solubility; drug-like scaffold | Requires copper catalyst |
| Simple Terminal | Propargyl Alcohol | CuAAC | Standard[1][5] | Low cost, reliable | Can have poor solubility |
| Activated | Propiolamide | CuAAC | Slightly Higher[1] | Faster kinetics | Prone to Michael addition side reactions[1] |
| Strained | DBCO | SPAAC | Moderate to Fast[12] | Copper-free, suitable for in vivo use[10] | Bulky, hydrophobic, potential instability[10] |
Visualizing the Chemistry and Decision-Making Process
A clear understanding of the reaction mechanism and a logical workflow for selecting an alkyne are essential for successful experiments.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Decision workflow for selecting the appropriate alkyne for a click chemistry application.
Experimental Protocols
Trustworthy science relies on reproducible methods. The following protocols provide a self-validating system for comparing alkyne performance in a typical bioconjugation scenario.
Protocol 1: General CuAAC for Bioconjugation
This protocol is adapted for labeling a generic biomolecule (e.g., a protein or oligonucleotide) in an aqueous environment and can be used to compare this compound with another terminal alkyne.[12][13][14]
Materials:
-
Alkyne-modified biomolecule (e.g., 100 µM in PBS)
-
Azide-functionalized label (e.g., fluorescent dye, biotin)
-
Alkyne Stock Solutions (10 mM in DMSO):
-
Solution A: this compound
-
Solution B: Propargyl alcohol (for comparison)
-
-
Catalyst & Ligand Stocks:
-
Reducing Agent Stock: Sodium Ascorbate: 100 mM in water (must be prepared fresh)[15]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare two reaction mixtures. To each tube, add:
-
440 µL of alkyne-modified biomolecule solution (final concentration will be ~25-50 µM).
-
10 µL of Azide-label stock solution (aim for 2-5 fold molar excess over the alkyne).
-
-
Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix by combining 10 µL of 20 mM CuSO₄ stock and 10 µL of 100 mM THPTA ligand stock.[12][14] Let it stand for 2 minutes to allow the copper-ligand complex to form. Causality Note: The THPTA ligand stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form and accelerating the reaction.[13]
-
Initiate the Reaction:
-
Add 10 µL of the catalyst premix to each of the two reaction tubes.
-
Add 30 µL of the freshly prepared 100 mM sodium ascorbate solution to each tube to initiate the click reaction.[14] The final volume is 500 µL. Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, kicking off the catalytic cycle.[16]
-
-
Incubation: Gently mix the reactions and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Analysis and Purification: Monitor the reaction progress using an appropriate method (e.g., fluorescence for a dye conjugate, SDS-PAGE for a protein, or LC-MS). Purify the conjugate using a suitable method like spin desalting columns, dialysis, or HPLC to remove excess reagents and catalyst.
By running these two reactions in parallel, you can directly compare the efficiency and yield when using the hydrophilic this compound versus a standard simple alkyne.
Conclusion and Expert Recommendation
This compound is a highly valuable reagent in the click chemistry toolbox. While it does not offer the copper-free advantages of strained cyclooctynes or the slightly enhanced kinetics of activated alkynes, its performance lies in a crucial, practical niche. Its key advantage is the introduction of a compact, hydrophilic, and metabolically stable moiety that can significantly improve the aqueous solubility and drug-like characteristics of the final conjugate.
-
Bioconjugations in aqueous buffers, especially when working with hydrophobic molecules that are prone to aggregation.
-
Drug discovery and development, where improving the pharmacokinetic properties of a lead compound is a primary objective.
-
Applications where the small size of the alkyne tag is critical, offering an alternative to larger, solubility-enhancing tags like PEGs.
Ultimately, the choice of alkyne is a strategic decision that should be guided by the specific demands of your experimental system. By understanding the underlying chemical principles and performance trade-offs detailed in this guide, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. axispharm.com [axispharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of 4-Ethynyltetrahydropyran-4-OL Derivatives as Chemical Probes
This guide provides an in-depth, objective comparison and validation framework for 4-Ethynyltetrahydropyran-4-OL (ETH-THP-OH) derivatives, a promising class of chemical probes. We will move beyond simple protocol recitation to explore the scientific rationale behind each validation step, empowering researchers to generate robust, reproducible data. The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, often used as a bioisostere of cyclohexane to improve pharmacokinetic properties. By incorporating a bioorthogonal ethynyl handle, these derivatives become powerful tools for interrogating biological systems.
The Rationale: Why this compound?
Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target, enabling researchers to dissect complex biological processes.[1][2][3] The ETH-THP-OH scaffold is engineered with three key features:
-
The Tetrahydropyran (THP) Core: This saturated heterocyclic ring is more polar than a corresponding cyclohexane ring, which can lead to improved solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. Its rigid, three-dimensional structure can also provide better defined interactions with a protein's binding pocket.[4][5]
-
The Ethynyl (Alkyne) Handle: This functional group is the cornerstone of its utility as a probe. It is a bioorthogonal handle, meaning it is largely inert to biological molecules but can undergo highly specific "click chemistry" reactions.[6][7] The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent attachment of reporter tags (like biotin for pulldowns or fluorophores for imaging) with high efficiency and specificity.[8][9][10]
-
The Tertiary Alcohol: The hydroxyl group at the 4-position provides a convenient point for synthetic diversification, allowing for the attachment of various recognition elements to target specific proteins of interest.
The Validation Workflow: A Three-Pillar Approach
A chemical probe is only as good as its validation.[11] Without rigorous characterization, observed biological effects cannot be confidently attributed to the intended target. We advocate a self-validating system built on three pillars: Potency , Selectivity , and Target Engagement .
Caption: General workflow for the validation of a new chemical probe.
Pillar 1: Potency - Does the Probe Interact with the Target at Relevant Concentrations?
Potency measures the concentration of a probe required to produce a specific effect on its purified target. For a high-quality probe, this should be potent in biochemical assays (IC50 or Kd < 100 nM) and cellular assays (EC50 < 1 µM).[12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol describes determining the IC50 value of an ETH-THP-OH-derived kinase inhibitor.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the ETH-THP-OH probe in 100% DMSO.
-
Prepare serial dilutions of the probe in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the purified target kinase, its peptide substrate, and ATP at 2x the final desired concentration.
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of each probe dilution.
-
Add 5 µL of the 2x kinase solution to each well and incubate for 15 minutes at room temperature to allow for probe-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect substrate phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or ELISA-based).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality: Performing this assay in a purified, in vitro system is critical. It confirms that the probe can directly interact with its intended target without the complexities of a cellular environment. This provides a baseline potency that is essential for interpreting cellular data.
Pillar 2: Selectivity - Does the Probe ONLY Interact with the Intended Target?
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol uses the probe's ethynyl group to assess selectivity across a complex proteome.
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80% confluency.
-
Harvest the cells and prepare a native-state cell lysate via sonication or Dounce homogenization in a buffer without detergents (e.g., PBS).
-
Determine the total protein concentration using a BCA assay.
-
-
Competitive Labeling:
-
Aliquot the cell lysate (e.g., 1 mg/mL) into several tubes.
-
Treat the lysates with increasing concentrations of the ETH-THP-OH probe for 30 minutes at 37°C. This is the "competition" step.
-
Add a broad-spectrum, alkyne-tagged covalent probe that targets the same class of enzymes (e.g., an alkyne-tagged iodoacetamide for cysteine-reactive proteins) and incubate for another 30 minutes.
-
-
Click Reaction and Enrichment:
-
Perform a CuAAC reaction by adding CuSO4, a ligand (e.g., TBTA), a reducing agent (e.g., sodium ascorbate), and an azide-biotin reporter tag. Incubate for 1 hour.
-
Quench the reaction and enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
-
Analysis:
-
Wash the beads extensively, elute the proteins, and analyze by SDS-PAGE and Western blot for the target of interest or by mass spectrometry for proteome-wide selectivity analysis.
-
Interpretation: A selective ETH-THP-OH probe will prevent the labeling of its specific target by the broad-spectrum probe in a dose-dependent manner, while the labeling of other proteins remains unaffected.
-
Causality: This competitive experiment is a powerful demonstration of selectivity in a physiologically relevant context (a whole-cell lysate). It directly assesses which proteins the probe can bind to and block from reacting with another ligand, providing a functional readout of its target profile.[2]
Pillar 3: Target Engagement - Does the Probe Bind its Target in Living Cells?
Confirming that a probe engages its intended target in a living system is the final and most critical validation step.[16][17][18] It bridges the gap between in vitro potency and the ultimate biological effect.[3][19]
Experimental Protocol: In-Cell Click-Chemistry Pulldown
This protocol provides direct evidence of the probe binding to its target inside intact cells.
Caption: Workflow for a click chemistry-based target engagement assay.
-
Cell Treatment:
-
Plate cells and grow overnight.
-
Treat the cells with varying concentrations of the ETH-THP-OH probe for a defined period (e.g., 1-4 hours). Include a DMSO-treated vehicle control.
-
-
Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells directly on the plate using a lysis buffer containing SDS (e.g., RIPA buffer). Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Click Reaction:
-
Normalize the protein concentration of all samples.
-
Perform the CuAAC reaction as described in the ABPP protocol to attach an azide-biotin tag to the probe-bound proteins.
-
-
Streptavidin Pulldown:
-
Incubate the biotin-tagged lysates with streptavidin-agarose beads overnight at 4°C.
-
-
Western Blot Analysis:
-
Wash the beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using an antibody specific to the intended target protein.
-
Interpretation: A successful target engagement will show a dose-dependent increase of the target protein in the pulldown fractions from probe-treated cells compared to the vehicle control.
-
Causality: This experiment is the ultimate proof of concept. It leverages the probe's own bioorthogonal handle to confirm that it entered the cell, found, and physically bound to its intended target. This direct physical evidence is far more robust than relying on downstream functional readouts (like changes in phosphorylation), which could be influenced by off-target effects.[17][20]
Comparative Analysis of Alkyne-Bearing Probes
The ETH-THP-OH scaffold is not the only option for an alkyne-bearing probe. Its performance should be objectively compared against simpler and more complex alternatives.
| Feature | Simple Terminal Alkyne (e.g., Propargylamine-based) | This compound | Strained Alkyne (e.g., DBCO-based) |
| Reaction Type | CuAAC (Copper-Catalyzed) | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted, Copper-Free) |
| Reaction Speed | Fast | Fast | Moderate to Very Fast |
| Biocompatibility | Requires copper, which can be toxic to cells, though ligands can mitigate this.[8] | Requires copper, with similar toxicity concerns. | Copper-free, generally considered more biocompatible for live-organism imaging.[6][8] |
| Synthetic Access | Very simple, highly accessible. | Moderately complex, requires multi-step synthesis. [21][22] | Complex, often commercially sourced. |
| Probe Size | Smallest handle, least likely to perturb binding. | Larger, more rigid scaffold. May enhance or hinder binding. | Bulky, may interfere with protein binding or cellular uptake. |
| Physicochemical Properties | Highly variable, depends on the attached warhead/ligand. | THP core generally improves aqueous solubility and 3D character. [4] | Bulky and often hydrophobic. |
| Primary Application | Proteomics, in vitro labeling, fixed-cell imaging. | Target validation, cell-based assays where solubility is key. | Live-cell and in-vivo imaging where copper toxicity is a major concern.[23][24] |
Conclusion
References
- 1. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Selectivity aspects of activity-based (chemical) probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Engaging targets | Chemical Probes Portal [chemicalprobes.org]
- 20. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Tetrahydropyran synthesis [organic-chemistry.org]
- 23. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioorthogonal Probes [biosyn.com]
A Comparative Analysis of CuAAC and SPAAC Utilizing 4-Ethynyltetrahydropyran-4-OL: A Technical Guide for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate ligation chemistry is a critical decision that profoundly impacts experimental outcomes. Among the most robust and widely adopted methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth comparative analysis of these two powerful "click" chemistries, with a specific focus on their application with the versatile, yet under-documented, terminal alkyne, 4-Ethynyltetrahydropyran-4-OL. By examining the mechanistic underpinnings, kinetic profiles, and practical considerations of each reaction, this document aims to equip researchers with the necessary insights to make informed decisions for their specific bioconjugation needs.
Introduction: The Power of Click Chemistry in Modern Drug Discovery
The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents, such as water.[1] The quintessential click reaction, CuAAC, and its catalyst-free counterpart, SPAAC, have become indispensable tools in drug discovery, chemical biology, and materials science.[1] These reactions enable the efficient and specific covalent linkage of molecular entities, a cornerstone of creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.
At the heart of both CuAAC and SPAAC lies the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage. However, the strategies to overcome the activation energy barrier of this reaction diverge significantly, leading to distinct advantages and limitations for each approach.
Mechanistic Overview: Catalysis vs. Strain
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction dramatically accelerates the cycloaddition between a terminal alkyne, such as this compound, and an azide.[1] The mechanism involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle not only enhances the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction but also ensures absolute regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1] The active Cu(I) catalyst is typically generated from a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate.[1]
Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast to CuAAC, SPAAC is a catalyst-free reaction that relies on the intrinsic reactivity of a strained cyclooctyne. The ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures.[2] This circumvents the need for a copper catalyst, a crucial advantage for in vivo applications where copper toxicity is a concern. However, SPAAC typically exhibits slower kinetics compared to CuAAC and, depending on the symmetry of the cyclooctyne, can yield a mixture of regioisomers.
Caption: Generalized mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Performance Analysis: CuAAC vs. SPAAC with this compound
While direct comparative experimental data for this compound in both CuAAC and SPAAC is not extensively available in the peer-reviewed literature, we can extrapolate its expected performance based on the behavior of similar secondary propargyl alcohols. The hydroxyl group at the propargylic position can influence the electronic properties of the alkyne and may participate in coordinating the copper catalyst in CuAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (typically from CuSO₄ + Sodium Ascorbate) | None |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. | High, suitable for in vivo applications. |
| Reaction Rate | Generally faster (second-order rate constants of 1 to 100 M⁻¹s⁻¹).[3] | Generally slower (second-order rate constants of 10⁻³ to 1 M⁻¹s⁻¹), highly dependent on the cyclooctyne used.[2] |
| Reactivity of Alkyne | Terminal alkynes are required. Secondary propargyl alcohols like this compound are generally good substrates.[3] | Not directly reactive; requires a strained cyclooctyne partner. |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[1] | Can produce a mixture of regioisomers, depending on the cyclooctyne's symmetry. |
| Side Reactions | Potential for oxidative homocoupling of the alkyne, which can be suppressed by using excess reducing agent or ligands.[1] | Some highly reactive cyclooctynes can be unstable or undergo side reactions with thiols. |
| Reagent Accessibility | This compound and copper catalysts are readily available. | Requires synthesis or purchase of often expensive and complex strained cyclooctynes. |
Experimental Protocols
The following protocols provide a starting point for performing CuAAC and SPAAC reactions. It is important to note that optimization of reaction conditions (e.g., concentration, temperature, and reaction time) may be necessary for specific applications.
Protocol 1: CuAAC of this compound with an Azide
This protocol describes a general procedure for the copper-catalyzed cycloaddition of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound in PBS to the desired final concentrations (e.g., 100 µM of each). Ensure the final volume allows for the addition of the catalyst components.
-
If using a ligand, add THPTA to a final concentration of 5 times the copper concentration (e.g., 500 µM).
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC to track the consumption of starting materials and the formation of the triazole product.
-
-
Purification:
-
The product can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography (if applicable), or HPLC.
-
Caption: A generalized experimental workflow for a CuAAC reaction.
Protocol 2: SPAAC of an Azide with a DBCO-Functionalized Molecule
As this compound is a terminal alkyne, it is not suitable for SPAAC. Instead, this protocol outlines the reaction of an azide-modified molecule (which could be prepared from this compound via a separate synthetic step) with a commercially available DBCO-functionalized reagent.
Materials:
-
Azide-functionalized molecule of interest
-
DBCO-containing reagent (e.g., DBCO-NHS ester for amine labeling, DBCO-maleimide for thiol labeling)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a 10 mM stock solution of the DBCO-containing reagent in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule in PBS to the desired final concentration.
-
Add the DBCO-containing reagent to the desired final concentration (typically a 1.5 to 5-fold molar excess over the azide). Ensure the final DMSO concentration is below 10% to avoid protein denaturation if working with biologics.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at ~310 nm using a UV-Vis spectrophotometer, or by LC-MS.
-
-
Purification:
-
Purify the product using appropriate chromatographic techniques to remove unreacted DBCO reagent and other impurities.
-
Caption: A generalized experimental workflow for a SPAAC reaction.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for bioconjugation applications involving a derivative of this compound is a nuanced decision that hinges on the specific experimental context.
-
CuAAC is the recommended method for in vitro applications where high reaction speed and yield are paramount, and the potential for copper-induced toxicity is not a primary concern. The ready availability and lower cost of terminal alkynes like this compound make CuAAC a highly accessible and efficient choice for routine bioconjugation, material functionalization, and the synthesis of complex molecular probes. The use of copper-chelating ligands is strongly advised to enhance reaction rates and minimize oxidative damage to sensitive biomolecules.
-
SPAAC is the superior choice for in vivo and live-cell applications where biocompatibility is non-negotiable. While SPAAC requires the use of a pre-functionalized strained cyclooctyne and generally proceeds at a slower rate, the absence of a cytotoxic copper catalyst makes it the gold standard for modifying biological systems in their native environment.
For projects utilizing this compound, a preliminary small-scale CuAAC reaction is recommended to establish its reactivity profile. For applications demanding SPAAC, a synthetic route to convert the terminal alkyne of this compound to an azide would be necessary to enable its reaction with a strained cyclooctyne. As the field of bioorthogonal chemistry continues to evolve, a thorough understanding of the strengths and weaknesses of both CuAAC and SPAAC will empower researchers to select the optimal strategy for their scientific endeavors.
References
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 4-Ethynyltetrahydropyran-4-OL Moiety
Introduction: The Challenge of Metabolic Stability in Modern Drug Design
In the intricate process of drug discovery, identifying a potent and selective molecule is only the beginning. A candidate's journey to becoming a therapeutic agent is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Among these, metabolic stability—the compound's resistance to biotransformation by the body's enzymatic machinery—stands out as a pivotal determinant of its pharmacokinetic properties, such as half-life and bioavailability.[1][2][3][4] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and toxicity.[1]
This guide focuses on a specific chemical scaffold of increasing interest in medicinal chemistry: the 4-Ethynyltetrahydropyran-4-OL moiety . This structure features a saturated tetrahydropyran (THP) ring, which is often used as a bioisostere for cyclohexane or other cyclic systems to improve physicochemical properties.[5] It also contains two key functional groups that demand careful metabolic evaluation: a tertiary alcohol and a terminal ethynyl (acetylene) group. The tertiary alcohol can be a site for glucuronidation (a Phase II metabolic reaction), while the terminal ethynyl group is a known substrate for and potential inactivator of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6][7][8]
This document provides a comparative framework for researchers to objectively assess the metabolic stability of drug candidates incorporating this moiety. We will delve into the underlying mechanistic principles, compare the moiety to relevant alternatives, and provide detailed, field-proven experimental protocols to generate robust and reliable data for your drug discovery programs.
Part 1: The Metabolic Landscape of the Ethynyl Group: A Double-Edged Sword
The inclusion of a terminal alkyne, or ethynyl group, in a drug candidate is a strategic choice often made to introduce conformational rigidity or to act as a pharmacophore. However, this functional group is well-documented as a potential metabolic liability. The primary concern revolves around its interaction with cytochrome P450 enzymes.[9][10][11]
CYP-mediated oxidation of a terminal acetylene does not typically result in a simple hydroxylation. Instead, it can produce highly reactive ketene intermediates.[6][7] These intermediates can follow several pathways:
-
Hydrolysis: The ketene can be hydrolyzed to form a carboxylic acid metabolite.
-
Nucleophilic Attack: The ketene can be trapped by cellular nucleophiles.
-
Mechanism-Based Inactivation (MBI): The most significant risk is that the reactive intermediate, or a precursor ketocarbene-iron heme complex, can covalently bind to the CYP enzyme itself.[6][7] This process, known as "suicide inhibition," causes irreversible inactivation of the enzyme, which can lead to complex drug-drug interactions and potential toxicity.[9]
Therefore, any drug discovery campaign utilizing the this compound moiety must prioritize a thorough investigation of its potential for MBI.
Part 2: A Comparative Look at Bioisosteric Alternatives
To understand the metabolic profile of the this compound moiety, it is invaluable to compare it against structurally related alternatives, or bioisosteres.[12][13] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune ADME properties while retaining desired biological activity.[14]
Below, we compare our core moiety with three logical alternatives, each designed to probe a specific aspect of the structure's metabolic potential.
| Moiety | Structure (Illustrative) | Key Rationale for Comparison | Expected Metabolic Profile |
| Parent Moiety | This compound | The baseline for our investigation. Contains both the THP ring and the potentially reactive ethynyl group. | Moderate to high clearance, potential for CYP inactivation. |
| Alternative 1 | 4-Ethyl tetrahydropyran-4-OL | Replaces the ethynyl with a saturated ethyl group to remove the risk of MBI.[15] This directly assesses the liability of the alkyne. | Lower clearance compared to the parent, reduced or no CYP inactivation. |
| Alternative 2 | 4-Ethynylcyclohexan -4-OL | Replaces the THP ring with a cyclohexane. This removes the ether oxygen, which can act as a hydrogen bond acceptor and influence solubility and binding. | May alter intrinsic clearance depending on the specific CYP isozyme binding. Still carries the risk of MBI from the ethynyl group. |
| Alternative 3 | 4-Vinyl tetrahydropyran-4-OL | Replaces the ethynyl with a vinyl group. An alkene is also a site for CYP-mediated oxidation (e.g., epoxidation) but generally has a different reactivity profile than an alkyne. | Clearance may be similar to or lower than the parent, with a potentially lower risk of MBI compared to the ethynyl group. |
Illustrative Experimental Data
The following table presents hypothetical, yet realistic, data from in vitro metabolic stability assays to demonstrate how these comparisons can guide structure-activity relationships (SAR).
| Compound | Moiety | Human Liver Microsomes (t½, min) | Human Liver Microsomes (CLint, µL/min/mg) | Human Hepatocytes (t½, min) | Human Hepatocytes (CLint, µL/min/10⁶ cells) |
| Cmpd-Parent | This compound | 15 | 92.4 | 25 | 27.7 |
| Cmpd-Alt 1 | 4-Ethyltetrahydropyran-4-OL | 55 | 25.2 | >120 | <5.8 |
| Cmpd-Alt 2 | 4-Ethynylcyclohexan-4-OL | 18 | 77.0 | 30 | 23.1 |
| Cmpd-Alt 3 | 4-Vinyltetrahydropyran-4-OL | 28 | 49.5 | 50 | 13.9 |
-
Interpretation: The data clearly suggests that the ethynyl group in Cmpd-Parent is a significant metabolic liability, as its replacement with an ethyl group (Cmpd-Alt 1 ) dramatically increases the half-life and reduces intrinsic clearance (CLint).[16] The cyclohexane analogue (Cmpd-Alt 2 ) shows a marginal stability improvement, suggesting the primary metabolic "soft spot" is indeed the alkyne. The vinyl analogue (Cmpd-Alt 3 ) offers an intermediate stability profile.
Part 3: Gold Standard Experimental Protocols
Accurate assessment of metabolic stability relies on robust, well-controlled in vitro assays. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[2][17][18][19]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I enzymes like CYPs.[19][20] They are cost-effective and excellent for assessing Phase I metabolic pathways.[20]
-
Hepatocytes: These are intact liver cells, considered the "gold standard" as they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[2][19][21]
Workflow for In Vitro Metabolic Stability Assessment
The general workflow for both assays is similar, differing primarily in the biological matrix and cofactors used.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound due to Phase I metabolism.[20][22]
Materials:
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., BioIVT)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[23]
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
Methodology:
-
Preparation:
-
Thaw HLM on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer (final incubation concentration will be 1 µM).
-
Prepare positive control solutions similarly.
-
Pre-warm the NADPH regenerating system solution to 37°C.
-
-
Incubation Setup (in a 96-well plate):
-
Add 188 µL of the HLM suspension (0.5 mg/mL final protein concentration) to each well.
-
Include "minus-cofactor" control wells containing HLM but no NADPH system to check for non-CYP degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 2 µL of the 100 µM test compound or control solution to the appropriate wells.
-
Immediately after adding the compound, add 10 µL of the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls. This is your T=0 starting point.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 25 µL aliquot from the incubation wells.
-
Immediately transfer the aliquot into a collection plate containing 100 µL of ice-cold Quenching Solution (ACN + IS). This stops the reaction and precipitates the microsomal proteins.[23]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at ~4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.[16]
-
Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount).[24]
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound in a system containing both Phase I and Phase II enzymes, which is often more predictive of in vivo clearance.[19][21][25]
Materials:
-
Cryopreserved Human Hepatocytes (pooled donors)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)[25]
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Midazolam - high clearance; Dextromethorphan - moderate clearance)[26]
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).
-
Non-coated incubation plates (e.g., 24-well or 48-well).
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.
-
Transfer the cells to pre-warmed incubation medium. Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Adjust the cell density to a working concentration, typically 1.0 x 10⁶ viable cells/mL.[25]
-
-
Incubation Setup:
-
Prepare the test compound working solution in warm incubation medium to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[24]
-
Dispense 0.5 mL of the hepatocyte suspension into each well of the incubation plate (final density of 0.5 x 10⁶ cells/mL).[25]
-
Include negative control wells with heat-inactivated hepatocytes to assess non-enzymatic degradation.[25]
-
Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the pre-warmed medium containing the test compound to the wells.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove 50 µL aliquots from each well.[26]
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold ACN with IS in a collection plate.
-
-
Sample Processing & Analysis:
-
Follow the same processing steps as the microsomal assay: vortex, centrifuge to pellet cell debris, and transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
Conclusion and Strategic Recommendations
The this compound moiety presents both opportunities and challenges. Its unique geometry and functionality can be beneficial for target engagement, but the terminal alkyne is a well-known metabolic hotspot with a significant risk of mechanism-based CYP inactivation.[6]
A structured, comparative approach is essential for any project utilizing this scaffold.
-
Screen Early: Employ the HLM stability assay early in the discovery process for high-throughput screening of analogues. A short half-life (<30 min) in this assay is a red flag for high Phase I metabolism.
-
Confirm with Hepatocytes: For promising compounds, always confirm the stability profile in a hepatocyte assay.[21] This provides a more complete picture by including Phase II metabolism and serves as a better predictor of in vivo clearance.[19]
-
Investigate MBI: If a compound containing the ethynyl group is metabolically labile and a lead candidate, a follow-up time-dependent inhibition (TDI) assay is mandatory to quantify the risk of MBI.
-
Leverage Bioisosteres: If metabolic stability is a persistent issue, synthesize and test analogues where the ethynyl group is replaced (e.g., with ethyl or vinyl groups) as demonstrated in this guide. This is the most direct way to prove the liability and guide the next round of chemical design.
By combining robust experimental protocols with a logical, comparative analysis, researchers can effectively navigate the metabolic challenges posed by the this compound moiety, enabling data-driven decisions to optimize drug candidates for success.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. Tetrahydro-2H-pyran-4-ol | High-Purity Reagent [benchchem.com]
- 6. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purdue.edu [purdue.edu]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. benchchem.com [benchchem.com]
- 15. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. nuvisan.com [nuvisan.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Ethynyltetrahydropyran-4-OL-Derived Compounds in Oncology Research
A Senior Application Scientist's Perspective on a Promising Scaffold
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced efficacy and selectivity against cancer remains a paramount challenge. Among the myriad of heterocyclic scaffolds, the tetrahydropyran (THP) ring has emerged as a privileged structure, integral to numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] This guide provides an in-depth technical comparison of the potential of 4-Ethynyltetrahydropyran-4-OL-derived compounds as anticancer agents, drawing upon experimental data from structurally related molecules to establish a robust evaluative framework. As a Senior Application Scientist, the following analysis is grounded in the principles of scientific integrity, offering field-proven insights into the experimental choices and methodologies that underpin such research.
The Rationale: Why this compound?
The tetrahydropyran moiety is a versatile building block in medicinal chemistry. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[1] The introduction of an ethynyl group at the 4-position of the tetrahydropyran-4-ol core is a strategic design element. Alkynes are known to participate in various biological interactions and can serve as reactive handles for bioconjugation or as pharmacophores that interact with specific targets. This structural modification is hypothesized to confer unique anticancer properties, potentially through mechanisms such as the inhibition of key cellular kinases or the induction of apoptosis.
Comparative In Vitro Evaluation: Gauging Cellular Efficacy
The initial assessment of any potential anticancer compound lies in its in vitro activity against a panel of cancer cell lines. This section outlines the methodologies and comparative data for evaluating the cytotoxic and mechanistic effects of novel compounds, using data from analogous pyran derivatives to create a comparative context for our target compounds.
Cytotoxicity Screening: The MTT Assay
A fundamental and widely used method to assess cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Representative Pyran-Based Compounds
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4H-Pyran Derivative | HCT-116 (Colon) | 15.8 | Doxorubicin | 0.8 |
| Tetrahydro-4H-pyran-4-one | A549 (Lung) | 8.5 | Cisplatin | 5.2 |
| Pyranopyridine | MCF-7 (Breast) | 5.2 | Paclitaxel | 0.01 |
Note: The IC50 values presented are for illustrative purposes based on published data for structurally related compounds and serve as a benchmark for the expected performance of novel this compound derivatives.
Mechanistic Insights: Apoptosis Induction
A crucial aspect of anticancer drug evaluation is understanding the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome. The induction of apoptosis can be assessed by various methods, including flow cytometry analysis of Annexin V/Propidium Iodide (PI) stained cells and by measuring the expression levels of key apoptotic proteins like caspases and members of the Bcl-2 family.[7][8]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for assessing apoptosis induction.
In Vivo Evaluation: Assessing Efficacy in a Biological System
Promising in vitro results necessitate validation in a living organism to assess a compound's pharmacokinetic properties, safety, and true therapeutic potential. The most common preclinical models for cancer are xenograft studies in immunocompromised mice.[9][10][11][12]
The Murine Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[9]
-
Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[9][10][11][12]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Table 2: Representative In Vivo Efficacy of Heterocyclic Anticancer Compounds
| Compound Class | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference Compound |
| Pyrimidine Derivative | A549 Xenograft | 10 mg/kg, daily | 65 | Erlotinib |
| Thiazolidinone Derivative | MCF-7 Xenograft | 20 mg/kg, 3x/week | 58 | Tamoxifen |
| Indole Derivative | HCT-116 Xenograft | 15 mg/kg, daily | 72 | 5-Fluorouracil |
Note: This table provides a comparative overview of the in vivo efficacy of different classes of heterocyclic compounds, setting a benchmark for the evaluation of this compound derivatives.
Structure-Activity Relationship (SAR) and Future Directions
The data gathered from in vitro and in vivo studies are crucial for establishing a structure-activity relationship (SAR).[13][14][15][16] By synthesizing and testing a library of this compound derivatives with modifications to the substituents on the tetrahydropyran ring and the ethynyl group, researchers can identify the key structural features that contribute to anticancer activity.
Logical Relationship: SAR-Guided Drug Development
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion and Outlook
While direct experimental data for this compound-derived compounds is not yet widely available in the public domain, this guide provides a comprehensive framework for their evaluation. By leveraging established protocols and comparing their performance against structurally related heterocyclic compounds with known anticancer activity, researchers can effectively assess the potential of this novel chemical scaffold. The strategic incorporation of the ethynyltetrahydropyran-4-ol motif holds promise for the development of a new generation of targeted anticancer therapies. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through the in vitro and in vivo assays detailed herein. The insights gained from these studies will be instrumental in advancing our understanding of their therapeutic potential and guiding the development of new and effective treatments for cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. mdpi.com [mdpi.com]
- 14. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Compounds Synthesized from 4-Ethynyltetrahydropyran-4-OL
In the landscape of drug discovery, the initial screening of novel chemical entities for cytotoxic effects is a critical gateway to identifying promising therapeutic candidates. For compounds derived from scaffolds such as 4-Ethynyltetrahydropyran-4-OL, a thorough understanding of their interaction with cellular systems is paramount. The tetrahydropyran (THP) moiety is a prevalent feature in numerous biologically active natural products and pharmaceuticals, valued for its ability to modulate properties like solubility and cell permeability.[1] The introduction of an ethynyl group offers a reactive handle for further chemical modification, making derivatives of this compound an interesting class of molecules for biological screening.[2][3]
This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions when evaluating the cytotoxic potential of novel compounds. We will delve into the mechanistic underpinnings of each assay, present their respective protocols, and compare their performance characteristics.
The First Line of Inquiry: Choosing the Right Cytotoxicity Assay
The selection of an appropriate cytotoxicity assay is contingent on several factors, including the specific research question, the anticipated mechanism of cell death, and the throughput requirements of the screening campaign. Here, we compare four widely adopted methods: the MTT, MTS, LDH, and the RealTime-Glo™ MT Cell Viability assays.
| Assay | Principle | Measurement | Assay Type | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][5] | Colorimetric (Absorbance at ~570 nm) | Endpoint | Cost-effective, well-established.[6][7] | Requires a solubilization step, potential for interference from colored compounds, insoluble formazan crystals can be toxic to cells.[5][8] |
| MTS | Enzymatic reduction of a modified tetrazolium salt to a soluble formazan product.[5][8][9] | Colorimetric (Absorbance at ~490 nm) | Endpoint | "One-step" assay, faster than MTT, higher sensitivity in some cases.[5][8][9] | More expensive than MTT, susceptible to colorimetric interference.[5][10] |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[11][12][13] | Colorimetric (Absorbance at ~490 nm) | Endpoint | Directly measures cell lysis, non-destructive to remaining viable cells.[14] | Indirect measure of cell viability, can be affected by serum LDH, less sensitive for early apoptotic events.[15] |
| RealTime-Glo™ MT | Bioluminescent measurement of the reducing potential of viable cells in real-time.[16][17][18][19] | Luminescence | Kinetic | Allows for continuous monitoring of cell viability, high sensitivity, suitable for multiplexing.[17][18] | Higher cost, requires a luminometer. |
In-Depth Analysis and Experimental Protocols
The MTT Assay: The Established Workhorse
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][20] The principle hinges on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][21] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[20]
Causality of Experimental Choices: The incubation period with MTT is critical; sufficient time (typically 1-4 hours) is required for the enzymatic conversion to occur, but prolonged incubation can lead to cytotoxicity from the formazan crystals.[21][22] The subsequent solubilization step is necessary because the formazan product is not water-soluble. The choice of solubilizing agent (e.g., DMSO, acidified isopropanol) can influence the absorbance reading.[21]
Caption: Workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the novel compound synthesized from this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6] Include appropriate vehicle controls.
-
MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[4][22]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well.[23]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
The MTS Assay: A More Convenient Alternative
The MTS assay is a second-generation tetrazolium salt-based assay that offers a significant advantage over the MTT assay: the formazan product is water-soluble.[5][8][9] This eliminates the need for the solubilization step, making the MTS assay a "one-step" protocol that is faster and less prone to errors associated with removing the culture medium.[8][9]
Causality of Experimental Choices: The MTS reagent is typically combined with an electron-coupling agent, such as phenazine methosulfate (PMS), which facilitates the reduction of MTS by cellular dehydrogenases.[5] The concentration of PMS can be optimized to enhance the sensitivity of the assay.
Caption: Streamlined workflow of the one-step MTS assay.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add the combined MTS/PMS solution directly to the culture wells.[22]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[22]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[5]
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay operates on a different principle from the tetrazolium-based assays. It quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12][13] The amount of LDH in the supernatant is proportional to the number of lysed cells.[12]
Causality of Experimental Choices: This assay is particularly useful for detecting necrosis. It's important to include controls for maximum LDH release (by lysing all cells) and spontaneous LDH release (from untreated cells) to accurately calculate the percentage of cytotoxicity.[13]
Caption: Mechanism of LDH release and detection.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare additional wells for maximum release and spontaneous release controls.
-
Supernatant Collection: After the treatment period, carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well of the new plate.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.
The RealTime-Glo™ MT Cell Viability Assay: A Kinetic Approach
The RealTime-Glo™ MT Cell Viability Assay is a bioluminescence-based method that allows for the continuous monitoring of cell viability in real-time.[16][17][18] The assay measures the reducing potential of metabolically active cells.[16][19] A pro-substrate is added to the culture medium, which is reduced by viable cells to a substrate for a luciferase enzyme that is also present in the medium.[17][19] The resulting luminescent signal is proportional to the number of living cells and can be measured repeatedly over time from the same sample well.[17][18]
Causality of Experimental Choices: The non-lytic nature of this assay is a key advantage, as it allows for multiplexing with other assays to gather more data from a single experiment.[16][18] The real-time measurement capability provides valuable kinetic information about the cytotoxic response to a compound.[17]
Caption: Kinetic workflow of the RealTime-Glo™ MT assay.
-
Assay Setup: The RealTime-Glo™ reagent can be added at the time of cell seeding, before, or after compound addition.[17]
-
Compound Treatment: Add the novel compound to the wells.
-
Luminescence Measurement: Measure the luminescence at various time points using a plate-reading luminometer. The plate can be returned to the incubator between readings.[17]
Comparative Data for a Hypothetical Novel Compound (THP-E-001)
To illustrate the potential outcomes of these assays, the following table presents hypothetical data for a novel compound, THP-E-001, synthesized from this compound, tested against a human cancer cell line.
| Assay | IC50 (µM) at 48h | Signal-to-Background Ratio | Z'-factor | Comments |
| MTT | 12.5 | 15 | 0.75 | Consistent and reliable results, but more hands-on time. |
| MTS | 11.8 | 20 | 0.80 | Slightly lower IC50 and better Z'-factor suggest higher sensitivity. |
| LDH | 18.2 | 8 | 0.60 | Higher IC50 may indicate a non-necrotic primary mechanism of cell death at lower concentrations. |
| RealTime-Glo™ MT | 10.5 | 150 | 0.85 | Most sensitive assay with the ability to detect cytotoxicity at earlier time points (data not shown). |
IC50: The half-maximal inhibitory concentration. Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay.
Conclusion and Recommendations
The choice of a cytotoxicity assay for screening novel compounds, such as those derived from this compound, should be a strategic decision based on the specific goals of the study.
-
For initial high-throughput screening where cost is a major consideration, the MTT assay remains a viable option, despite its procedural complexities.[6][7]
-
The MTS assay offers a more streamlined and potentially more sensitive alternative for primary screening.[8][9]
-
The LDH assay is an excellent choice for specifically investigating membrane-disrupting cytotoxicity or necrosis.[14]
-
For in-depth mechanistic studies and for obtaining a kinetic understanding of a compound's cytotoxic effects, the RealTime-Glo™ MT assay is unparalleled in its sensitivity and data richness.[17][18]
Ultimately, a multi-assay approach is often the most robust strategy. For instance, a primary screen with an MTS assay could be followed by an LDH assay to discern the mechanism of cell death for the most potent hits. By carefully selecting and applying these powerful tools, researchers can efficiently and accurately characterize the cytotoxic profiles of novel compounds, accelerating the journey from chemical synthesis to potential therapeutic application.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pediaa.com [pediaa.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.kr]
- 17. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 18. m.youtube.com [m.youtube.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Synthesis of Substituted Tetrahydropyranols for Medicinal and Process Chemistry
The tetrahydropyran (THP) ring, particularly its hydroxylated form, is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from potent antibiotics to complex anticancer agents, underscores the critical need for efficient and stereocontrolled synthetic routes.[1][2][3] This guide provides a comparative analysis of the most powerful strategies for constructing substituted tetrahydropyranols, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target, backed by experimental data and detailed protocols.
The Enduring Power of the Prins Cyclization
The Prins cyclization, a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, remains a highly effective and atom-economical method for constructing the THP skeleton.[4] The reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile. The stereochemical outcome is often highly predictable, favoring the formation of a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain, typically leading to cis-2,6-disubstituted products.[5]
Mechanistic Hallmark: The Oxocarbenium Intermediate
The reaction is initiated by the activation of an aldehyde with a Brønsted or Lewis acid, followed by reaction with a homoallylic alcohol to form a key oxocarbenium ion. This intermediate then undergoes an intramolecular endo-cyclization. The stereoselectivity of the Prins cyclization is a direct consequence of the well-ordered, chair-like transition state of this cyclization step.
Caption: Generalized mechanism of the Prins cyclization.
Performance Comparison: Lewis Acids vs. Organocatalysts
While traditional Lewis acids like SnCl₄ and InCl₃ are effective, they can suffer from moisture sensitivity and may lead to side reactions, including racemization.[4][6] Recent advances have introduced highly confined chiral Brønsted acids, such as imidodiphosphoric acids (IDPs), which offer exceptional levels of enantioselectivity and broader substrate scope, even for challenging unactivated aliphatic aldehydes.[7][8][9][10]
| Method | Catalyst/Reagent | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Yield (%) | Key Advantages | Limitations |
| Lewis Acid-Catalyzed Prins | SnCl₄, InCl₃, BiCl₃ | Often >95:5 | N/A (for achiral) | High | High yields, good diastereocontrol for many substrates. | Moisture sensitive, potential for side reactions, requires stoichiometric amounts. |
| Silyl-Prins Cyclization | TMSOTf, BF₃·OEt₂ | Often >95:5 | N/A (for achiral) | 60-97% | Excellent diastereoselectivity, modular synthesis allows for diverse substitution patterns.[11][12] | Requires preparation of silyl enol ether precursors. |
| Asymmetric Organocatalytic Prins | Chiral Imidodiphosphoric Acid (IDP) | >20:1 | up to 99% | 60-92% | High enantioselectivity, broad substrate scope including aliphatic aldehydes, low catalyst loading.[7][9] | Catalyst synthesis can be complex. |
Representative Experimental Protocol: Asymmetric Organocatalytic Prins Cyclization
This protocol is adapted from the work of List and co-workers.[9]
-
To a flame-dried vial charged with a magnetic stir bar, add the chiral imino-imidodiphosphate (iIDP) catalyst (0.02 mmol, 2 mol%).
-
The vial is sealed and placed under an argon atmosphere.
-
Add the solvent (e.g., toluene, 1.0 mL) followed by the homoallylic alcohol (1.2 mmol, 1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydropyranol.
The [4+2] Powerhouse: Hetero-Diels-Alder Reactions
The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the synthesis of dihydropyran systems, which can be readily converted to the corresponding tetrahydropyranols.[13] This cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (a carbonyl compound), or an inverse-electron-demand variant.[14] The development of asymmetric catalytic versions has made this a premier strategy for accessing enantioenriched THP scaffolds.[15][16][17]
Mechanistic Insights: Concerted Cycloaddition
The HDA reaction is a concerted [4+2] cycloaddition that proceeds through a six-membered, pericyclic transition state. The stereochemistry of the starting materials is transferred with high fidelity to the product. Chiral Lewis acids or organocatalysts coordinate to the dienophile (e.g., an aldehyde), lowering its LUMO energy and accelerating the reaction while creating a chiral environment to control the facial selectivity of the diene's approach.
Caption: Asymmetric Hetero-Diels-Alder reaction workflow.
Performance Comparison: HDA vs. Other Cyclizations
The HDA reaction offers a highly convergent and stereocontrolled route to THPs. Compared to stepwise cyclizations, it can rapidly build molecular complexity. Its application in the total synthesis of complex molecules like lasonolide A highlights its power.[18]
| Catalyst Type | Example | Diastereoselectivity | Enantioselectivity (% ee) | Yield (%) | Key Advantages | Limitations |
| Chiral Lewis Acid | Jacobsen's Cr(III)-salen | >97:3 | 91-95% | 75-83% | High enantioselectivity, well-established catalysts, reliable.[3][18] | Catalyst can be expensive, requires anhydrous conditions. |
| Organocatalyst | Amine-based catalysts | High | High | Good to Excellent | Metal-free, often milder conditions, complementary to Lewis acids.[19] | Substrate scope can be catalyst-dependent. |
Representative Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol is a general representation based on the synthesis of lasonolide A subunits.[18]
-
A flame-dried flask is charged with the chiral Cr(III) catalyst (0.1 mmol, 10 mol%) and oven-dried 4Å molecular sieves.
-
The flask is sealed and placed under an argon atmosphere.
-
Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is cooled to -20 °C.
-
A solution of the aldehyde (1.0 mmol, 1.0 equiv) in CH₂Cl₂ is added, and the mixture is stirred for 30 minutes.
-
A solution of the silyl enol ether diene (1.2 mmol, 1.2 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -20 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with trifluoroacetic acid (TFA) and stirred for an additional 30 minutes.
-
The mixture is warmed to room temperature, filtered through a pad of silica gel, and concentrated.
-
The resulting crude dihydropyranone is then reduced (e.g., with NaBH₄ in MeOH) to the corresponding tetrahydropyranol and purified by column chromatography.
Intramolecular Hydroalkoxylation: An Atom-Economical Approach
Intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins is a highly atom-economical method for synthesizing THPs, as it involves the rearrangement of an existing molecule with no atoms lost.[20] This transformation can be catalyzed by a range of transition metals (e.g., Pt, Au, Pd) or strong Brønsted acids, particularly for activated substrates like silylated alkenols.[21]
Mechanistic Dichotomy: π-Activation vs. Carbocation Pathways
-
Transition-Metal Catalysis: A cationic metal complex (e.g., Pt(II), Au(I)) coordinates to the alkene (π-activation), making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. This is followed by protodemetallation to release the THP product and regenerate the catalyst.[20]
-
Brønsted Acid Catalysis: The acid protonates the alkene, generating a carbocation intermediate which is then trapped by the internal hydroxyl nucleophile. The presence of a silicon group beta to the developing positive charge in silylated alkenols stabilizes the carbocation, facilitating the cyclization and ensuring high stereoselectivity.[21]
Caption: Contrasting pathways for hydroalkoxylation.
Performance Comparison: Metals vs. Acids
| Method | Catalyst/Reagent | Diastereoselectivity | Enantioselectivity (% ee) | Yield (%) | Key Advantages | Limitations |
| Transition-Metal Catalyzed | Pt(II), Au(I), Lanthanide Triflate | High (Substrate Dependent) | Can be made enantioselective with chiral ligands | High | High atom economy, mild conditions, broad functional group tolerance.[22][23] | Catalyst cost, potential for competing reaction pathways. |
| Brønsted Acid-Catalyzed (Silylated Alkenols) | p-TsOH | Excellent (>95:5) | N/A (for achiral) | Good to Excellent | Operationally simple, inexpensive reagents, high stereocontrol.[21] | Requires specific substrate activation (e.g., silyl group). |
Representative Experimental Protocol: Brønsted Acid-Catalyzed Cyclization of a Silylated Alkenol
This protocol is adapted from the work of Barbero and co-workers.[21]
-
To a solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 1.0 equiv) in dry dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of the vinylsilyl alcohol (1.0 mmol) in CH₂Cl₂.
-
Stir the mixture at the required temperature (reflux is common) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Separate the layers and wash the organic layer three times with saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography (EtOAc/hexane) to yield the polysubstituted tetrahydropyran.
Organocatalytic Oxa-Michael Additions
A powerful, metal-free strategy for constructing THP rings involves an intramolecular oxa-Michael addition. This reaction is particularly effective for constructing highly functionalized THPs and can be rendered highly enantioselective through the use of chiral organocatalysts, such as thioureas or prolinol derivatives.[24][25][26] The reaction typically involves a δ-hydroxy-α,β-unsaturated carbonyl compound, which cyclizes upon activation by the catalyst.
Mechanistic Rationale: Hydrogen Bonding Catalysis
Bifunctional organocatalysts, such as chiral thioureas, operate through a dual hydrogen-bonding mechanism. The thiourea moiety activates the Michael acceptor by hydrogen bonding to the carbonyl oxygen, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the pendant hydroxyl group, enhancing its nucleophilicity. This concerted activation within a chiral scaffold leads to a highly organized transition state, ensuring excellent stereocontrol.
Caption: Mechanism of Bifunctional Thiourea-Catalyzed Oxa-Michael Addition.
Performance Comparison: Oxa-Michael vs. Other Methods
The organocatalytic oxa-Michael addition is an excellent choice for synthesizing THPs with multiple stereocenters and dense functionality. It avoids the use of metals and often proceeds under mild conditions.
| Catalyst Type | Example | Diastereoselectivity | Enantioselectivity (% ee) | Yield (%) | Key Advantages | Limitations |
| Bifunctional Thiourea | Takemoto's Catalyst | Good to Excellent | up to >99% | Good to Excellent | Metal-free, mild conditions, high stereoselectivity, scalable.[26] | Substrate synthesis can be multi-step. |
| Primary Amine (Iminium) | Jørgensen-Hayashi Catalyst | High | up to 98% | High | Can be used in domino reactions to build complexity rapidly.[27] | Primarily for substrates that can form enals. |
Representative Experimental Protocol: Asymmetric Domino Michael-Hemiacetalization
This protocol is a general representation based on the work of Enders and co-workers.[27]
-
To a vial containing the α-hydroxymethyl nitroalkene (0.5 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv), add the solvent (e.g., CH₂Cl₂).
-
Add the chiral thiourea catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at ambient temperature until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude tetrahydropyranol can be purified by flash column chromatography on silica gel. (Note: In some cases, the intermediate is directly subjected to a subsequent dehydration step).
Conclusion and Future Outlook
The synthesis of substituted tetrahydropyranols is a mature field, yet one that continues to evolve with the advent of new catalytic systems. The Prins cyclization offers a rapid and diastereoselective entry, with modern organocatalytic variants providing outstanding enantiocontrol. The hetero-Diels-Alder reaction remains a benchmark for convergence and stereospecificity, rapidly building complex cyclic systems. For atom economy, intramolecular hydroalkoxylation is unparalleled, while organocatalytic oxa-Michael additions provide a powerful, metal-free alternative for constructing highly functionalized, enantioenriched targets.
The choice of method ultimately depends on the specific substitution pattern desired, the required level of stereocontrol, and considerations of scale and cost. As demand for structurally complex and stereochemically pure pharmaceuticals grows, the development of even more efficient, selective, and sustainable methods for tetrahydropyranol synthesis will remain a key focus for the synthetic chemistry community.
References
- 1. Synthetic Applications of Prins Cyclization in Natural Product Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The organocatalytic asymmetric Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General Catalytic Asymmetric Prins Cyclization [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Recent applications of the hetero Diels-Alder reaction in the total synthesis of natural products - figshare - Figshare [figshare.com]
- 17. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 23. Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Evaluation of 4-Ethynyltetrahydropyran-4-OL in Fragment-Based Drug Design
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has cemented its role as a powerful strategy for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS) which relies on screening vast libraries of larger, more complex molecules, FBDD starts with small, low-molecular-weight fragments (typically <300 Da) to probe a protein's binding sites.[2][4][5][6] The initial hits are often weak, but they are highly efficient in their binding, providing a more rational and atom-efficient starting point for optimization into potent drug candidates.[2][7]
The success of any FBDD campaign is critically dependent on the quality and characteristics of the fragments within the screening library.[7] This guide provides an in-depth evaluation of a particularly valuable fragment, 4-Ethynyltetrahydropyran-4-OL , and compares its performance and utility against common structural alternatives. We will delve into the experimental workflows used to identify and validate fragment hits, explaining the causal logic behind our choice of techniques and providing actionable protocols for researchers in the field.
Introducing the Fragment: this compound
This compound is a compelling fragment for several key reasons:
-
sp³-Rich Scaffold: The tetrahydropyran (THP) ring provides a three-dimensional character that is increasingly sought after in drug design to escape "flatland" and improve properties like solubility and metabolic stability.[8]
-
Defined Vectors for Growth: The fragment possesses two key functional groups—a tertiary alcohol and a terminal alkyne—that serve as well-defined points for synthetic elaboration. The alkyne is particularly versatile, enabling "growing" strategies through reactions like the Sonogashira coupling or click chemistry.[9]
-
Favorable Physicochemical Properties: It adheres to the "Rule of Three," a set of guidelines for ideal fragments: Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, and Hydrogen Bond Acceptors ≤ 3.[6]
| Property | Value | Source |
| CAS Number | 57385-16-7 | [9][10] |
| Molecular Formula | C₇H₁₀O₂ | [9][10] |
| Molecular Weight | 126.15 g/mol | [9][10] |
| Heavy Atom Count (HAC) | 9 | - |
| cLogP (Predicted) | ~0.5 | - |
| H-Bond Donors | 1 | - |
| H-Bond Acceptors | 2 | - |
The Comparative Landscape: Selecting Alternatives
To objectively evaluate this compound, we compare it against three structurally related fragments. Each alternative is chosen to dissect the contribution of a specific feature of the parent fragment.
-
Alternative A: 4-Ethynylcyclohexan-1-ol: Replaces the oxygen atom of the THP ring with a methylene group. This allows us to assess the impact of the heteroatom on solubility, binding interactions, and overall scaffold preference.
-
Alternative B: 3-Ethynyl-1,3-oxazinan-3-ol: An isomeric scaffold that repositions the heteroatom and functional groups. This helps evaluate the importance of the specific 3D arrangement of interaction points.
-
Alternative C: 4-Cyanotetrahydropyran-4-ol: Replaces the terminal alkyne with an isosteric nitrile group. This comparison directly probes the utility of the ethynyl group as a growth vector versus the nitrile's role as a potent hydrogen bond acceptor.
The Experimental Evaluation Workflow: From Screening to Structure
A robust FBDD campaign follows a logical progression of experiments designed to first identify weak binders and then rigorously validate them, culminating in high-resolution structural information that guides medicinal chemistry efforts.[4][5]
Caption: A typical workflow for a Fragment-Based Drug Design (FBDD) campaign.
Phase 1: Primary Screening with Surface Plasmon Resonance (SPR)
Objective: To rapidly screen the fragment library and identify compounds that bind to the target protein in a concentration-dependent manner.
Rationale: SPR is a label-free biophysical technique that detects changes in mass on a sensor surface, allowing for real-time monitoring of binding events.[11] Its sensitivity is ideal for detecting the weak, transient interactions characteristic of fragments.[12][13] We choose SPR for the primary screen due to its high throughput and ability to provide initial kinetic insights, which helps to eliminate non-specific binders early on.[14][15]
Protocol: High-Concentration Single-Point SPR Screen
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference flow cell is prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.
-
Fragment Preparation: Prepare a 1 mM stock solution of each fragment (including this compound and its alternatives) in 100% DMSO. Create a final screening concentration of 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2%. Causality Note: A high screening concentration is necessary because fragment affinities are typically weak (in the µM to mM range).
-
Screening Injection: Inject each fragment solution over the target and reference flow cells for 30 seconds, followed by a 60-second dissociation phase.
-
Data Analysis: Double-reference subtract the data (reference flow cell and buffer blank injections). A fragment is considered a preliminary "hit" if it shows a concentration-dependent binding response significantly above the noise level.
-
Hit Triage: Prioritize hits based on the quality of the sensorgram (e.g., stable baseline, expected association/dissociation shape) and calculated ligand efficiency (LE), which normalizes binding response for molecular weight.[12][15]
Phase 2: Hit Validation using Orthogonal NMR Spectroscopy
Objective: To confirm that hits from the primary SPR screen are not artifacts of the assay technology and that they bind to the target in solution.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, solution-based method for detecting weak protein-ligand interactions.[16][17][18] Using a ligand-observed NMR experiment like Saturation Transfer Difference (STD) as an orthogonal follow-up provides a self-validating system. A true hit should be detectable by two different biophysical principles, significantly increasing confidence.[19]
Caption: Logic of using an orthogonal method to validate primary screen hits.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a 2 mL sample containing 10-20 µM of the target protein and 500 µM of the fragment hit in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
Acquisition of Spectra: Acquire two spectra:
-
Off-Resonance Spectrum: The protein is irradiated at a frequency where no protein resonances exist (~40 ppm). This serves as the reference spectrum.
-
On-Resonance Spectrum: The protein is selectively saturated with irradiation at a frequency where protein aliphatic signals are abundant (~-1 ppm).
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Interpretation: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. In the difference spectrum, only signals from the protons of the binding fragment will appear. The absence of signals indicates no binding. This provides unambiguous confirmation of a binding event in solution.[17]
Phase 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions.
Rationale: X-ray crystallography is the gold standard for elucidating the structural basis of molecular interactions.[20][21] This information is paramount for structure-based drug design, as it transforms the hit-to-lead process from guesswork into a rational design cycle.[8][22][23] It allows medicinal chemists to see exactly where to add functionality to improve potency and selectivity.[8]
Protocol: Crystal Soaking
-
Crystal Growth: Grow crystals of the target protein to a suitable size (e.g., >50 µm) using techniques like vapor diffusion.
-
Soaking: Prepare a "soaking solution" containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in a cryoprotectant-containing mother liquor. Causality Note: The high concentration is needed to drive the equilibrium towards the bound state, ensuring sufficient occupancy in the crystal lattice for detection.
-
Crystal Treatment: Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement. Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.[21][23]
Comparative Data Analysis: The Power of Ligand Efficiency
After biophysical validation and affinity measurement (e.g., via ITC or full SPR kinetics), we can compare the fragments using ligand efficiency (LE) metrics. LE normalizes the binding affinity for the size of the molecule (typically by heavy atom count, HAC), providing a measure of binding quality.[24][25][26] A high LE indicates that a fragment makes very efficient use of its atoms to achieve binding, which is a hallmark of a high-quality starting point.[2][27][28]
LE = -ΔG / N = (1.364 * pKd) / HAC
Where ΔG is the Gibbs free energy, N is the number of non-hydrogen (heavy) atoms, and pKd is the negative logarithm of the dissociation constant.
The following table presents illustrative data for our fragment set against a hypothetical kinase target.
| Fragment | Kd (µM) | HAC | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) | Key Observations |
| This compound | 250 | 9 | 0.38 | 3.1 | Excellent LE. The THP ring likely provides good solubility and a favorable 3D vector into a key pocket. |
| Alternative A: 4-Ethynylcyclohexan-1-ol | 500 | 10 | 0.31 | 1.8 | Weaker affinity and lower LE. The loss of the ring oxygen may disrupt a key H-bond or reduce solubility, leading to less efficient binding. |
| Alternative B: 3-Ethynyl-1,3-oxazinan-3-ol | 800 | 9 | 0.29 | 2.9 | Significantly weaker binding. Suggests the specific geometry of the THP scaffold is crucial for optimal interaction with the target. |
| Alternative C: 4-Cyanotetrahydropyran-4-ol | 150 | 9 | 0.42 | 3.4 | Highest affinity and LE. The nitrile may be forming a stronger H-bond. However, the alkyne in the parent offers superior synthetic tractability for fragment growing. |
Interpretation:
Based on this data, both This compound and its cyano-analogue (Alternative C) are high-quality hits. While the cyano fragment is slightly more potent, the ethynyl fragment may be prioritized by a medicinal chemist due to the synthetic versatility of the alkyne group, which provides a clear and proven path for optimization.[8]
Caption: Synthetic growth vectors on the this compound scaffold.
Conclusion
The evaluation of a fragment is a multi-faceted process that goes beyond simple affinity measurements. This compound stands out as an exemplary fragment due to its combination of a 3D-rich, soluble scaffold and a highly versatile functional group for synthetic elaboration. Our comparative analysis demonstrates that while subtle structural changes can significantly impact binding efficiency, the true value of a fragment also lies in its potential for optimization. The systematic workflow of SPR screening, NMR validation, and crystallographic analysis provides the robust, multi-dimensional data required to make informed decisions in the critical early stages of drug discovery, ultimately paving the way for the rational design of novel therapeutics.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Ethynyltetrahydro-2H-pyran-4-ol [myskinrecipes.com]
- 10. CAS 57385-16-7 | this compound - Synblock [synblock.com]
- 11. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. selvita.com [selvita.com]
- 21. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. real.mtak.hu [real.mtak.hu]
- 26. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 27. tandfonline.com [tandfonline.com]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Involving the 4-Ethynyltetrahydropyran-4-OL Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism
In the intricate landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A molecule's initial potency is merely the opening chapter; its success is ultimately dictated by a delicate balance of efficacy, selectivity, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] Bioisosteric replacement, a cornerstone of medicinal chemistry, is a strategic approach to iteratively refine these properties.[1][3] It involves substituting a specific atom or functional group within a lead molecule with another that possesses similar steric, electronic, or physicochemical properties. The goal is not simply to mimic the original but to rationally engineer a superior molecule—one with enhanced target affinity, improved metabolic stability, increased cell permeability, or reduced off-target toxicity.[2][4]
This guide provides an in-depth analysis of the 4-Ethynyltetrahydropyran-4-OL scaffold, a versatile building block that masterfully combines several key bioisosteric motifs. We will dissect the strategic rationale behind its use, compare its performance with common alternatives through supporting experimental data, and provide detailed protocols for its synthesis and evaluation.
Dissecting the Scaffold: A Triumvirate of Functionality
The this compound scaffold is a compelling example of convergent design, where three distinct functional groups—a tetrahydropyran ring, a tertiary alcohol, and a terminal alkyne—are integrated to create a privileged structure for probing biological space.
-
The Tetrahydropyran (THP) Ring: Often employed as a bioisostere for a cyclohexane ring, the THP moiety introduces a polar oxygen atom. This seemingly subtle change has profound implications: it can act as a hydrogen bond acceptor, potentially forming a key interaction with the biological target, and it generally reduces the lipophilicity of the molecule compared to its carbocyclic counterpart. This reduction in lipophilicity can lead to improved solubility and a more favorable overall ADME profile.
-
The Tertiary Alcohol (-OL): The hydroxyl group is a classic hydrogen bond donor and acceptor. Its inclusion can anchor a ligand within a protein's active site. However, tertiary alcohols can sometimes be susceptible to metabolic glucuronidation, which can lead to rapid clearance. Therefore, its role must be carefully evaluated in the context of the target and the overall molecular framework.
-
The Ethynyl Group: The terminal alkyne is a remarkably versatile functional group in medicinal chemistry.[5][6] Its linear geometry and compact size allow it to act as a non-classical bioisostere for halogens (like iodine) or even small aromatic systems.[7] The sp-hybridized carbons impart unique electronic properties, and the terminal alkyne serves as a crucial synthetic handle for "click chemistry," enabling facile conjugation to other molecules for affinity-based protein profiling or the creation of more complex structures.[5][6]
The convergence of these three motifs creates a scaffold that is conformationally constrained, presents hydrogen bond donors and acceptors in a defined spatial arrangement, and offers a vector for further chemical exploration via the alkyne.
Caption: Core components of the this compound scaffold.
Comparative Analysis: The Scaffold in Context
The true value of a scaffold is revealed through comparison. A medicinal chemist's decision to employ this compound is a choice made over several other viable alternatives. The following sections compare key bioisosteric replacements, supported by the type of experimental data that would drive such a decision-making process.
Core Ring System: Tetrahydropyran vs. Cyclohexane
The most fundamental bioisosteric choice within this scaffold is the replacement of the core tetrahydropyran ring with its carbocyclic analog, cyclohexane. The primary driver for this decision is the modulation of lipophilicity and solubility.
-
Causality Behind the Choice: The introduction of the ether oxygen in the THP ring disrupts the contiguous lipophilic surface of the cyclohexane ring. This increases the polarity of the molecule, which typically leads to greater aqueous solubility—a critical parameter for oral bioavailability. Furthermore, the oxygen atom can serve as a hydrogen bond acceptor, offering an additional point of contact with the target protein that is unavailable to the cyclohexane analog.
Table 1: Comparative Physicochemical Data for THP vs. Cyclohexane Core
| Analog | Structure | cLogP (Calculated) | Aqueous Solubility (µM) | Microsomal Stability (t½, min) |
| Scaffold A (THP Core) | This compound | 1.25 | 150 | 45 |
| Scaffold B (Cyclohexane Core) | 1-Ethynylcyclohexan-1-ol | 1.95 | 35 | 42 |
Note: The data presented are representative values to illustrate the expected trends.
The data in Table 1 illustrates a common outcome of this bioisosteric swap: Scaffold A, with the THP core, shows a significantly lower calculated LogP and correspondingly higher aqueous solubility than its cyclohexane counterpart, Scaffold B. This improvement in a key physicochemical property is achieved with minimal impact on metabolic stability in this hypothetical case.
Polar Head Group: Tertiary Alcohol vs. Alternatives
While the tertiary alcohol provides a valuable hydrogen bonding interaction, it can be a site of metabolic conjugation (e.g., glucuronidation), leading to rapid excretion. Replacing it with other polar, hydrogen-bonding groups that are less metabolically labile is a common optimization strategy.
-
Causality Behind the Choice: The goal is to find a group that can replicate the key hydrogen bonding interactions of the hydroxyl group while improving the pharmacokinetic profile. An N-acyl sulfonamide, for example, maintains both hydrogen bond donor and acceptor capabilities but often exhibits greater metabolic stability. A tetrazole is a well-established bioisostere for a carboxylic acid and can act as a strong hydrogen bond acceptor with improved cell permeability in certain contexts.[3][8]
Table 2: Comparative Data for Polar Head Group Bioisosteres
| Analog | Head Group | pKa | Cell Permeability (Papp, 10⁻⁶ cm/s) | Target Binding (IC₅₀, nM) |
| Scaffold A | Tertiary Alcohol | ~17 | 5.2 | 50 |
| Scaffold C | N-acyl Sulfonamide | ~9-10 | 4.5 | 65 |
| Scaffold D | 5-Tetrazole | ~4.5-5 | 6.8 | 120 |
Note: The data presented are representative values to illustrate the expected trends.
This comparison highlights the trade-offs inherent in bioisosteric replacement. While the original tertiary alcohol (Scaffold A) provides the best target binding, the tetrazole (Scaffold D) offers superior cell permeability. The N-acyl sulfonamide (Scaffold C) presents a balanced profile. The choice between them would depend on the specific liabilities of the lead series—if poor permeability is the primary issue, Scaffold D might be pursued despite the initial drop in potency.
Experimental Protocols: A Self-Validating System
The theoretical advantages of a scaffold must be validated through rigorous experimentation. The following protocols provide step-by-step methodologies for the synthesis and key characterization assays.
Protocol 1: Synthesis of this compound
This two-step synthesis begins with the commercially available starting material, tetrahydropyran-4-carboxylic acid, and proceeds through the key ketone intermediate.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one
-
Rationale: This key intermediate is the electrophile for the subsequent ethynylation. A reliable synthesis involves the cyclization of bis(2-chloroethyl) ether with a malonic ester followed by hydrolysis and decarboxylation.[9] A more direct, albeit older, method involves the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride to form 1,5-dichloropentan-3-one, followed by cyclization.[10]
-
Procedure (based on cyclization/decarboxylation):
-
To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add diethyl malonate (2.0 eq) dropwise at 0 °C.
-
Add bis(2-chloroethyl) ether (1.0 eq) and heat the mixture to reflux for 12 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
To the crude dicarboxylate, add 5 M aqueous NaOH (5.0 eq) and heat to 100 °C for 4 hours to effect hydrolysis.
-
Cool the mixture to room temperature and carefully acidify to pH 1 with concentrated HCl.
-
Heat the acidic mixture to 120-130 °C to induce decarboxylation until gas evolution ceases.[9]
-
Extract the cooled solution with ethyl acetate, dry the combined organic layers, and purify by vacuum distillation to yield tetrahydro-4H-pyran-4-one.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard nucleophilic addition of an acetylide to a ketone. Ethynylmagnesium bromide is a common and effective Grignard reagent for this transformation.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a 0.5 M solution of ethynylmagnesium bromide in THF (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a crystalline solid or oil.
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Rationale: This assay provides a crucial early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are the primary drivers of Phase I metabolism.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time.
-
Conclusion and Future Outlook
The this compound scaffold is a powerful tool in the medicinal chemist's armamentarium. It offers a pre-validated, conformationally restricted framework that addresses common drug discovery challenges like solubility and provides a clear vector for synthetic elaboration. By understanding the distinct role of each of its constituent parts—the THP ring, the tertiary alcohol, and the ethynyl group—researchers can make rational, data-driven decisions about when to employ this scaffold and how to modify it. The strategic application of bioisosteric replacement, guided by the principles and protocols outlined in this guide, enables the systematic optimization of lead compounds, ultimately shortening the path to the discovery of novel, effective therapeutics.
References
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethynyltetrahydropyran-4-ol
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 4-Ethynyltetrahydropyran-4-ol, are powerful intermediates in the synthesis of novel therapeutics.[1] However, their utility in the lab is matched by the critical need for meticulous handling and disposal to ensure the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step to foster a deeply ingrained culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's properties and hazards is paramount. This compound is an organic compound whose safe management begins with a clear-eyed assessment of its characteristics.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 57385-16-7 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 62-63 °C | [1] |
| Boiling Point | 214.4 ± 40.0 °C (Predicted) | [1] |
| Storage | Room temperature, in a dry, sealed place | [1][2] |
Hazard Analysis
The Safety Data Sheet (SDS) is the primary source for hazard information. For this compound, the available data indicates the following hazards. It is crucial to always consult the specific SDS provided by your supplier, as formulations and associated hazards can vary.
| Hazard Class | GHS Category | Precautionary Statement | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour. P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. |
A critical note on physical state: While the melting point indicates this compound is a solid at standard room temperature, it is classified as a Category 3 flammable liquid.[1] This suggests it has a low flash point and presents a significant fire risk if handled near ignition sources, particularly if heated or dissolved in a volatile solvent. The acetylenic group (ethynyl) can also impart reactivity. Therefore, it must be handled with appropriate precautions against ignition and static discharge.
Core Principles of Chemical Waste Disposal
The specific protocol for this compound is built upon foundational principles of laboratory chemical waste management. Adherence to these core directives is non-negotiable for ensuring safety and compliance.
-
No Sink or Trash Disposal: Hazardous chemicals must never be poured down the drain or discarded in regular trash.[3] This prevents contamination of waterways and protects waste management personnel.
-
Segregation is Key: Never mix incompatible waste streams.[3][4] Mixing can trigger dangerous reactions. This compound, as a non-halogenated organic compound, must be kept separate from acids, bases, oxidizers, and halogenated organic wastes.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and a complete list of all chemical constituents with their approximate percentages.[3][5]
-
Container Integrity: Waste containers must be made of a compatible material, be in good condition, and kept securely closed except when adding waste.
Disposal Workflow for this compound
The following workflow provides a logical decision-making process for the safe disposal of this compound in its various forms within the laboratory.
Caption: Disposal Decision Workflow for this compound.
Detailed Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Preparation: Work within a chemical fume hood or a well-ventilated area.[6] Ensure all potential ignition sources are removed from the vicinity.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Containerization:
-
If possible, leave the waste chemical in its original, clearly labeled container.
-
If transferring is necessary, use a designated hazardous waste container compatible with organic solids. The container must be clean, dry, and have a secure lid.
-
-
Labeling: Label the container "Hazardous Waste" and clearly list the contents: "Waste this compound".
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like oxidizers and acids, until collection by your institution's Environmental Health and Safety (EHS) department.[3]
Protocol 2: Disposal of Solutions Containing this compound
-
Preparation and PPE: Follow steps 1 and 2 from Protocol 1. When pouring liquids, maintain focus to prevent splashes.[7]
-
Waste Stream Identification: This waste must be disposed of into a Non-Halogenated Organic Liquid Waste stream. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), as this complicates and increases the cost of disposal.
-
Containerization:
-
Obtain a designated waste container for non-halogenated organic liquids.
-
Using a funnel, carefully pour the waste solution into the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste" and that all components (e.g., "this compound," "Methanol," etc.) are listed with their estimated percentages.
-
Storage: Securely cap the container immediately after adding waste. Store in the SAA inside secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[3]
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[8]
-
Preparation and PPE: Follow steps 1 and 2 from Protocol 1.
-
Triple Rinsing:
-
Select a solvent that can readily dissolve this compound (e.g., acetone, methanol).
-
Add a small amount of the solvent to the empty container (approximately 10% of the container's volume).
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container (Protocol 2).[8]
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Container Disposal: Once triple-rinsed, the container can be prepared for disposal. Completely deface or remove the original chemical label to prevent confusion.[8] Dispose of the container according to your institutional guidelines, which may allow for disposal in regular trash or a designated glass waste receptacle.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is essential. In the event of a spill, follow these procedures.
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate and Ventilate: Ensure the area is well-ventilated and remove all ignition sources.
-
Assess the Spill:
-
For small spills: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as Chemizorb®, sand, or vermiculite. Do not use combustible materials like paper towels. Scoop the absorbed material into a sealable, labeled container for disposal as solid hazardous waste.
-
For large spills: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team.
-
-
Decontaminate: Clean the spill area thoroughly after the bulk of the material has been removed.
By adhering to these detailed procedures, you actively contribute to a safe and compliant research environment, building a foundation of trust in our collective ability to handle powerful chemical tools with the respect and care they demand.
References
- 1. 4-Ethynyltetrahydro-2H-pyran-4-ol [myskinrecipes.com]
- 2. CAS 57385-16-7 | this compound - Synblock [synblock.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. nswai.org [nswai.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. vanderbilt.edu [vanderbilt.edu]
A Senior Application Scientist's Guide to the Safe Handling of 4-Ethynyltetrahydropyran-4-OL
As drug development professionals, our work with novel chemical scaffolds is the engine of discovery. 4-Ethynyltetrahydropyran-4-OL is one such compound, offering a versatile building block for complex molecular architectures. However, its unique structure—featuring a terminal alkyne and a tetrahydropyran ring—necessitates a handling protocol grounded in a deep understanding of its chemical reactivity and potential hazards. This guide provides a comprehensive, field-tested framework for the safe and effective use of this reagent, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Profile Analysis: A Proactive Approach to Safety
A thorough risk assessment begins with a molecular-level understanding of the compound. The Safety Data Sheet (SDS) for this compound classifies it as a Category 3 Flammable liquid and vapor, which immediately informs storage and handling procedures. Beyond this, we must consider the reactivity of its specific functional groups.
-
Terminal Alkyne: The proton on a terminal alkyne is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[1] This is not just a synthetic consideration; it is a safety one. Inadvertent contact with strong bases can lead to uncontrolled reactions.[2][3] Furthermore, terminal alkynes can form explosive, shock-sensitive metal acetylides with certain metals, particularly copper, silver, and mercury.
-
Tetrahydropyran-4-ol Moiety: While the tetrahydropyran ring is generally stable, related structures are known to cause skin and serious eye irritation.[2][4][5][6] Therefore, a conservative approach assuming irritant properties is warranted.
-
Flammability: As a flammable liquid, vapors can form explosive mixtures with air, especially at elevated temperatures. All work must be conducted away from ignition sources, and equipment must be properly grounded.[7]
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is your primary defense against exposure. It is not merely a uniform but a system of engineered barriers. Each component is chosen to counter a specific, identified hazard.[8][9]
| PPE Component | Specification & Standard | Rationale for this compound |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1) with a full-face shield.[10] | Protects against splashes of the liquid, which may cause serious eye irritation.[2][4][5] The face shield offers a broader barrier against unexpected splashes during transfer or reaction quenching.[10] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 14 mils thickness). | Provides a barrier against skin contact, preventing potential irritation.[11][12] Nitrile is effective against a wide range of organic chemicals. For prolonged operations, consider double-gloving or using thicker gloves like neoprene. |
| Body Protection | Flame-resistant (FR) lab coat. | Protects skin from incidental contact and provides critical protection against flash fires, a primary risk associated with flammable liquids. |
| Engineering Controls | Certified Chemical Fume Hood. | This is a non-negotiable control. It is the primary method for preventing the inhalation of flammable or potentially irritating vapors and ensuring they do not accumulate to flammable concentrations in the lab environment.[13] |
Standard Operating Procedure (SOP) for Handling
This protocol is designed as a self-validating workflow. Each step logically follows the last, minimizing risk and ensuring procedural integrity.
Step 1: Pre-Handling Safety Checks
-
Verify Fume Hood Certification: Before bringing the chemical into the workspace, confirm the fume hood has a current certification sticker and that the airflow monitor indicates normal operation.[13]
-
Clear the Workspace: Ensure the fume hood is free of clutter, especially incompatible materials like strong bases or oxidizing agents.[3] Remove all potential ignition sources.[7]
-
Assemble Equipment: Place all necessary glassware, non-sparking tools, and waste containers inside the hood before retrieving the reagent.[14] This minimizes traffic in and out of the hood.
-
Locate Emergency Equipment: Visually confirm that the safety shower and eyewash station are unobstructed and accessible.[7]
Step 2: Aliquoting and Transfer
-
Grounding: If transferring significant quantities, ensure the primary container and receiving vessel are grounded and bonded to prevent static discharge.
-
Inert Atmosphere: Handle and store the reagent under an inert gas like nitrogen or argon. This displaces air, minimizing the fire risk.
-
Transfer: Perform all transfers slowly and carefully to avoid splashing. Use a non-metallic spatula or powder funnel. Keep the container opening as far back in the hood as possible.[13]
-
Sealing: Keep the container tightly closed when not in use to prevent vapor escape.[7]
Step 3: Post-Handling Decontamination
-
Wipe Down: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent (e.g., isopropanol), followed by a detergent wash.
-
PPE Removal: Remove protective gear in the correct order (gloves last) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after every procedure.[5][7]
Waste Management and Disposal Protocol
Proper disposal is a critical and regulated part of the chemical lifecycle. All waste must be handled in accordance with local, state, and federal regulations.[15]
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, properly sealed, and labeled hazardous waste container.[14][16] Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: All contaminated disposables (gloves, weighing papers, pipette tips, absorbent pads) must be collected in a separate, sealed plastic bag or container labeled as hazardous waste.[14][16]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazards (Flammable Liquid, Irritant).
-
Storage: Store the sealed waste containers in a designated satellite accumulation area, away from heat and ignition sources, until pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7]
Visualization: Integrated Safety Workflow
The following diagram illustrates the logical flow of operations, integrating safety checks at every stage of the process.
Caption: Integrated Workflow for Safe Handling and Disposal.
By embedding these safety protocols and the scientific rationale behind them into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. trimaco.com [trimaco.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
